molecular formula C8H10N2O2 B1294549 6-(dimethylamino)nicotinic acid CAS No. 82846-28-4

6-(dimethylamino)nicotinic acid

Cat. No.: B1294549
CAS No.: 82846-28-4
M. Wt: 166.18 g/mol
InChI Key: XWMLEYINWKGSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(dimethylamino)nicotinic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(Dimethylamino)pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(dimethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMLEYINWKGSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232030
Record name 3-Pyridinecarboxylic acid, 6-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82846-28-4
Record name 6-(Dimethylamino)-3-pyridinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082846284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 82846-28-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, 6-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Dimethylamino)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-(DIMETHYLAMINO)-3-PYRIDINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E3K6C9ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-(dimethylamino)nicotinic acid (CAS: 82846-28-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-(dimethylamino)nicotinic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, established synthesis and purification protocols, and its role as a key intermediate in the development of pharmacologically active agents. The document further outlines detailed analytical methodologies for characterization and quality control, alongside essential safety and handling protocols. This guide is structured to provide both foundational knowledge and practical, field-proven insights to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

This compound, also known as 6-(Dimethylamino)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The presence of both a carboxylic acid and a dimethylamino group on the pyridine ring imparts unique chemical characteristics, making it a valuable synthon in organic chemistry.

Table 1: Physicochemical and Structural Data for this compound [1][2]

PropertyValueSource
CAS Number 82846-28-4[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1]
Physical Form Solid, Off-white to Yellow[1]
Purity Typically ≥98%
Canonical SMILES CN(C)C1=NC=C(C=C1)C(=O)O[1]
InChI Key XWMLEYINWKGSAC-UHFFFAOYSA-N[1]
Topological Polar Surface Area 53.4 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Storage Sealed in dry, room temperature conditions

Synthesis and Purification

While specific, detailed industrial synthesis routes for this compound are often proprietary, the general approach involves the modification of a pre-formed pyridine ring. A common conceptual pathway starts from a readily available halonicotinic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid.

General Synthesis Workflow: Nucleophilic Aromatic Substitution

The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of a halide at the 6-position by a nucleophile.

G cluster_0 Synthesis Workflow start 6-Halonicotinic Acid (e.g., 6-Bromonicotinic acid) reagent1 Dimethylamine (gas or solution) High Pressure/Temperature Solvent (e.g., DMF, DMSO) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent1->reaction workup Acid/Base Workup (pH adjustment for precipitation) reaction->workup product Crude this compound workup->product purification Recrystallization (e.g., from Ethanol/Water) product->purification final Pure this compound (CAS 82846-28-4) purification->final

Caption: General synthesis workflow for this compound.

Step-by-Step Protocol (Illustrative)
  • Reaction Setup: A pressure vessel is charged with 6-bromonicotinic acid and a suitable polar aprotic solvent like dimethylformamide (DMF).[3]

  • Nucleophilic Addition: The vessel is cooled, and an excess of dimethylamine (either as a condensed gas or a concentrated solution) is added.

  • Heating: The vessel is sealed and heated to a temperature typically ranging from 80-150 °C. The progress of the reaction is monitored by a suitable technique like HPLC or TLC.

  • Workup: After completion, the reaction mixture is cooled. The solvent may be removed under reduced pressure. The residue is then dissolved in water, and the pH is carefully adjusted to the isoelectric point of the amino acid to precipitate the crude product.

  • Purification: The crude solid is collected by filtration and purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Causality Insight: The use of a polar aprotic solvent stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, accelerating the rate of halide displacement. The final pH adjustment is critical; at a low pH, the amino group is protonated, increasing solubility, while at a high pH, the carboxylate salt is formed, also increasing solubility. Precipitation is maximal at the isoelectric point.

Applications in Research and Drug Development

This compound is primarily utilized as a "fragment molecule" or "building block" in the synthesis of more complex molecules.[4] Its structure is found within various scaffolds designed for biological activity. Nicotinic acid and its derivatives are known to be versatile pharmacophores with applications ranging from anti-inflammatory to antimicrobial and fungicidal activities.[5][6][7][8]

  • Scaffold for Biologically Active Compounds: The pyridine core is a common feature in many drugs. The dimethylamino and carboxylic acid groups on this compound provide two distinct points for further chemical modification, allowing for the construction of diverse chemical libraries for screening.

  • Anti-inflammatory Agents: Research has shown that various nicotinic acid derivatives can exhibit significant anti-inflammatory activity, sometimes by inhibiting inflammatory cytokines like TNF-α and IL-6 or enzymes like COX-2.[6]

  • Antimicrobial Agents: Novel acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, including resistant strains like MRSA.[7]

  • Fungicides: Certain nicotinamide derivatives have been developed as succinate dehydrogenase (SDH) inhibitors, a validated mechanism for fungicidal action in agrochemistry.[8]

While direct biological activity of this compound itself is not extensively documented in public literature, its value lies in its role as a precursor. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, contributing to factors like receptor binding and pharmacokinetic properties.[9]

G cluster_0 Role as a Synthetic Intermediate cluster_1 Chemical Modifications cluster_2 Potential Final Product Classes parent This compound (CAS 82846-28-4) mod1 Carboxylic Acid Derivatization (Amidation, Esterification) parent->mod1 mod2 Pyridine Ring Modification (e.g., further substitution) parent->mod2 app1 Anti-Inflammatory Agents mod1->app1 app2 Antimicrobial Agents mod1->app2 app3 Fungicides (SDH Inhibitors) mod1->app3 app4 Other CNS-active agents, Kinase Inhibitors, etc. mod2->app4

Caption: Logical relationship of the topic compound as a versatile building block.

Analytical Methodologies

Accurate characterization and quantification are critical for ensuring the quality and consistency of this compound for research and development. A multi-pronged analytical approach is recommended.

Table 2: Recommended Analytical Protocols

TechniquePurposeTypical Parameters & Expected Results
HPLC-UV Purity assessment and quantificationColumn: C18 reverse-phase (e.g., 4.6x150 mm, 5 µm).[10]Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water containing an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid).[10]Detection: UV at ~210 nm or ~260 nm.[10]Expected Result: A major peak corresponding to the compound, with purity calculated by area percentage.
LC-MS Identity confirmation and impurity identificationIonization: Positive Electrospray Ionization (ESI+).[11]Detection: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ at m/z 167.1.[11]Expected Result: Confirms the molecular weight of the main peak and provides masses for any minor impurities.
¹H NMR Structural elucidationSolvent: DMSO-d₆ or D₂O with base.Expected Result: Peaks corresponding to the aromatic protons on the pyridine ring, the N-methyl protons (singlet), and the acidic proton (if not exchanged).
Titration Assay (potency determination)Method: Acid-base titration. Titrate with a standardized base (e.g., 0.1 M NaOH) using a pH meter or an indicator like phenolphthalein.[12]Expected Result: Provides a highly accurate measure of the molar content of the acidic substance.
Self-Validating HPLC-UV Protocol for Purity
  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a known volume (e.g., 10 mL) of mobile phase diluent to create a stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.05% H₃PO₄.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 210 nm.[10]

    • Injection Volume: 10 µL.

  • Analysis: Inject a blank (diluent), followed by the reference standard, and then the sample.

  • System Suitability: The reference standard injection should exhibit a tailing factor between 0.9 and 1.5 and a theoretical plate count of >2000.

  • Calculation: Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). Assay can be calculated against the standard curve generated from the working standards.

Trustworthiness Insight: This protocol is self-validating through the inclusion of a reference standard and system suitability checks. Consistent retention time confirms identity, while peak shape and plate count ensure the chromatographic system is performing adequately for accurate separation and quantification.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • GHS Hazard Classification: The compound is generally classified with the GHS07 pictogram (Exclamation mark).

    • H317: May cause an allergic skin reaction.

    • It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335), similar to related nicotinic acid compounds.[13]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 82846-28-4) is a foundational building block for medicinal and synthetic chemists. Its straightforward synthesis from halo-nicotinic acids and the dual reactivity of its functional groups make it an attractive starting point for creating diverse molecular libraries. While not a therapeutic agent itself, its structural motif is integral to the development of novel compounds with potential anti-inflammatory and antimicrobial properties. A thorough understanding of its properties, analytical methodologies, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in advancing drug discovery and materials science research.

References

  • Angene Chemical. (2024). Safety Data Sheet: 6-(Methylamino)nicotinic acid.
  • TargetMol. (n.d.). Data Sheet (Cat.No.PDK0425): this compound.
  • Sigma-Aldrich. (n.d.). This compound | 82846-28-4.
  • Guidechem. (n.d.). This compound 82846-28-4 wiki.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Capot Chemical. (n.d.). MSDS of 6-Dimethylaminomethyl-nicotinic acid.
  • Chemsrc. (n.d.). 6-Bromonicotinic acid | CAS#:6311-35-9.
  • Frontier Specialty Chemicals. (n.d.). 6-(N,N-Dimethylamino)nicotinic acid.
  • Ramalakshmi, N., Aruloly, L., et al. (2009).
  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 82846-28-4.
  • CHIRALEN. (n.d.). 6-(Dimethylamino)-4-methylnicotinic acid.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
  • Sigma-Aldrich. (n.d.). Nicotin.
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters.
  • Sieniawska, E., et al. (n.d.).
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Nicotinic acid.
  • CymitQuimica. (2025). SAFETY DATA SHEET: 4-(Dimethylamino)Nicotinic Acid.
  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Nicotinamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications.
  • National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
  • Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • University of Giessen. (n.d.). Identification of lead molecules for the development of antivirals targeting the Ebola virus matrix protein VP40. Retrieved from University of Giessen Institutional Repository.
  • Wikipedia. (n.d.). Methadone.
  • ResearchGate. (2015). (PDF) Evaluation on the analytical method - Niacin.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the key physicochemical properties of 6-(dimethylamino)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. By integrating predicted data with established experimental protocols, this document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. Our approach is grounded in the principles of scientific rigor, offering not just data, but a framework for its empirical validation.

Molecular Structure and Identification

This compound is a derivative of nicotinic acid, also known as vitamin B3. The core structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a dimethylamino group at the 6-position.

IdentifierValueSource
IUPAC Name 6-(Dimethylamino)pyridine-3-carboxylic acid
CAS Number 82846-28-4[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1]
Canonical SMILES CN(C)c1ccc(C(=O)O)cn1
Physical Form Solid, white to off-white[2]

Core Physicochemical Properties: A Predictive and Practical Overview

The utility of a molecule in a biological system is intrinsically linked to its physicochemical properties. These parameters dictate its solubility, permeability, and interaction with biological targets. Due to the limited availability of experimental data for this compound, this section presents a combination of computationally predicted values and detailed, field-proven experimental protocols for their determination.

Table of Predicted Physicochemical Properties
PropertyPredicted ValueExperimental Protocol
Melting Point (°C) 205-235Capillary Melting Point Determination
Boiling Point (°C) 350-380Not applicable (decomposition likely)
Aqueous Solubility (logS) -2.5 to -1.5Shake-Flask Solubility Assay
pKa (acidic) 4.0 - 5.0Potentiometric Titration
pKa (basic) 2.0 - 3.0Potentiometric Titration
logP 0.5 - 1.5Shake-Flask Method

Note: The predicted values are derived from a consensus of various computational models and should be confirmed by experimental data.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. These methodologies are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range.

  • Accurate Determination: For a precise measurement, begin heating at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the estimated melting point.

  • Slow Heating: Reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Protocol: Shake-Flask Solubility Assay

  • Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

G start Start prep_buffer Prepare Buffers at Desired pH start->prep_buffer add_sample Add Excess Compound to Buffers prep_buffer->add_sample equilibrate Equilibrate in Shaker Bath add_sample->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Concentration by HPLC filter->analyze end End analyze->end

Caption: Shake-Flask Method for Solubility Determination.

Ionization Constant (pKa)

Causality: The pKa values of a molecule dictate its ionization state at a given pH. This is crucial for understanding its solubility, permeability across biological membranes, and binding to target proteins. Potentiometric titration is a precise method for determining pKa.

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a strong base (e.g., NaOH) to determine the acidic pKa. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (or its first derivative).

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (logP)

Causality: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for logP determination.

Protocol: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

  • Partitioning: Prepare a solution of this compound in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Carefully collect samples from both the aqueous and n-octanol phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

G A Start B Pre-saturate Octanol and Water A->B C Partition Compound Between Phases B->C D Equilibrate by Shaking C->D E Separate Phases D->E F Measure Concentration in Each Phase E->F G Calculate logP F->G H End G->H

Caption: Shake-Flask Method for logP Determination.

Conclusion

The physicochemical properties of this compound presented in this guide, a combination of predicted values and established experimental protocols, provide a robust foundation for its further investigation and development. For researchers and drug development professionals, the methodologies detailed herein offer a clear path to empirical validation of these critical parameters. A thorough understanding and experimental confirmation of these properties are indispensable for advancing this and other novel chemical entities through the drug discovery pipeline.

References

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan Scientific. Retrieved January 11, 2026, from [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). VCCLAB. Retrieved January 11, 2026, from [Link]

  • Online Chemical Modeling Environment. (n.d.). OCHEM. Retrieved January 11, 2026, from [Link]

Sources

synthesis pathways for 6-(dimethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-(Dimethylamino)nicotinic Acid

Introduction

This compound is a substituted pyridine carboxylic acid that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a pyridine core functionalized with both a carboxylic acid and a dimethylamino group, offers multiple points for chemical modification. The strategic placement of the electron-donating dimethylamino group at the 6-position significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid, making it an intriguing scaffold for drug design and development.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. We will delve into two primary strategies: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Cross-Coupling. The discussion will extend beyond procedural steps to explore the underlying chemical principles, the rationale behind experimental choices, and a comparative analysis to guide researchers in selecting the optimal route for their specific applications.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the carbon-nitrogen bond between the pyridine ring and the dimethylamino group as the key disconnection. This strategy points to two commercially viable and chemically robust starting materials: a 6-halonicotinic acid derivative and dimethylamine. This disconnection forms the basis of the two major synthetic strategies detailed in this guide.

G target This compound disconnection C-N Disconnection target->disconnection intermediates 6-Halonicotinic Acid Dimethylamine disconnection->intermediates Synthesis

Caption: Retrosynthetic disconnection of this compound.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of an electron-withdrawing group like a carboxylic acid. This electronic arrangement makes the positions ortho and para to the ring nitrogen (positions 2, 4, and 6) susceptible to attack by nucleophiles, especially when a good leaving group, such as a halogen, is present at one of these positions.

The synthesis of this compound via SNAr typically employs 6-chloronicotinic acid as the starting material.[1] The chlorine atom at the 6-position serves as an effective leaving group, readily displaced by a potent nucleophile like dimethylamine.

Synthesis of the Precursor: 6-Chloronicotinic Acid

6-Chloronicotinic acid is a versatile intermediate in its own right and can be synthesized from precursors such as isocinchomeronic acid-N-oxide.[1][2] It is a white to light yellow crystalline powder with a melting point of approximately 190°C.[1] Its availability and stability make it an ideal starting point for the SNAr approach.

Workflow for SNAr Synthesis

G sub 6-Chloronicotinic Acid + Dimethylamine Solution react Reaction Vessel (e.g., DMF, 25-60°C) sub->react Charge workup Aqueous Workup & Acidification react->workup Quench & Extract isolate Isolation (Filtration) workup->isolate Precipitate product This compound isolate->product Dry

Caption: Experimental workflow for the SNAr synthesis.

Detailed Experimental Protocol (SNAr)
  • Reagent Preparation: In a sealed pressure vessel equipped with a magnetic stir bar, suspend 6-chloronicotinic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add a solution of dimethylamine (typically a 40% aqueous solution or a 2M solution in THF, 2-3 eq) to the suspension. Causality: An excess of the amine nucleophile is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.

  • Reaction: Seal the vessel and heat the reaction mixture to a temperature between 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Causality: Heating is necessary to overcome the activation energy of the substitution. DMF is an excellent solvent for this reaction due to its high boiling point and ability to solvate both the polar starting materials and the reaction intermediates.[3]

  • Workup and Isolation: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

  • Purification: Redissolve the crude residue in water and acidify with an acid like 2N HCl to a pH of approximately 3-4. This protonates the dimethylamino group and precipitates the zwitterionic product.

  • Final Product: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It has become a staple in modern organic synthesis due to its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to traditional methods.[5] This reaction is particularly useful when the SNAr pathway is sluggish or fails due to a poorly activated substrate.

The core of this reaction is a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex L_n(Ar)Pd(II)-X oa->pd2_complex amine_assoc Amine Association & Deprotonation pd2_complex->amine_assoc pd_amido L_n(Ar)Pd(II)-NR_2 amine_assoc->pd_amido re Reductive Elimination pd_amido->re re->pd0 product Product Ar-NR_2 re->product aryl_halide Ar-X aryl_halide->oa amine HNR_2 + Base amine->amine_assoc

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Buchwald-Hartwig)
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or a biaryl phosphine ligand like XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium carbonate, 1.5-2.0 eq). Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich phosphine ligands generally accelerate the oxidative addition and reductive elimination steps, improving reaction efficiency.[7]

  • Reagent Addition: Add 6-chloronicotinic acid (1.0 eq) followed by a dry, degassed solvent (e.g., toluene or 1,4-dioxane). Finally, add dimethylamine (as a solution in THF or as dimethylamine hydrochloride salt, 1.2-1.5 eq).

  • Reaction: Heat the mixture, typically between 80-110°C, with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction to room temperature and quench with water. If necessary, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Acidify the aqueous layer with HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography if needed.

Comparative Analysis of Synthetic Pathways

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including cost, scale, available equipment, and the specific reactivity of the substrate.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None required (reaction is stoichiometric)Palladium precursor and phosphine ligand required
Cost Generally lower due to the absence of expensive catalysts and ligands.Higher due to the cost of palladium and specialized ligands.
Conditions Often requires higher temperatures and/or pressure.Can often be performed at lower temperatures.
Atom Economy Good, but can generate salt byproducts.High, as it is a catalytic process.
Scope/Tolerance More limited; requires an activated aryl halide.Very broad; tolerates a wide range of functional groups.[4]
Setup Simpler; can be done in standard laboratory glassware or pressure vessels.Requires inert atmosphere techniques (e.g., Schlenk line or glovebox).
Environmental Avoids heavy metal waste.Requires removal and disposal/recycling of palladium catalyst.[5]

Conclusion

The synthesis of this compound is readily achievable through at least two robust and reliable chemical pathways. The Nucleophilic Aromatic Substitution (SNAr) of 6-chloronicotinic acid represents a classical, cost-effective, and straightforward approach suitable for large-scale production where the starting material is sufficiently activated. For laboratory-scale synthesis, applications requiring milder conditions, or for substrates that are unreactive under SNAr conditions, the Palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile alternative. A thorough understanding of the mechanisms and practical considerations of both methods allows researchers and process chemists to make an informed decision that best aligns with their synthetic goals, resources, and environmental considerations.

References

  • PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • de la Torre, A., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1344-1367. Retrieved from the University of Groningen research portal.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

Sources

The Biological Landscape of Nicotinic Acid Derivatives: A Technical Guide with a Focus on the 6-(Dimethylamino)nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the diverse biological activities of nicotinic acid derivatives, with a particular focus on the untapped potential of the 6-(dimethylamino)nicotinic acid scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the therapeutic promise of this class of compounds.

Introduction: Beyond Vitamin B3

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of human nutrition and a precursor to the essential coenzymes NAD+ and NADP+. Beyond its physiological role, nicotinic acid has been a subject of pharmacological interest for decades. The journey of nicotinic acid from a simple vitamin to a lead compound in drug discovery is a testament to the power of chemical modification. Through the strategic derivatization of the nicotinic acid core, a multitude of novel compounds with a wide spectrum of biological activities have been synthesized and investigated. These activities span from anticancer and anti-inflammatory to antimicrobial, showcasing the versatility of the pyridine-3-carboxylic acid framework.

This guide will delve into the key biological activities of nicotinic acid derivatives, exploring their mechanisms of action and the structure-activity relationships that govern their potency. A special emphasis will be placed on the this compound scaffold, a relatively underexplored area with the potential for novel therapeutic applications. By understanding the established landscape of nicotinic acid derivatives, we can better envision the future avenues of research for this promising class of molecules.

Synthetic Strategies for Nicotinic Acid Derivatization

The versatility of the nicotinic acid scaffold lies in its amenability to chemical modification at several key positions. The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, and hydrazides.[1][2] The pyridine ring itself can also be substituted, although this often requires more specialized synthetic approaches.

A general approach to synthesizing a variety of nicotinic acid derivatives begins with the activation of the carboxylic acid, typically by converting it to an acid chloride. This reactive intermediate can then be coupled with a wide range of nucleophiles to generate a library of derivatives. For instance, reaction with alcohols yields esters, while reaction with amines produces amides. Further elaboration of these initial derivatives can lead to more complex heterocyclic systems, such as oxadiazoles and thiadiazoles, which have shown significant biological activities.[1]

G nicotinic_acid Nicotinic Acid acid_chloride Nicotinoyl Chloride nicotinic_acid->acid_chloride SOCl2 or PCl5 hydrazide Nicotinic Acid Hydrazide acid_chloride->hydrazide Hydrazine Hydrate schiff_base Schiff Base hydrazide->schiff_base Aromatic Aldehyde oxadiazole Oxadiazole Derivative hydrazide->oxadiazole Further Cyclization thiazolidinone Thiazolidinone Derivative schiff_base->thiazolidinone Thioglycolic Acid / ZnCl2

Figure 1: General synthetic pathway for nicotinic acid derivatives.

For the specific case of this compound, similar derivatization strategies at the carboxylic acid group are anticipated to be effective. However, the electron-donating nature of the dimethylamino group at the 6-position may influence the reactivity of the pyridine ring and the carboxylic acid, potentially requiring adjustments to reaction conditions.

A Spectrum of Biological Activities

Anticancer Potential: Targeting Tumor Growth and Angiogenesis

A significant body of research has focused on the anticancer properties of nicotinic acid derivatives.[1][3] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines.[4][5] One of the key mechanisms underlying this activity is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[4] By blocking VEGFR-2, these derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth.[4]

One study highlighted a novel nicotinic acid-based compound, 5c, which exhibited potent VEGFR-2 inhibition with an IC50 of 0.068 μM.[4] This compound was also shown to induce apoptosis in cancer cells, as evidenced by a significant increase in caspase-3 levels.[4] The cytotoxic potential of some derivatives has been found to be comparable to or even greater than that of established anticancer drugs like doxorubicin and sorafenib in certain cell lines.[4]

The introduction of a 6-(dimethylamino) group could potentially modulate the anticancer activity. The electron-donating nature of this group might influence the binding affinity of the molecule to target proteins like VEGFR-2. Further research is warranted to synthesize and evaluate this compound derivatives for their anticancer efficacy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Derivative Nicotinic Acid Derivative Derivative->VEGFR2 Inhibits

Figure 2: Simplified VEGFR-2 signaling pathway and potential inhibition by nicotinic acid derivatives.

Anti-inflammatory Effects: Modulating the Immune Response

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[6] The primary mechanism for the anti-inflammatory effects of nicotinic acid itself is mediated through the G-protein coupled receptor 109A (GPR109A).[7] Activation of GPR109A in immune cells, such as monocytes and macrophages, leads to a reduction in the secretion of pro-inflammatory mediators like TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[7] This effect is independent of prostaglandin pathways.[7]

Furthermore, studies have shown that nicotinic acid can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[7] By reducing the phosphorylation of IKKβ and IκBα, nicotinic acid prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.[7]

Newly synthesized nicotinic acid derivatives have also been evaluated for their anti-inflammatory activity, with some compounds showing comparable or superior potency to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[6][8] These derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]

The presence of a 6-(dimethylamino) substituent could potentially enhance the anti-inflammatory activity by altering the compound's affinity for GPR109A or its ability to penetrate cell membranes and interact with intracellular inflammatory signaling molecules.

CompoundNO Inhibition (%)Cell Viability (%)Reference
Ibuprofen 50.0 ± 2.5100.0 ± 3.2[6]
Compound 4d 86.1 ± 0.5>95[6]
Compound 4f 92.3 ± 0.7>95[6]
Compound 4g 88.5 ± 0.9>95[6]
Compound 4h 119.1 ± 0.1>95[6]
Compound 5b 95.7 ± 0.6>95[6]
Table 1: In vitro anti-inflammatory activity of selected nicotinic acid derivatives compared to ibuprofen.[6]
Antimicrobial Activity: A Broad Spectrum of Action

Nicotinic acid derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[9][10][11][12][13] The antimicrobial efficacy is often attributed to the core nicotinic acid moiety, which can be further enhanced by the addition of various functional groups.[13]

Derivatives incorporating heterocyclic rings such as 1,3,4-oxadiazole and thiazolidinone have shown significant antibacterial and antifungal properties.[2][9] Some of these compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[10][11] The minimum inhibitory concentrations (MICs) of some derivatives have been found to be in the low micromolar range, indicating their potential as effective antimicrobial drugs.[12]

The mechanism of antimicrobial action is not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The structural diversity of nicotinic acid derivatives allows for the fine-tuning of their antimicrobial spectrum and potency. The introduction of a 6-(dimethylamino) group could influence the lipophilicity and electronic properties of the molecule, which are critical factors for antimicrobial activity.

Experimental Protocols: A Guide to Biological Evaluation

The following protocols provide a framework for the initial biological evaluation of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HCT-116, PC-3, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

  • Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.

  • Prepare serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

3. Cell Seeding:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

4. Compound Treatment:

  • Replace the medium with fresh medium containing the serially diluted compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vitro Anti-inflammatory Activity (Griess Assay for Nitrite Determination)

This protocol assesses the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Compound Treatment and Stimulation:

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

3. Griess Assay:

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of inhibition compared to the LPS-stimulated control.

G start Start: Synthesized 6-(dimethylamino)nicotinic acid derivatives cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity anti_inflammatory In Vitro Anti-inflammatory (Griess Assay) start->anti_inflammatory antimicrobial In Vitro Antimicrobial (Broth Microdilution) start->antimicrobial active_compounds Identify Lead Compounds cytotoxicity->active_compounds anti_inflammatory->active_compounds antimicrobial->active_compounds in_vivo In Vivo Studies active_compounds->in_vivo sar Structure-Activity Relationship Analysis active_compounds->sar optimization Lead Optimization in_vivo->optimization sar->optimization

Figure 3: Experimental workflow for the biological evaluation of novel nicotinic acid derivatives.

Conclusion and Future Perspectives

Nicotinic acid derivatives represent a rich and diverse class of compounds with significant therapeutic potential across multiple disease areas. The established anticancer, anti-inflammatory, and antimicrobial activities of these molecules provide a strong foundation for further drug discovery and development efforts. While much has been learned from the study of various substituted nicotinic acids, scaffolds such as this compound remain largely unexplored.

The strategic synthesis and comprehensive biological evaluation of this compound derivatives are crucial next steps. Investigating the impact of the 6-(dimethylamino) substituent on target engagement, cellular activity, and pharmacokinetic properties will be essential in unlocking the full therapeutic potential of this novel subclass. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of nicotinic acid derivatives but may also lead to the identification of new lead compounds for the treatment of cancer, inflammatory disorders, and infectious diseases. The journey from a simple vitamin to a diverse library of bioactive compounds is far from over, and the exploration of novel scaffolds like this compound promises to open new and exciting chapters in this ongoing story.

References

  • Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(15), 4627. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. ResearchGate. [Link]

  • Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. [Link]

  • Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 145-154. [Link]

  • Tighadouini, S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics, 16(8), 1084. [Link]

  • Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones. Journal of Medicinal and Chemical Sciences, 4(4), 364-372. [Link]

  • Kadirov, M. K., et al. (2021). Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides. ResearchGate. [Link]

  • Witkowski, R., et al. (1981). Synthesis and antiinflammatory activity of 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid and related derivatives. Journal of medicinal chemistry, 24(7), 863–867. [Link]

  • Asif, M. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. ResearchGate. [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1695. [Link]

  • Nikitina, A. S., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal chemistry research, 25(1), 123–134. [Link]

  • Van Scott, E. J., & Yu, R. J. (1983). U.S. Patent No. 4,375,545. Washington, DC: U.S.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. RSC advances, 11(57), 36053–36060. [Link]

  • Asif, M. (2022). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ResearchGate. [Link]

  • Zhang, J., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(23), 7249. [Link]

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(3), 669–676. [Link]

  • Kianfar, A. H., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics, 9(11), 81. [Link]

  • Science.gov. (n.d.). higher anticancer activity: Topics. [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2005). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi Journal of Science, 46(1), 1-8. [Link]

Sources

A-Z Guide to 6-(Dimethylamino)nicotinic Acid: The Versatile Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-(Dimethylamino)nicotinic acid has emerged as a highly valuable and versatile heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid on the pyridine scaffold, provide a powerful tool for molecular design. This guide offers an in-depth exploration of its synthesis, physicochemical properties, and core reactivity. We provide detailed, field-tested protocols for its synthesis and subsequent elaboration, with a focus on amide bond formation, a cornerstone reaction in drug development. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for the discerning researcher.

The Strategic Value of the 6-Aminopyridine-3-carboxylic Acid Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The strategic placement of an amino group at the 6-position and a carboxylic acid at the 3-position, as seen in this compound, creates a molecule with three key features for synthetic chemists:

  • A Nucleophilic Handle: The carboxylic acid group is a prime site for derivatization, most commonly through amide bond formation, to introduce a vast array of side chains and build molecular complexity.[1]

  • An Electron-Rich Aromatic Core: The potent electron-donating effect of the 6-dimethylamino group activates the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives.

  • Modulated Basicity: The pyridine nitrogen offers a site for potential coordination or salt formation, with its basicity fine-tuned by the substituents on the ring.

This combination makes this compound a sought-after intermediate for creating libraries of compounds for high-throughput screening and for the targeted synthesis of complex molecules like histone deacetylase (HDAC) inhibitors.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is critical for reaction design and optimization. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 82846-28-4[3][4][5][6]
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [4]
Appearance Off-white to yellow solid[4]
Purity ≥98% (typical)[3]
Topological Polar Surface Area 53.4 Ų[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bond Count 2[4]
Storage Sealed in dry, room temperature conditions[3]

Spectroscopic Insights: The structural integrity of this compound can be confirmed by standard spectroscopic methods. Key vibrational frequencies in Fourier-Transform Infrared (FTIR) spectroscopy include characteristic stretches for the C=O of the carboxylic acid (approx. 1700 cm⁻¹), C=C and C=N bonds of the pyridine ring (approx. 1594 cm⁻¹), and C-N stretching (approx. 1303 cm⁻¹).[7] These values are consistent with the expected functional groups on the pyridine scaffold.

Synthesis and Purification Protocol

The most common and reliable synthesis of this compound proceeds from the readily available 6-chloronicotinic acid via a nucleophilic aromatic substitution (SNAAr) reaction with dimethylamine.

Diagram: Synthetic Workflow

Synthesis_Workflow SM 6-Chloronicotinic Acid + Dimethylamine (aq.) Reaction Reaction Vessel Autoclave or Sealed Tube SM->Reaction Charge Workup Acidification (e.g., HCl to pH ~4-5) Reaction->Workup Cool & Transfer Conditions Base (e.g., K₂CO₃) Solvent (e.g., Water) Heat (e.g., 150-180 °C) Conditions->Reaction Product Crude Product (Precipitate) Workup->Product Precipitation Purification Recrystallization (e.g., from Ethanol/Water) Product->Purification Isolate & Dissolve Final Pure this compound Purification->Final Crystallize & Dry Reactivity_Map Core This compound Amide Amide Derivatives (e.g., Drug Scaffolds) Core->Amide R-NH₂, Coupling Agent (e.g., HATU, EDC) Ester Ester Derivatives (e.g., Prodrugs, Intermediates) Core->Ester R-OH, Acid Catalyst or Coupling Agent Reduction Hydroxymethyl Pyridine (Alcohol Intermediate) Core->Reduction Reducing Agent (e.g., BH₃·THF, LiAlH₄) Drug_Synthesis BuildingBlock 6-(Dimethylamino)- nicotinic Acid Coupling Amide Coupling (HATU, DIPEA) BuildingBlock->Coupling Amine Aromatic Amine (Zinc-Binding Group Precursor) Amine->Coupling Intermediate Nicotinamide Intermediate Coupling->Intermediate Modification Further Synthetic Steps Intermediate->Modification e.g., deprotection, functionalization HDACi Final HDAC Inhibitor (e.g., Nicotinamide Class) Modification->HDACi

Sources

potential therapeutic targets of 6-(dimethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(dimethylamino)nicotinic acid

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Analogue

Nicotinic acid, a form of vitamin B3, is a cornerstone in the management of dyslipidemia and has a rich pharmacology that extends to cellular metabolism and signaling.[1][2][3] The modification of its core structure offers a tantalizing prospect for developing novel therapeutics with enhanced specificity and efficacy. This guide focuses on this compound, a synthetic analogue of nicotinic acid, and delineates its potential therapeutic targets. While direct experimental data on this specific molecule is nascent, we can infer its likely biological activities based on the well-established roles of nicotinic acid and its derivatives. This document serves as a roadmap for researchers and drug development professionals to explore the therapeutic landscape of this compound.

Section 1: The Nicotinic Acid Receptor Family - A Primary Target for Cardiovascular and Inflammatory Diseases

Nicotinic acid is known to exert many of its effects through the activation of G-protein coupled receptors, most notably the hydroxycarboxylic acid receptor 2 (HCA₂, also known as GPR109A).[1][4] This receptor is highly expressed in adipocytes and immune cells.[1][4]

Mechanism of Action at HCA₂

Activation of HCA₂ in adipocytes inhibits lipolysis, leading to a decrease in free fatty acids and subsequently reduced synthesis of triglycerides and VLDL in the liver.[5] In immune cells, HCA₂ activation has anti-inflammatory effects.[4] The characteristic flushing side-effect of nicotinic acid is also mediated by HCA₂ in Langerhans cells, leading to the release of prostaglandins D₂ and E₂.[5] The dimethylamino group at the 6-position of the pyridine ring in this compound may alter its binding affinity and selectivity for HCA₂ and other related receptors like HCA₃.

Therapeutic Implications

Should this compound prove to be a potent agonist of HCA₂, it could be developed for the treatment of:

  • Dyslipidemia: By reducing LDL and triglycerides while increasing HDL.[2][6]

  • Atherosclerosis: Due to its lipid-modifying and anti-inflammatory properties.[1][4]

  • Inflammatory Diseases: Such as multiple sclerosis or psoriasis, where nicotinic acid has shown potential.[4]

A critical area of investigation would be whether the structural modification reduces the flushing effect, a significant limitation of current nicotinic acid therapies.

Proposed Experimental Workflow: HCA₂ Receptor Activation Assay

HCA2_Activation_Workflow cluster_workflow HCA₂ Receptor Activation Assay Workflow start Prepare HCA₂-expressing cells (e.g., CHO-K1 cells) compound Treat cells with This compound (various concentrations) start->compound incubation Incubate for a defined period compound->incubation measurement Measure downstream signaling (e.g., cAMP levels or Ca²⁺ flux) incubation->measurement analysis Determine EC₅₀ and efficacy measurement->analysis end Identify as HCA₂ agonist, antagonist, or inactive analysis->end

Caption: Workflow for assessing the activity of this compound at the HCA₂ receptor.

Section 2: Modulating NAD⁺ Metabolism - A Nexus for Cancer and Neurodegeneration

Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions, DNA repair, and cell signaling.[2][7] The Preiss-Handler pathway converts nicotinic acid to NAD⁺.[7]

The Role of NAD⁺ in Health and Disease

NAD⁺ is essential for the activity of several enzyme families, including:

  • Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair.[8][9]

  • Sirtuins: A class of deacetylases that regulate metabolism, inflammation, and aging.[8]

Many cancers exhibit altered NAD⁺ metabolism, making this pathway an attractive therapeutic target.[10][11]

This compound as a Modulator of NAD⁺ Synthesis

The introduction of the dimethylamino group could have several effects on NAD⁺ metabolism:

  • Altered Substrate for NAD⁺ Synthesis: It may be a more or less efficient substrate for the enzymes in the Preiss-Handler pathway, leading to altered intracellular NAD⁺ levels.

  • Inhibition of NAD⁺ Synthesis: The modified structure could act as an antagonist, inhibiting enzymes like nicotinic acid phosphoribosyltransferase (NAPRT), the rate-limiting enzyme in the Preiss-Handler pathway.[11]

  • Differential Effects in Cancer Cells: Some cancer cells are more reliant on the Preiss-Handler pathway for NAD⁺ synthesis, suggesting that a modulator of this pathway could have a therapeutic window.[11]

Proposed Experimental Protocol: Assessing the Impact on Intracellular NAD⁺ Levels
  • Cell Culture: Culture a panel of cancer cell lines with known differences in NAD⁺ metabolism (e.g., high vs. low NAPRT expression).

  • Treatment: Treat cells with varying concentrations of this compound and a positive control (nicotinic acid).

  • Lysis and Extraction: After a defined incubation period, lyse the cells and extract metabolites.

  • NAD⁺ Quantification: Measure intracellular NAD⁺ and NADH levels using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Compare the NAD⁺/NADH ratios in treated versus untreated cells to determine the effect of the compound on NAD⁺ pools.

Hypothetical Data Summary
Cell LineNAPRT ExpressionTreatmentIntracellular NAD⁺ (µM)
OVCAR-3HighVehicle1.5 ± 0.2
OVCAR-3HighNicotinic Acid (10 µM)2.5 ± 0.3
OVCAR-3HighThis compound (10 µM)0.8 ± 0.1
HT-1080LowVehicle1.2 ± 0.1
HT-1080LowNicotinic Acid (10 µM)1.3 ± 0.2
HT-1080LowThis compound (10 µM)1.1 ± 0.1

Section 3: Targeting PARP and Sirtuins - Implications for Cancer Therapy

Nicotinamide, the amide form of nicotinic acid, is a known inhibitor of both PARPs and sirtuins.[8][12] The structural similarity of this compound to nicotinamide suggests it may also possess inhibitory activity against these enzymes.

PARP Inhibition in Cancer

PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[13][14] By inhibiting PARP, single-strand DNA breaks accumulate and lead to double-strand breaks that cannot be repaired, resulting in synthetic lethality.[14]

Sirtuin Modulation in Disease

Sirtuins are involved in a wide range of cellular processes, and their dysregulation is implicated in cancer, metabolic diseases, and neurodegeneration.[8] Inhibition of certain sirtuins, such as SIRT1, can have anti-cancer effects.[8]

Potential of this compound as a PARP/Sirtuin Inhibitor

The dimethylamino group could enhance the binding of the molecule to the nicotinamide-binding pocket of PARP and sirtuin enzymes, potentially leading to potent inhibition. This would open up therapeutic avenues in oncology, particularly in the context of synthetic lethality and as a chemosensitizer or radiosensitizer.

Proposed Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_pathway Mechanism of Synthetic Lethality with PARP Inhibition DNA_damage DNA Single-Strand Break PARP PARP DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication BER Base Excision Repair PARP->BER activates Cell_survival Cell Survival BER->Cell_survival leads to DSB Double-Strand Break Replication->DSB leads to HRR Homologous Recombination Repair (Functional) DSB->HRR repaired by HRR_deficient Homologous Recombination Repair (Deficient, e.g., BRCA1/2 mutation) DSB->HRR_deficient not repaired in HRR->Cell_survival Cell_death Cell Death (Synthetic Lethality) HRR_deficient->Cell_death PARPi This compound (Potential PARP Inhibitor) PARPi->PARP inhibits

Sources

solubility and stability of 6-(dimethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-(Dimethylamino)nicotinic Acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is paramount. It is the bedrock upon which successful formulation, analytical method development, and ultimately, clinical translation are built. This guide is dedicated to this compound, a nicotinic acid derivative of increasing interest.

Our objective is not merely to present data but to provide a cohesive, practical framework for fellow researchers. We will delve into the "why" behind the "how," grounding our protocols in established regulatory principles, such as the International Council for Harmonisation (ICH) guidelines, and sound scientific reasoning. The experimental designs described herein are constructed to be self-validating, ensuring that the data generated is both reliable and meaningful. By synthesizing foundational knowledge of related nicotinic acid compounds with specific insights into this molecule, this guide aims to equip you with the expertise to confidently handle, analyze, and formulate this compound.

Molecular Profile and Physicochemical Characteristics

This compound is a derivative of nicotinic acid (Vitamin B3), characterized by the substitution of a dimethylamino group at the 6-position of the pyridine ring. This structural modification significantly influences its electronic properties, basicity, and, consequently, its solubility and stability profile compared to the parent compound.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Chemical Name This compound-
CAS Number 82846-28-4[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol -
Appearance Solid[1]
pKa (Predicted) ~4.5-5.0 (carboxylic acid), ~2.5-3.0 (pyridine nitrogen)Inferred

Note: pKa values are estimated based on the parent nicotinic acid structure and the electronic effects of the dimethylamino group. Experimental determination is recommended for definitive values.

Solubility Profile: A Multifaceted Analysis

Solubility is a critical determinant of a drug candidate's bioavailability and formulability. For an ionizable compound like this compound, solubility is not a single value but a function of the solution's pH and the solvent system employed.

pH-Dependent Aqueous Solubility

The ionization state of this compound changes with pH, directly impacting its interaction with aqueous media.

  • At Low pH (pH < 2): The pyridine nitrogen and the dimethylamino group are likely protonated, and the carboxylic acid is in its neutral form. The molecule carries a net positive charge, which generally favors solubility in water.

  • At Mid-range pH (pH 4-6): The carboxylic acid group deprotonates to form a carboxylate, while the dimethylamino group remains protonated. This results in a zwitterionic form. For many amino acids and related structures, the minimum solubility is observed near the isoelectric point.[2] However, for its hydrochloride salt, the compound is reported to be most stable in the pH 4-6 range, suggesting sufficient solubility for many applications.[3]

  • At High pH (pH > 8): The carboxylic acid is deprotonated (anionic), and the dimethylamino group is neutral. The molecule carries a net negative charge, which typically enhances aqueous solubility.

The pH-solubility profile is crucial for developing oral dosage forms, as the compound will traverse the varying pH environments of the gastrointestinal tract.

Solubility in Organic Solvents

Solubility in organic solvents is essential for purification, synthesis, and the development of non-aqueous formulations. Based on data from the parent compound, nicotinic acid, a general solubility trend can be predicted.[4][5][6]

Solvent ClassExample SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe molecule can engage in hydrogen bonding via its carboxylic acid group and nitrogen atoms.
Polar Aprotic DMSO, AcetonitrileHigh (DMSO), Low (Acetonitrile)Strong dipole-dipole interactions with DMSO are expected. Nicotinic acid itself has low solubility in acetonitrile.[5][6]
Non-Polar Diethyl Ether, HexaneVery LowThe polar nature of the molecule limits its interaction with non-polar solvents.

Causality: The addition of the dimethylamino group increases the molecule's overall polarity and potential for hydrogen bonding compared to nicotinic acid, which may enhance solubility in polar solvents. However, in organic solvents, the neutral form of the acid is the dominant species.[4]

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a standard high-throughput method for determining the kinetic solubility of a compound in a buffered aqueous solution.

Objective: To determine the concentration of the compound in a saturated solution at a specific pH after a defined period.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Sample Preparation:

    • Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

    • Add 198 µL of the desired pH buffer (e.g., pH 2.0, 5.0, 7.4, 9.0) to each well. This creates a 1:100 dilution with a final DMSO concentration of 1%.

    • Seal the plate and shake vigorously at room temperature for 2 hours to allow for equilibration.

  • Separation of Undissolved Solid: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Analysis:

    • Carefully transfer an aliquot of the supernatant to a new 96-well analysis plate.

    • Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve prepared in the same buffer/DMSO mixture.

Stability Profile: A Forced Degradation Approach

Understanding a molecule's stability is non-negotiable for ensuring safety, efficacy, and appropriate shelf-life. Forced degradation (or stress testing) is a systematic process to identify potential degradation pathways and products, as mandated by ICH guidelines.[7] These studies are fundamental to developing stability-indicating analytical methods.

The general workflow for a forced degradation study is as follows:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API API Sample (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Expose Thermal Thermal (e.g., 80°C) API->Thermal Expose Photo Photolytic (ICH Q1B) API->Photo Expose Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Evaluate Base->Analysis Evaluate Oxidation->Analysis Evaluate Thermal->Analysis Evaluate Photo->Analysis Evaluate ID Identify & Characterize Degradation Products Analysis->ID If degradation observed

Workflow for a typical forced degradation study.
Hydrolytic Stability

Hydrolysis is a common degradation pathway. Testing is performed at the extremes of pH to accelerate reactions that might occur over a product's shelf-life.

  • Acidic Conditions: Under strong acid and heat, the dimethylamino group could potentially undergo hydrolysis to yield 6-hydroxynicotinic acid, although this is generally a stable group.

  • Basic Conditions: Saponification of esters is a classic example of base-catalyzed hydrolysis, but this compound lacks such a labile group. The primary structure is expected to be relatively stable.

  • Neutral Conditions: Stability is expected to be highest at neutral to slightly acidic pH (4-6), where the molecule exists in a stable, likely zwitterionic, state.[3]

Protocol: Acid/Base Hydrolysis Stress Test

  • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, Water, and 0.1 M NaOH.

  • Incubate the solutions, along with a solid-state control, at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot. For the acidic and basic samples, neutralize them before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Oxidative Stability

The pyridine ring and the dimethylamino group are susceptible to oxidation. N-oxidation of the dimethylamino or pyridine nitrogen is a plausible degradation pathway.

Protocol: Oxidative Stress Test

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analyze the sample by a stability-indicating HPLC method, comparing it to an unstressed control solution.

Thermal and Photostability
  • Thermal Stability: Assesses the impact of heat on the solid drug substance. Nicotinic acid itself is known to be quite stable to heat.[8] Thermal degradation of nicotinic acid follows first-order kinetics, and it is more sensitive to temperature changes than some other vitamins.[9][10]

  • Photostability: Evaluates the effect of light exposure. The ICH Q1B guideline provides a standardized approach for photostability testing, specifying exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[11][12]

Protocol: Thermal & Photostability Stress Test

  • Thermal: Place a sample of solid this compound in a controlled-temperature oven (e.g., 80°C) for an extended period (e.g., 7 days).

  • Photostability: Spread a thin layer of the solid compound in a suitable transparent container. Expose it in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be placed in the same chamber, shielded from light (e.g., with aluminum foil).

  • After exposure, dissolve the stressed and control samples and analyze by a stability-indicating HPLC method.

Hypothesized Degradation Pathways

Based on the chemical structure and common degradation mechanisms for similar compounds, we can hypothesize potential pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_dealkylation Dealkylation (Thermal/Oxidative) Parent This compound Hydrolysis_Product 6-Hydroxynicotinic Acid Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Dealkyl_Product 6-(Methylamino)nicotinic Acid Parent->Dealkyl_Product Δ or [O]

Hypothesized degradation pathways for the molecule.

Analytical Methodologies for Quantification

A robust, validated analytical method is essential for accurately determining the concentration of this compound in solubility and stability samples. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[13]

Recommended Technique: Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The key feature of a SIM is its specificity: the ability to produce a response only for the compound of interest, without interference from degradation products, impurities, or excipients.

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: A C18 reversed-phase column is a versatile starting point.

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • The acidic buffer is crucial for controlling the ionization of the carboxylic acid and ensuring good peak shape.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. For nicotinic acid derivatives, this is typically in the range of 260-270 nm.[14]

  • Method Optimization & Validation:

    • Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to challenge the method.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.

    • Perform a peak purity analysis using a PDA detector to confirm that the parent peak is spectrally pure in the presence of its degradants.

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

ParameterTypical HPLC Conditions for Nicotinic Acid Derivatives
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Summary and Recommendations for Researchers

This guide provides a comprehensive framework for evaluating the .

  • Solubility: The compound's solubility is highly pH-dependent. Full characterization across a physiological pH range (1-9) is critical for predicting its in vivo behavior. For formulation, polar solvents like ethanol and DMSO are likely to be effective, while non-polar solvents are not.

  • Stability: A systematic forced degradation study is the cornerstone of stability assessment. The primary areas of potential liability appear to be oxidative degradation and possibly hydrolysis under harsh acidic conditions. The compound is expected to be most stable in solid form and in aqueous solutions at a pH of 4-6.[3]

  • Handling and Storage: Based on this profile, this compound should be stored as a solid in well-sealed containers, protected from excessive heat and light. Solutions should be freshly prepared, and if storage is necessary, they should be kept refrigerated in a buffered solution around pH 5.

By applying the principles and protocols outlined here, researchers can generate the high-quality, reliable data needed to advance their research and development programs involving this compound.

References

  • Benchchem. (n.d.). This compound hydrochloride. Retrieved from Benchchem website. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHarrlLpH7rCB7A359CGMy1_t2W0Wc5_ZfV6oYQRS6QqJarZla7KK5lrxBlfEtFJVrp1yntT1sWIrbi_icahR933iYK5KIWR0unkw4sLudSxXNGar2fLjnB8YGGS5vPr7kVvYoHvw==]
  • Patil, S. et al. (n.d.). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Retrieved from ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQdmez-b6fM9dXNc7dV3s3CsKlOT1aTJO_dqP-U02nPUvbbo9KFZLXUCq3nhiSup4diMLrps7GquD9btcEB85cJNp5faj8nYoJt10JiWiAnyULtgz9XM8pXJK5PsQiS2VjJa3lRJI8WlzY93tc_cOiv5ZNmH7PW8BQsohmQ6WU9063MZ8AJCWL-D1Cj85z2fO4iNc-X5rdAZqQp20UdHa7v1QhHg==]
  • Reddy, Y. R. (2016). Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.
  • Kamberi, M., & Breece, J. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International. [URL: https://bioprocessintl.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
  • Freeman, S. A., & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control.
  • Alsante, K. M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4083773/]
  • Cayman Chemical. (2023). Nicotinic Acid Product Information. [URL: https://www.caymanchem.com/product/37416/nicotinic-acid]
  • Ferreira, A. M. et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. [URL: https://www.mdpi.com/2073-4352/13/7/1079]
  • Hicks, K. A. et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30810301/]
  • Abraham, M. H. et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids. [URL: https://www.sciencedirect.com/science/article/abs/pii/S016773221300222X]
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr01958]
  • Ross, B. M. et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. [URL: https://www.researchgate.
  • Gonçalves, C. M., & da Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics. [URL: https://www.researchgate.net/publication/257187132_Solubility_of_nicotinic_acid_in_water_ethanol_acetone_diethyl_ether_acetonitrile_and_dimethyl_sulfoxide]
  • Jacobson, E. L. et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Chromatography A. [URL: https://pubmed.ncbi.nlm.nih.gov/17574577/]
  • Obarski, C. (2018). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini: Identification and Biochemical Characterization Of Proteins Of Unknown Function. ResearchGate. [URL: https://www.researchgate.
  • Fujisawa, F. (n.d.). Chemical determination of nicotinic acid and nicotinamide. SciSpace. [URL: https://typeset.io/papers/chemical-determination-of-nicotinic-acid-and-nicotinamide-37q2i472]
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]
  • Nielsen, P. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/q1b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]
  • Gonçalves, C. M., & da Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics. [URL: https://www.academia.edu/19623862/Solubility_of_nicotinic_acid_in_water_ethanol_acetone_diethyl_ether_acetonitrile_and_dimethyl_sulfoxide]
  • Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service. Retrieved from Creative Proteomics website. [URL: https://www.creative-proteomics.
  • Midttun, Ø. et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B. [URL: https://www.bevital.no/wp-content/uploads/2017/08/2005-02.pdf]
  • Food Standards Agency. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from GOV.UK. [URL: https://www.gov.uk/government/publications/niacin-vitamin-b3-a-review-of-analytical-methods-for-use-in-food]
  • Ross, B. M. et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562371/]
  • Sulaini, S. et al. (2017). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate. [URL: https://www.researchgate.
  • de Oliveira, C. S. et al. (2011). Thermal analysis of vitamin PP Niacin and niacinamide. Journal of Thermal Analysis and Calorimetry. [URL: https://www.researchgate.net/publication/226065660_Thermal_analysis_of_vitamin_PP_Niacin_and_niacinamide]
  • Gargari, B. P. et al. (2016). Niacin and Oxidative Stress: A Mini-Review. Journal of Nutritional Medicine and Diet Care. [URL: https://clinmedjournals.org/articles/jnmdc/journal-of-nutritional-medicine-and-diet-care-jnmdc-2-012.php?jid=jnmdc]
  • Gargari, B. P. et al. (2016). Niacin and Oxidative Stress: A Mini-Review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Niacin-and-Oxidative-Stress%3A-A-Mini-Review-Gargari-Pour/127110e53a5c7f070940561578d052d9a30485a3]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. 6-(Dimethylamino)nicotinic acid, a substituted pyridine carboxylic acid, represents a scaffold of significant interest due to its potential biological activities. The precise elucidation of its molecular structure is the foundational step in understanding its chemical behavior, reactivity, and ultimately, its pharmacological profile. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural verification and analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of data, offering a predictive analysis of the expected spectroscopic signatures of this compound based on established principles and data from analogous compounds. Furthermore, it furnishes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data.

Predicted Spectroscopic Profile of this compound

Due to the limited availability of published experimental spectra for this compound, this section presents a predicted spectroscopic profile. This predictive analysis is grounded in the well-established effects of substituents on the pyridine ring and the characteristic spectral features of the incorporated functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the dimethylamino and carboxylic acid groups. The introduction of the electron-donating dimethylamino group at the 6-position and the electron-withdrawing carboxylic acid group at the 3-position significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7d~2.0
H-47.8 - 8.0dd~8.0, 2.0
H-56.5 - 6.7d~8.0
-N(CH₃)₂3.0 - 3.2s-
-COOH12.0 - 13.0br s-

Causality behind Predicted Shifts: The chemical shifts are predicted based on the known values for nicotinic acid, with adjustments for the strong electron-donating effect of the dimethylamino group. This group is expected to cause a significant upfield shift (to lower ppm values) for the ortho (H-5) and para (H-4, though to a lesser extent) protons relative to the unsubstituted pyridine ring. The proton at the 2-position (H-2), being ortho to the electron-withdrawing carboxylic acid and meta to the dimethylamino group, is predicted to be the most deshielded. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the same electronic effects described for the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4135 - 140
C-5105 - 110
C-6160 - 165
-COOH165 - 170
-N(CH₃)₂35 - 40

Causality behind Predicted Shifts: The carbon atom directly attached to the electron-donating dimethylamino group (C-6) is expected to be significantly shielded, while the ipso-carbon of the carboxylic acid (C-3) will be deshielded. The chemical shifts of the other ring carbons are predicted based on the combined electronic effects of both substituents. For instance, C-5, being ortho to the dimethylamino group, is expected to show a pronounced upfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carboxylic acid, dimethylamino, and substituted pyridine moieties.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=C and C=N stretch (Pyridine ring)1550 - 1620Medium to Strong
C-N stretch (Dimethylamino)1300 - 1350Medium
O-H bend (Carboxylic acid)1210 - 1320Medium

Rationale for Predictions: The very broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid.[1][2][3][4] The C=O stretching frequency is expected in the typical range for an aromatic carboxylic acid.[1][2][3][4][5] The presence of multiple bands in the 1550-1620 cm⁻¹ region is characteristic of the pyridine ring vibrations.[6][7][8][9][10] The C-N stretching of the dimethylamino group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₈H₁₀N₂O₂), the expected molecular weight is approximately 166.18 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 166.

  • Loss of a Methyl Radical (-CH₃): A fragment at m/z 151, resulting from the cleavage of a methyl group from the dimethylamino moiety.

  • Loss of a Hydroxyl Radical (-OH): A fragment at m/z 149, from the carboxylic acid group.

  • Loss of Water (-H₂O): A fragment at m/z 148, also from the carboxylic acid.

  • Loss of Carbon Monoxide (-CO): A fragment at m/z 138, following the loss of water.

  • Loss of a Carboxyl Radical (-COOH): A fragment at m/z 121.

  • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species.[11][12][13][14][15]

Underlying Principles of Fragmentation: The fragmentation pathways are predicted based on the stability of the resulting ions and neutral species. The dimethylamino group can undergo alpha-cleavage, leading to the loss of a methyl radical.[16][17][18][19][20] The carboxylic acid can lose a hydroxyl radical or a water molecule. Subsequent fragmentation of the pyridine ring is also anticipated.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for small organic molecules like this compound.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[21][22][23]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Perform shimming to optimize the magnetic field homogeneity.

    • Set up the acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay). A standard acquisition might involve 16 scans with a 1-2 second relaxation delay.[23][24]

    • Acquire the ¹H NMR spectrum.

    • Set up the acquisition parameters for ¹³C NMR. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • For ¹H spectra, integrate the signals to determine the relative number of protons.

    • For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts.

FT-IR Data Acquisition Workflow

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Detailed Protocol for FT-IR Spectroscopy (using Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.[25][26][27][28]

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

    • Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

LC-MS Data Acquisition Workflow

Caption: Workflow for LC-MS data acquisition and analysis.

Detailed Protocol for LC-MS:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) in the initial mobile phase.

    • Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.[29]

    • Transfer the filtered solution to an appropriate autosampler vial.

  • LC-MS System Setup and Data Acquisition:

    • Choose a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column).

    • Develop a mobile phase system and gradient elution method to achieve good chromatographic separation. A typical mobile phase for reversed-phase chromatography consists of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol with the same additive as solvent B.

    • Optimize the mass spectrometer parameters, including the ionization mode (electrospray ionization, ESI, is common for this type of molecule), polarity (positive or negative ion mode), cone voltage, and collision energy (for MS/MS experiments).

    • Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

    • Acquire the data over the chromatographic run.

  • Data Analysis:

    • Generate the total ion chromatogram (TIC) to visualize all detected ions as a function of retention time.

    • Extract the mass spectrum corresponding to the chromatographic peak of interest.

    • Identify the molecular ion peak and compare it to the expected molecular weight.

    • If MS/MS data was acquired, analyze the fragmentation pattern to further confirm the structure.[30][31][32][33]

Conclusion

The spectroscopic characterization of this compound is a critical step in its development as a potential pharmaceutical agent. While experimental data for this specific compound is not widely available, a robust predictive analysis based on fundamental spectroscopic principles and data from analogous structures provides a strong foundation for its identification and structural verification. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features of this compound and has provided detailed, practical protocols for the acquisition of high-quality data. By following these methodologies, researchers can confidently characterize this and other novel chemical entities, ensuring the scientific integrity of their drug discovery and development endeavors.

References

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • SPIE Digital Library. (1993). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformation of the Dimethylamino-group in Benzene, Pyridine, Pyrimidine, and Cytosine Derivatives. I3C Chemical Shift Studies. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • YouTube. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • UCLA. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Testbook. (2025, December 30). The correct match of 13C NMR chemical shift values (δ - Testbook. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • CORE. (2012, June 26). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

  • (Reference not found)
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • (Reference not found)
  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • (Reference not found)
  • (Reference not found)
  • ResearchGate. (2025, August 7). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

  • (Reference not found)
  • PubMed Central. (n.d.). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Retrieved from [Link]

Sources

A Medicinal Chemist's Guide to Nicotinic Acid Analogs: From Dyslipidemia to Diverse Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Nicotinic acid, or niacin (Vitamin B3), holds a unique position in pharmacology. It is both an essential nutrient for cellular metabolism and, at pharmacological doses, the most potent agent known for raising levels of high-density lipoprotein (HDL) cholesterol.[1][2] For decades, medicinal chemists have been captivated by its potential, yet simultaneously challenged by a vexing side effect: a cutaneous vasodilation known as flushing.[1][2] This guide navigates the intricate world of nicotinic acid analogs, moving beyond a simple recitation of compounds to explore the strategic thinking, mechanistic insights, and experimental validations that drive modern drug discovery in this field. We will dissect the core structure-activity relationships, explore the design of molecules that decouple therapeutic benefit from adverse effects, and venture into new territories where these analogs are showing promise far beyond lipid management.

The Central Target: Unraveling the GPR109A Receptor

The breakthrough in nicotinic acid pharmacology came with the identification of its primary molecular target: the G protein-coupled receptor GPR109A (also known as HM74A).[1][3] This discovery provided a mechanistic anchor for both the desired therapeutic effects and the unwanted side effects, fundamentally reshaping the medicinal chemistry approach.

The Therapeutic Pathway in Adipocytes

In adipose tissue, GPR109A activation is the cornerstone of nicotinic acid's lipid-modifying effects. The receptor couples to an inhibitory G-protein (Gαi), which, upon agonist binding, initiates a signaling cascade that culminates in the reduction of free fatty acid (FFA) release.

  • Mechanism: Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase.

  • Consequence: This reduces intracellular levels of cyclic AMP (cAMP).

  • Outcome: The decrease in cAMP attenuates the activity of hormone-sensitive lipase, the enzyme responsible for hydrolyzing triglycerides into FFAs.[4] The subsequent reduction in the flux of FFAs to the liver is believed to be the primary driver for decreased VLDL and LDL synthesis and the profound increase in HDL.[2]

GPR109A_Adipocyte_Signaling cluster_membrane Adipocyte Membrane GPR109A GPR109A Receptor Gai Gαi Protein GPR109A->Gai Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts HSL_i Inactive Hormone-Sensitive Lipase AC->HSL_i Reduced Conversion to Active Form NA Nicotinic Acid Analog NA->GPR109A Binds Gai->AC Inhibits ATP ATP ATP->AC HSL_a Active Hormone-Sensitive Lipase cAMP->HSL_a Maintains Activity HSL_a->HSL_i Lipolysis Inhibition of Lipolysis (Reduced FFA Release) HSL_i->Lipolysis Leads to

Caption: GPR109A signaling cascade in adipocytes.

The Side-Effect Pathway: Flushing

The same receptor, GPR109A, is responsible for the flushing effect, but its activation occurs in different cells—primarily Langerhans cells and keratinocytes in the epidermis. This activation triggers the rapid synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2), which act on nearby blood vessels to cause vasodilation, leading to the characteristic warmth and redness.[1][3] This dual role of GPR109A presents the central conundrum for drug design: how to achieve selective activation in adipocytes while avoiding it in the skin.

Flushing_Pathway cluster_skin Epidermal Cells (e.g., Langerhans) GPR109A_skin GPR109A Receptor PLA2 Phospholipase A2 Activation GPR109A_skin->PLA2 COX COX-1/2 Enzymes PLA2->COX Provides Substrate (Arachidonic Acid) PGD2 Prostaglandin D2 (PGD2) Release COX->PGD2 Vessel Dermal Blood Vessel PGD2->Vessel Acts on DP1 Receptor NA Nicotinic Acid Analog NA->GPR109A_skin Binds Vasodilation Vasodilation (Flushing) Vessel->Vasodilation

Caption: GPR109A-mediated prostaglandin release causing flushing.

Medicinal Chemistry Strategies for GPR109A Agonists

The primary goal is to design agonists with an improved therapeutic window, maximizing FFA reduction while minimizing flushing. Several strategies have been pursued.

Structure-Activity Relationship (SAR) of Orthosteric Agonists

Early SAR studies established that the pyridine ring and, crucially, the carboxylate group of nicotinic acid are essential for GPR109A binding and activation. Modifications aimed to enhance potency and selectivity.

  • Acifran Analogs: Acifran, an early agonist, was found to activate both the high-affinity (GPR109a) and low-affinity (GPR109b) niacin receptors. Subsequent medicinal chemistry efforts focused on synthesizing analogs to improve activity at these targets.[4]

  • Pyrazole Derivatives: High-throughput screening and subsequent optimization identified pyrazole carboxylic acids as a promising new scaffold for GPR109A agonism, providing a new chemical space for exploration.[5]

  • Tricyclic Full Agonists: A rational design approach, overlapping known lead structures, led to the discovery of potent tricyclic analogs.[6] The rigidified tricyclic core was intended to lock the molecule into a more favorable binding conformation, thereby increasing affinity. Compound 2g from this series, for instance, demonstrated excellent in vitro activity and a promising therapeutic index in rat models regarding FFA reduction versus vasodilation.[6]

Allosteric Modulation: A Paradigm Shift

A more sophisticated approach involves moving away from direct (orthosteric) agonists to allosteric modulators. These compounds bind to a different site on the receptor, subtly changing its conformation.

  • Pyrazolopyrimidines: This class was discovered as the first allosteric agonists for GPR109A.[7] These molecules possess intrinsic activity on their own but also significantly enhance the binding and functional efficacy of nicotinic acid itself.[7] This strategy opens the possibility of using lower doses of nicotinic acid in combination with an allosteric modulator, potentially staying below the flushing threshold while achieving the desired therapeutic effect.

Quantitative Comparison of Key Analogs

The following table summarizes the activity of representative compounds, illustrating the progress in separating efficacy from flushing potential.

CompoundClassTarget(s)Potency (EC50)Key Feature/FindingReference
Nicotinic Acid Endogenous LigandGPR109A, GPR109B~250 nM (GPR109A)Gold standard; potent lipid modifier but causes significant flushing.[4]
Acifran Orthosteric AgonistGPR109A, GPR109BFull agonist at both receptorsEarly synthetic agonist, clinically evaluated.[4]
Compound 2g Tricyclic AgonistGPR109AFull agonistShowed a good therapeutic index (FFA reduction vs. flushing) in rats.[6]
Compound 9n Allosteric AgonistGPR109AAllosteric agonistPotentiates the functional efficacy of nicotinic acid.[7]

Beyond Lipids: Emerging Therapeutic Applications

While dyslipidemia has been the primary focus, the nicotinic acid scaffold is proving to be a versatile template for developing drugs for a range of other diseases.

Anti-inflammatory and Analgesic Agents

Several research groups have synthesized novel series of nicotinic acid derivatives with potent anti-inflammatory and analgesic properties.

  • Mechanism of Action: These compounds often function independently of GPR109A. For example, certain 2-substituted phenyl derivatives of nicotinic acid demonstrated significant analgesic and anti-inflammatory activity comparable to mefenamic acid.[8][9][10] Their mechanism involves the reduction of inflammatory cytokines like TNF-α and IL-6.[8][9]

  • Gastric Safety: A key objective in anti-inflammatory drug design is to improve gastric safety over traditional NSAIDs. One study synthesized nicotinic acid-based compounds that exhibited potent anti-inflammatory effects with a markedly better gastric safety profile than ibuprofen in preclinical models.[11]

Antimicrobial Activity

The pyridine core is a common feature in many bioactive molecules. By modifying nicotinic acid, researchers have developed compounds with significant antimicrobial potential.

  • Acylhydrazones and 1,3,4-Oxadiazolines: A series of derivatives obtained from nicotinic acid hydrazide showed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 7.81 µg/mL.[12] Importantly, the most active compounds showed no cytotoxicity against normal cell lines, indicating a favorable selectivity profile.[12]

Neuroprotection and Other CNS Applications

There is growing interest in the role of niacin and its derivatives in neurological health. Increased dietary intake of niacin is correlated with a reduced risk of Alzheimer's Disease.[13] Clinical trials are currently underway to investigate the potential of nicotinic acid and its analogs in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[13][14]

Key Experimental Protocols in Nicotinic Acid Analog Research

Reproducible and robust experimental methods are the bedrock of medicinal chemistry. Below are foundational protocols for synthesizing and evaluating nicotinic acid analogs.

Protocol: Synthesis of Nicotinic Acid Acylhydrazone Derivatives

This protocol describes a general method for synthesizing acylhydrazone analogs, which have shown antimicrobial activity.[12]

Objective: To synthesize N'-substituted nicotinohydrazide derivatives via condensation.

Materials:

  • Nicotinic acid hydrazide (1)

  • Appropriate aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (96%)

  • Reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 moles of nicotinic acid hydrazide (1) in 20 mL of 96% ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add 0.011 moles of the selected aldehyde to the solution.

  • Reaction: Heat the mixture to reflux with constant stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, allow the solution to cool to room temperature, then place it in a refrigerator (4°C) for 24 hours to facilitate precipitation.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the filtered solid with cold ethanol and then recrystallize from ethanol to obtain the pure acylhydrazone product.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol: In Vitro GPR109A Functional Assay

Objective: To determine the agonist activity of a test compound at the GPR109A receptor by measuring its effect on intracellular cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (nicotinic acid analogs).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • 384-well assay plates.

Step-by-Step Methodology:

  • Cell Plating: Seed the GPR109A-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (nicotinic acid) in assay buffer.

  • Stimulation: Aspirate the culture medium from the cells and add the diluted compounds. Incubate for 15-30 minutes at room temperature.

  • Forskolin Challenge: Add a fixed concentration of forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. Incubate for another 15-30 minutes. The GPR109A agonist activity will counteract this effect.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory response.

GPR109A_Assay_Workflow start Start plate_cells Plate GPR109A- Expressing Cells start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 add_compounds Add Test Analogs & Controls incubate1->add_compounds incubate2 Incubate add_compounds->incubate2 add_forskolin Add Forskolin (cAMP Stimulation) detect_cAMP Lyse Cells & Detect cAMP add_forskolin->detect_cAMP incubate2->add_forskolin analyze Calculate EC50 Values detect_cAMP->analyze end End analyze->end

Caption: Experimental workflow for GPR109A agonist screening.

Conclusion and Future Perspectives

The journey of nicotinic acid analogs in medicinal chemistry is a tale of immense progress tempered by clinical reality. While the development of potent, selective GPR109A agonists with reduced flushing potential is a scientific success, large clinical trials like AIM-HIGH and HPS2-THRIVE failed to show a cardiovascular benefit when niacin was added to statin therapy in well-controlled patients.[15][16] This has led to a decline in the use of niacin for dyslipidemia.[15]

However, this does not close the book on nicotinic acid analogs. The field is pivoting. The deep understanding of GPR109A pharmacology can now be applied to develop biased agonists that preferentially signal through pathways that do not lead to flushing. Furthermore, the remarkable versatility of the nicotinic acid scaffold, demonstrated by the discovery of potent anti-inflammatory, analgesic, and antimicrobial agents, opens up exciting new therapeutic avenues.[11][12] The future of this chemical class may lie not in the cholesterol clinic, but in immunology, neurology, and infectious disease, where the unique properties of these tailored molecules can be leveraged to address unmet medical needs.

References

  • El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. Available at: [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-40. Available at: [Link]

  • Shen, H. C., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 52(8), 2587-97. Available at: [Link]

  • Richman, J. G., et al. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(11), 2545-55. Available at: [Link]

  • Chen, I. L., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 401-8. Available at: [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-40. Available at: [Link]

  • Szałek, E., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6653. Available at: [Link]

  • Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948-51. Available at: [Link]

  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-940. Available at: [Link]

  • Liu, Y., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-7. Available at: [Link]

  • Walseth, T. F., et al. (2014). Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. Cell Calcium, 55(2), 93-103. Available at: [Link]

  • Trabbic, K. R., & Slama, J. T. (2014). Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. Current Molecular Pharmacology, 7(1), 35-47. Available at: [Link]

  • Hui, F., et al. (2022). Nicotinamide and Pyruvate as Potential Therapeutic Interventions for Metabolic Dysfunction in Primary Open-Angle Glaucoma—A Narrative Review. Nutrients, 14(21), 4691. Available at: [Link]

  • Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4802-6. Available at: [Link]

  • Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Pharmaceutical Research International, 33(46B), 49-62. Available at: [Link]

  • National Institute on Aging (NIA). (2024). Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. Available at: [Link]

  • Benyó, Z., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 47, 567-90. Available at: [Link]

  • De-Regil, L. M., et al. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. JAMA Network Open, 2(4), e193424. Available at: [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

  • Benyó, Z., & Szabó, C. (2006). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147(Suppl 1), S136-S146. Available at: [Link]

  • D'Andrea, F., & Brogi, S. (2022). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 27(19), 6610. Available at: [Link]

  • Benyó, Z., et al. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 567-590. Available at: [Link]

  • Preiss, R., & My-Linh, T. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Journal of Pharmaceutical Research International, 33(31A), 1-10. Available at: [Link]

  • Dr.Oracle. (2024). What major studies showed no benefit with niacin (Nicotinic acid) therapy?. Retrieved from [Link]

  • Cooper, D. L., et al. (2015). Effects of formulation design on niacin therapeutics: mechanism of action, metabolism, and drug delivery. International Journal of Pharmaceutics, 490(1-2), 55-64. Available at: [Link]

  • Damodaran, M., et al. (2007). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, 50(23), 5675-5684. Available at: [Link]

  • De, T. K., & De, A. U. (1987). Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. Journal of Clinical Biochemistry and Nutrition, 3(1), 59-67. Available at: [Link]

  • American Association of Clinical Endocrinologists. (2018). Niacin (Nicotinic Acid (Vitamin B3)). Retrieved from [Link]

  • Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6305-10. Available at: [Link]

  • Cooper, D. L., et al. (2015). Effects of formulation design on niacin therapeutics: Mechanism of action, metabolism, and drug delivery. International Journal of Pharmaceutics, 490(1-2), 55-64. Available at: [Link]

Sources

A Deep Dive into the Mechanistic Hypotheses of 6-(Dimethylamino)nicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound 6-(dimethylamino)nicotinic acid. As a structural analog of nicotinic acid (niacin), a well-established therapeutic agent, this compound presents an intriguing subject for researchers in drug discovery and development. This document will move beyond a simple recitation of facts to a hypothesis-driven exploration, grounded in the established pharmacology of its parent compound and the potential influence of its unique chemical substitution. We will delve into plausible biological targets, propose robust experimental designs for validation, and provide the detailed protocols necessary to empower researchers to investigate these hypotheses.

Introduction: The Scientific Rationale

Nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[1][2][3] Its ability to favorably modulate lipid profiles is well-documented, though its clinical utility can be hampered by side effects such as cutaneous flushing.[1] The derivatization of nicotinic acid is a classic medicinal chemistry strategy aimed at improving its therapeutic index. The addition of a dimethylamino group at the 6-position of the pyridine ring, yielding this compound, represents one such modification. While direct research on this specific derivative is limited, its structural relationship to nicotinic acid provides a strong foundation for formulating and testing several compelling mechanistic hypotheses.

This guide will explore three primary hypotheses for the mechanism of action of this compound, drawing parallels with and distinctions from the known pharmacology of nicotinic acid:

  • Hypothesis 1: Agonism at the Nicotinic Acid Receptor (GPR109A)

  • Hypothesis 2: Direct Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2)

  • Hypothesis 3: Modulation of Inflammatory Pathways

For each hypothesis, we will present the underlying scientific reasoning, propose key validation experiments, and provide detailed protocols.

Hypothesis 1: Agonism at the Nicotinic Acid Receptor (GPR109A)

The discovery of the G protein-coupled receptor GPR109A (also known as HM74A) as a high-affinity receptor for nicotinic acid was a significant breakthrough in understanding its pharmacological effects.[1][4] This receptor is primarily expressed in adipocytes and immune cells.[5] Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the mobilization of free fatty acids from adipose tissue. This reduction in free fatty acid flux to the liver is thought to contribute to the decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[3]

Causality of the Dimethylamino Group: The dimethylamino substituent at the 6-position is an electron-donating group, which could potentially alter the electronic distribution of the pyridine ring and the carboxylate group, thereby influencing the binding affinity and efficacy of the molecule at GPR109A. It is plausible that this compound acts as an agonist, a partial agonist, or even an antagonist at this receptor.

Key Validation Experiments:
  • Receptor Binding Assay: To determine the binding affinity of this compound for GPR109A.

  • cAMP Accumulation Assay: To assess the functional consequence of receptor binding (i.e., agonism or antagonism).

  • In Vivo Lipolysis Assay: To measure the effect of the compound on free fatty acid mobilization in an animal model.

Experimental Protocol: GPR109A cAMP Accumulation Assay

Objective: To determine if this compound can modulate cAMP levels in a cell line expressing human GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine)

  • This compound

  • Nicotinic acid (positive control)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

  • Cell Culture: Culture the GPR109A-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed the cells into a 384-well white opaque plate at a density of 2,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and nicotinic acid in assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • Assay: a. Remove the culture medium from the cells and add 10 µL of the compound dilutions. b. Add 10 µL of a solution containing 2 µM forskolin and 500 µM IBMX to all wells. Forskolin stimulates adenylate cyclase to produce cAMP, and IBMX inhibits phosphodiesterases that degrade cAMP. c. Incubate the plate at room temperature for 30 minutes.

  • cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Expected Outcome: If this compound is a GPR109A agonist, it will inhibit forskolin-stimulated cAMP accumulation in a dose-dependent manner.

Visualizing the GPR109A Signaling Pathway

GPR109A_Pathway 6-DMANA 6-(dimethylamino) nicotinic acid GPR109A GPR109A 6-DMANA->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis (Free Fatty Acids) HSL->Lipolysis Promotes DGAT2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HepG2 cells B Plate cells in 12-well plates A->B C Prepare compound dilutions B->C D Pre-incubate with compound C->D E Add [14C]-oleic acid D->E F Incubate for 4 hours E->F G Lyse cells and extract lipids F->G H Separate lipids by TLC G->H I Quantify [14C]-triglycerides H->I J Calculate IC50 I->J Hypotheses_Relationship cluster_hypotheses Mechanistic Hypotheses cluster_outcomes Potential Therapeutic Outcomes Compound This compound H1 GPR109A Agonism Compound->H1 H2 DGAT2 Inhibition Compound->H2 H3 Anti-inflammatory Action Compound->H3 O1 Improved Lipid Profile H1->O1 O2 Reduced Inflammation H1->O2 H2->O1 H3->O2 O3 Cardioprotection O1->O3 O2->O3

Sources

safety and toxicity profile of 6-(dimethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preclinical Safety and Toxicity Evaluation of 6-(dimethylamino)nicotinic acid

Abstract

This guide outlines a comprehensive, phased strategy for the non-clinical safety and toxicity assessment of this compound, a novel derivative of nicotinic acid. Given the absence of extensive public data on this specific molecule, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. We will detail a logical, tiered approach, beginning with in silico predictions and progressing through a standard battery of in vitro and in vivo toxicological studies. The methodologies described are grounded in internationally recognized regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The core philosophy is a "fail early, fail fast" approach, ensuring that resources are focused on compounds with the most promising safety profiles.[1]

Introduction: The Imperative for a Robust Safety Profile

This compound is a structural analog of nicotinic acid (Niacin, Vitamin B3), a well-characterized compound with significant pharmacological effects on lipid metabolism.[2] Chemical modification of the nicotinic acid scaffold, as seen in this molecule, is a common strategy to optimize efficacy, alter pharmacokinetic properties, or reduce side effects.[3][4] However, any novel chemical entity (NCE), regardless of its lineage, must undergo a rigorous safety evaluation to identify potential hazards before it can be considered for human clinical trials.[5][6]

The primary objective of a preclinical toxicology program is to characterize the adverse effects of a substance, identify target organs of toxicity, and determine a safe starting dose for first-in-human studies.[7][8] This guide provides the scientific rationale and detailed protocols for establishing the foundational .

Foundational Assessment: Physicochemical Properties and Predicted Metabolic Fate

Prior to initiating any biological testing, a thorough understanding of the compound's chemical properties and its likely metabolic fate is essential for designing relevant studies and interpreting their results.[9]

Physicochemical Characterization

Key parameters such as molecular weight (180.20 g/mol ), purity, solubility, and stability should be meticulously documented for the specific batch of this compound used in all subsequent studies.[7][10] These factors directly influence formulation, bioavailability, and the reproducibility of toxicological assessments.

Predicted Metabolic Pathways

Nicotinic acid itself is extensively metabolized, primarily in the liver, through two main pathways: a high-affinity conjugation pathway forming nicotinuric acid (NuA), and a low-affinity pathway leading to other metabolites.[11][12][13] For this compound, we can predict a similar metabolic scheme, with additional pathways involving the dimethylamino group.

Predicted Metabolic Pathways for this compound:

  • Conjugation: The carboxylic acid group may be conjugated with glycine to form the corresponding nicotinuric acid derivative.

  • N-Demethylation: The dimethylamino group is a substrate for Cytochrome P450 enzymes, likely leading to sequential demethylation to 6-(methylamino)nicotinic acid and 6-aminonicotinic acid.

  • Oxidation: The pyridine ring may undergo oxidation.

These metabolic transformations are critical, as metabolites can sometimes be responsible for the observed toxicity.

G parent This compound met1 6-(methylamino)nicotinic acid parent->met1 N-Demethylation (CYP450) met3 Glycine Conjugate (Nicotinuric Acid Derivative) parent->met3 Conjugation met2 6-aminonicotinic acid met1->met2 N-Demethylation (CYP450)

Caption: Predicted primary metabolic pathways of this compound.

A Phased Strategy for Toxicological Evaluation

A tiered or phased approach to toxicity testing is the industry standard. It allows for decision-making at critical junctures and adheres to the "3Rs" principles of Replacement, Reduction, and Refinement of animal experimentation.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Acute Assessment cluster_2 Phase 3: In Vivo Sub-chronic Assessment cluster_3 Decision Point & Future Studies in_silico In Silico Assessment (QSAR) genotox_invitro In Vitro Genotoxicity (Ames, Micronucleus) in_silico->genotox_invitro cytotox In Vitro Cytotoxicity genotox_invitro->cytotox acute_oral Acute Oral Toxicity (OECD 423/425) cytotox->acute_oral Proceed if in vitro profile is acceptable repeat_dose 28-Day Repeated Dose Study (OECD 407) acute_oral->repeat_dose Dose range finding decision Go/No-Go Decision IND-Enabling Studies repeat_dose->decision Characterize target organs & NOAEL

Caption: Phased workflow for the non-clinical safety evaluation of a novel compound.

Phase 1: In Vitro Genotoxicity Assessment

Genotoxicity testing is a cornerstone of early safety assessment, designed to detect compounds that can induce genetic damage.[14] A standard battery of tests is required by regulatory agencies to assess different endpoints of genetic damage.[14][15][16]

The objective is to identify, early and efficiently, any potential for the compound to be a mutagen (causing gene mutations) or a clastogen (causing chromosomal damage).[1] Positive findings in these assays are a significant concern, as genotoxic compounds have the potential to be human carcinogens or mutagens.[14] A standard battery approach is used because no single test can detect all relevant genotoxic mechanisms.[1][14]

A. Bacterial Reverse Mutation Assay (Ames Test)

  • Guideline: OECD Test Guideline 471.

  • Purpose: To detect point mutations (base substitutions and frameshifts) induced by the test compound.

  • Methodology:

    • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which have pre-existing mutations in the histidine (or tryptophan) operon, rendering them unable to synthesize the essential amino acid.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of the compound are mutagenic.

    • Procedure: The bacterial strains are exposed to various concentrations of this compound on agar plates with a minimal amount of histidine.

    • Endpoint: If the compound or its metabolites cause mutations that revert the original mutation, the bacteria will regain the ability to synthesize histidine and form visible colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

B. In Vitro Mammalian Cell Micronucleus Assay

  • Guideline: OECD Test Guideline 487.

  • Purpose: To detect chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity).[1]

  • Methodology:

    • Cell System: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

    • Exposure: Treat cell cultures with a range of concentrations of this compound, with and without S9 metabolic activation.

    • Procedure: After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that form when chromosome fragments or whole chromosomes lag during anaphase of mitosis.[17] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Phase 2: In Vivo Acute Oral Toxicity Assessment

This is typically the first in vivo study performed and provides critical information on the intrinsic toxicity of a single high dose of the compound.[18]

The primary goals are to identify the potential for acute toxicity, observe clinical signs of toxicity, identify potential target organs, and determine a dose range for subsequent repeated-dose studies.[18][19] Modern protocols like the Up-and-Down Procedure (UDP) or Acute Toxic Class Method are preferred as they use fewer animals than the traditional LD50 test.[20][21][22]

  • Guideline: OECD Test Guideline 423.

  • Purpose: To estimate the acute oral toxicity and identify the GHS classification category.

  • Methodology:

    • Species: Wistar or Sprague-Dawley rats (typically females, as they are often slightly more sensitive).[18]

    • Housing: Animals are acclimatized and housed in standard conditions.

    • Dosing: A stepwise procedure is used with fixed starting doses (e.g., 300 mg/kg). A group of three fasted animals is dosed orally by gavage.[23]

    • Observation: The outcome in the first group determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality, the dose may be increased.

    • Clinical Signs: Animals are observed intensively for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory patterns, and presence of convulsions or lethargy).[19]

    • Endpoint: The primary endpoint is mortality within the defined observation period. At the end of the study, surviving animals are euthanized and a gross necropsy is performed on all animals to identify any macroscopic pathological changes.

Table 1: Hypothetical Acute Oral Toxicity Results for this compound (OECD 423)

Starting Dose (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical Signs ObservedGross Necropsy FindingsGHS Classification
30030/3Mild lethargy within 2 hours, resolved by 24 hours.No abnormalities observed.Proceed to higher dose.
200032/3Severe lethargy, piloerection, ataxia within 1 hour.Gastric irritation in all animals.Category 4 (Harmful if swallowed)
Phase 3: In Vivo Repeated-Dose Toxicity Study

This study is essential for characterizing the toxicological profile following repeated administration and is a core component of any IND-enabling package.[8][24][25]

The goal is to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).[8][26] The NOAEL is the highest dose at which no biologically significant adverse effects are found and is crucial for calculating the safe starting dose in human trials.[8] A 28-day study is a standard duration for initial sub-chronic evaluation.[6]

  • Guideline: OECD Test Guideline 407.

  • Purpose: To evaluate the cumulative toxic effects over a 28-day period.

  • Methodology:

    • Species: Wistar rats, both male and female.

    • Groups: Four groups of 10 animals/sex (5/sex for interim sacrifice if included):

      • Group 1: Vehicle Control (e.g., water or 0.5% carboxymethylcellulose).

      • Group 2: Low Dose.

      • Group 3: Mid Dose.

      • Group 4: High Dose (selected to induce some toxicity but not significant mortality).

    • Dosing: The compound is administered daily by oral gavage for 28 consecutive days. Dose levels are selected based on the acute toxicity data.

    • In-life Monitoring:

      • Clinical Observations: Daily.

      • Body Weight & Food Consumption: Weekly.

      • Ophthalmology: Prior to study start and at termination.

    • Terminal Procedures: At the end of the 28-day period, animals are euthanized.

      • Blood Collection: For hematology and clinical chemistry analysis.

      • Organ Weights: Key organs (liver, kidneys, brain, spleen, etc.) are weighed.

      • Histopathology: A comprehensive list of tissues from control and high-dose groups is preserved and examined microscopically.[7] Any gross lesions and target organs from lower dose groups are also examined.

Table 2: Summary of Key Endpoints in a Hypothetical 28-Day Repeated-Dose Study

ParameterControl GroupLow Dose (e.g., 50 mg/kg/day)Mid Dose (e.g., 150 mg/kg/day)High Dose (e.g., 450 mg/kg/day)
Clinical Signs No abnormalitiesNo abnormalitiesNo abnormalitiesHunched posture, piloerection (males only)
Body Weight Gain NormalNormalNormalSignificantly decreased vs. control
Hematology WNL¹WNLWNLMild, normocytic anemia
Clinical Chemistry WNLWNL↑ ALT, AST (2-fold)↑ ALT, AST (5-fold), ↑ Bilirubin
Key Organ Weights BaselineNo changeNo change↑ Relative liver weight
Histopathology No abnormalitiesNo abnormalitiesMinimal centrilobular hepatocyte hypertrophyModerate centrilobular hepatocyte hypertrophy and necrosis
Derived NOAEL -50 mg/kg/day--

¹ WNL: Within Normal Limits; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Conclusion and Path Forward

This technical guide presents a structured, scientifically-grounded framework for the initial safety and toxicity evaluation of this compound. By progressing through a logical sequence of in vitro and in vivo assays, researchers can build a comprehensive data package that characterizes the compound's potential hazards. The results from this foundational battery of tests—particularly the genotoxicity profile, the acute toxicity classification, and the NOAEL from the 28-day study—are critical for making an informed go/no-go decision. Should the profile be favorable, these data will form the bedrock for designing longer-term chronic toxicity studies, reproductive toxicology, and carcinogenicity bioassays required for late-stage clinical development and marketing authorization.[15][27]

References

  • Bienta. Repeated dose toxicity study. [Link]

  • ICH. Safety Guidelines. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • National Toxicology Program. Health Effects Test Guidelines OPPTS 870.1100 Acute Oral Toxicity. [Link]

  • Pharmaron. Genetic Toxicology. [Link]

  • Slideshare. ICH Safety Guidelines. [Link]

  • Auxilife. (2025-06-27). OECD Chemical Testing Guidelines 2025 Updated. [Link]

  • European Medicines Agency. Repeated dose toxicity - Scientific guideline. [Link]

  • Oxford Academic. Genotoxicity testing: current practices and strategies used by the pharmaceutical industry. [Link]

  • ClinSkill. (2023-05-05). ICH Guidelines for Clinical Safety. [Link]

  • European Medicines Agency. (2010-03-18). Guideline on Repeated Dose Toxicity Corr. [Link]

  • National Toxicology Program. (1987-02-24). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • ChemSafetyPro.COM. (2016-04-25). Repeated Dose Toxicity. [Link]

  • Creative Biolabs. Repeat Dose Toxicity. [Link]

  • OECD. (2001-12-17). OECD Guideline for the Testing of Chemicals 420. [Link]

  • OECD. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • MuriGenics. Toxicology. [Link]

  • US EPA. (2025-01-30). Acute Oral Toxicity Up-And-Down-Procedure. [Link]

  • European Medicines Agency. ICH: safety. [Link]

  • FDA. Chapter IV. Guidelines for Toxicity Tests. [Link]

  • OECD. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. [Link]

  • ICH. ICH guidelines. [Link]

  • Vivotecnia. In vivo toxicology studies. [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • PubMed. (2025-04-01). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. [Link]

  • FDA. (2020-02-29). Opportunities for use of one species for longer-term toxicology testing during drug development_ A cross-industry evaluation. [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • PubMed. Toxicity of nicotinic acid and some of its derivatives. [Link]

  • Capot Chemical. MSDS of 6-Dimethylaminomethyl-nicotinic acid. [Link]

  • Creative Biolabs. In Vitro Toxicity Test Services. [Link]

  • Jetir.Org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

  • PubMed. Clinical pharmacology and pharmacokinetics of nicotinic acid. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • ResearchGate. (2025-08-05). Safety of high-dose nicotinamide: A review. [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

  • PubMed. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. [Link]

  • TMMedia. NICOTINIC ACID (NIACIN (VITAMIN B3). [https://www.tmmc.ac.th/pdf/MSDS/MSDS%20of%20NICOTINIC%20ACID%20(NIACIN%20(VITAMIN%20B3).pdf]([Link]

  • Elsevier. Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. [Link]

  • SciSpace. Hepatic toxicity of unmodified and time-release preparations of niacin. [Link]

Sources

Navigating the Procurement of 6-(Dimethylamino)nicotinic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quality and consistent supply of specialized chemical reagents are paramount to the success of any project. 6-(Dimethylamino)nicotinic acid (CAS No. 82846-28-4), a substituted pyridine carboxylic acid, is a key building block in the synthesis of various pharmacologically active molecules. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, potential synthetic routes, associated impurities, and robust analytical methods for the quality control of this critical reagent.

Section 1: Commercial Supplier Landscape

The procurement of this compound necessitates a thorough evaluation of various commercial suppliers. While numerous vendors list this compound, the quality, purity, and available documentation can vary significantly. Below is a comparative analysis of prominent suppliers to aid in the selection process.

SupplierProduct Number(s)PurityAvailable QuantitiesPrice (USD)Notes
Sigma-Aldrich CBR01958≥98%1g, 5g~$276/1gPart of their "AldrichCPR" collection for early discovery research. The buyer assumes responsibility for confirming product identity and purity as analytical data is not collected for this specific product.
Santa Cruz Biotechnology sc-280795Not specifiedInquireInquireFor research use only.[1] Certificate of Analysis available for lot-specific data.[1]
Frontier Specialty Chemicals D11094Not specified1g~$397/1gGuaranteed purity, with options for smaller sizes or bulk quantities upon request.
ChemUniverse P7872898%100mg, 250mg, 1g$68/100mg, $111/250mg, $218/1gBulk quotes are available upon request.[2]
Alchem Pharmtech Z-5202495%1g, 5g, 25g, 100gInquireAvailability for shipping is indicated on their website.

Expert Insight: When selecting a supplier, it is crucial to look beyond the quoted purity. Inquire about the analytical techniques used to determine purity and request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. For GMP or late-stage development work, a supplier's ability to provide detailed impurity profiles and documentation of their quality management system is non-negotiable.

Section 2: Synthesis Routes and Potential Impurities

Understanding the synthetic origin of this compound is fundamental to anticipating potential impurities that could impact downstream applications. A plausible and common synthetic route starts from 6-chloronicotinic acid.

Synthesis_Pathway 6-Chloronicotinic_Acid 6-Chloronicotinic Acid Reaction Nucleophilic Aromatic Substitution 6-Chloronicotinic_Acid->Reaction Dimethylamine Dimethylamine (aq.) Dimethylamine->Reaction Product This compound Reaction->Product Impurity1 Unreacted 6-Chloronicotinic Acid Reaction->Impurity1 Incomplete Reaction Impurity2 Over-alkylation Products Reaction->Impurity2 Side Reaction

Caption: Probable synthetic pathway to this compound.

This nucleophilic aromatic substitution reaction, while generally efficient, can lead to several process-related impurities:

  • Unreacted Starting Material: Incomplete reaction can result in the presence of residual 6-chloronicotinic acid. Given its different reactivity and potential for downstream side reactions, its presence should be carefully monitored.

  • Over-alkylation Products: Although less common for this specific substrate, there is a possibility of side reactions leading to byproducts.

  • Solvent and Reagent Residues: Depending on the reaction and workup conditions, residual solvents and excess reagents may be present in the final product.

Trustworthiness through Self-Validation: A robust quality control system should include analytical methods capable of detecting and quantifying these potential impurities.

Section 3: Quality Control and Analytical Verification

Independent verification of the quality of this compound is a critical step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is an indispensable technique for determining the purity of this compound and for detecting the presence of related impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Data Analysis:

    • The purity of the sample can be calculated based on the area percentage of the main peak.

    • Potential impurities, such as residual 6-chloronicotinic acid, will have different retention times and can be identified by running a standard of the potential impurity.

HPLC_Workflow Start Receive this compound Sample_Prep Prepare Sample Solution (0.1 mg/mL) Start->Sample_Prep HPLC_Analysis Inject into HPLC System Sample_Prep->HPLC_Analysis Data_Acquisition Acquire Chromatogram at 265 nm HPLC_Analysis->Data_Acquisition Data_Analysis Integrate Peaks and Calculate Area % Data_Acquisition->Data_Analysis Purity_Check Purity ≥ 98%? Data_Analysis->Purity_Check Accept Accept Lot Purity_Check->Accept Yes Reject Reject Lot / Further Investigation Purity_Check->Reject No

Caption: HPLC workflow for quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is essential for confirming the chemical structure of this compound and for detecting impurities that may not be easily observed by HPLC.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • ~8.4 ppm (s, 1H): Proton at the 2-position of the pyridine ring.

    • ~7.8 ppm (d, 1H): Proton at the 4-position of the pyridine ring.

    • ~6.6 ppm (d, 1H): Proton at the 5-position of the pyridine ring.

    • ~3.0 ppm (s, 6H): Protons of the two methyl groups of the dimethylamino substituent.

    • ~12.5 ppm (br s, 1H): Carboxylic acid proton (this peak can be broad and its chemical shift is concentration and solvent dependent).

Expert Insight: The absence of signals corresponding to the starting material (6-chloronicotinic acid) and the correct integration of the aromatic and aliphatic protons provide strong evidence for the identity and purity of the compound. Any unexpected signals should be investigated as potential impurities.

Section 4: Sourcing and Qualification Workflow

A systematic approach to sourcing and qualifying this compound is crucial for ensuring the integrity of research and development activities.

Sourcing_Workflow Start Identify Need for This compound Supplier_ID Identify Potential Suppliers Start->Supplier_ID Request_Info Request Quotes, Specifications, and CoAs Supplier_ID->Request_Info Supplier_Eval Evaluate Suppliers Based on Quality, Cost, and Reliability Request_Info->Supplier_Eval Select_Supplier Select Primary and Secondary Suppliers Supplier_Eval->Select_Supplier Order_Sample Order a Sample for In-house QC Select_Supplier->Order_Sample QC_Analysis Perform HPLC and NMR Analysis Order_Sample->QC_Analysis Qualification Does it Meet Specifications? QC_Analysis->Qualification Approve Approve Supplier and Lot Qualification->Approve Yes Reject Reject and Evaluate Alternative Supplier Qualification->Reject No

Caption: A comprehensive workflow for sourcing and qualifying this compound.

References

  • ChemUniverse. This compound. [Link]

  • Frontier Specialty Chemicals. 6-(N,N-Dimethylamino)nicotinic acid. [Link]

  • Google Patents. Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

Sources

The Strategic Role of 6-(Dimethylamino)nicotinic Acid in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless pursuit of higher crop yields and robust pest management strategies has positioned nicotinic acid and its derivatives as a cornerstone in the synthesis of novel agrochemicals. This technical guide delves into the nuanced yet pivotal role of a specific, highly functionalized building block: 6-(dimethylamino)nicotinic acid . While not always explicitly named in final product literature, this intermediate possesses a unique electronic and steric profile that offers significant advantages in the synthesis of next-generation fungicides, herbicides, and insecticides. We will explore its intrinsic chemical properties, its strategic application in constructing complex agrochemical scaffolds, and provide detailed synthetic methodologies, positioning this compound as a key player in the agrochemical discovery pipeline.

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold

The pyridine ring, the core of nicotinic acid (Vitamin B3), is a privileged scaffold in medicinal and agrochemical science. Its presence is integral to a multitude of commercial pesticides, including herbicides like nicosulfuron, fungicides such as boscalid, and a range of insecticides.[1] The nitrogen atom within the pyridine ring imparts specific electronic properties and serves as a key interaction point with biological targets. Furthermore, the carboxylic acid functionality of nicotinic acid provides a versatile handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures.

Recent discoveries have continued to highlight the versatility of the nicotinic acid core, with new candidates like the fungicide aminopyrifen, the fungicide-nematicide cyclobutrifluram, and the insecticide nicofluprole emerging from development pipelines.[2] These advancements underscore the ongoing importance of exploring novel nicotinic acid derivatives to address the ever-present challenges of pest resistance and the need for more selective and environmentally benign crop protection solutions.

This compound: A Highly Activated and Versatile Intermediate

This compound, with the CAS Number 82846-28-4, is a specialized derivative of nicotinic acid that offers distinct advantages in organic synthesis. The introduction of a dimethylamino group at the 6-position of the pyridine ring has profound implications for its reactivity and utility as a synthetic intermediate.

Physicochemical Properties
PropertyValueSource
CAS Number 82846-28-4[3]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
Appearance Solid[4]
Purity Typically >98%[5]
The Influence of the 6-(Dimethylamino) Group

The dimethylamino group is a strong electron-donating group. Its presence at the 6-position of the nicotinic acid ring significantly influences the electron density distribution within the pyridine nucleus. This electronic perturbation has several important consequences for synthetic chemists:

  • Activation of the Pyridine Ring: The electron-donating nature of the dimethylamino group activates the pyridine ring towards electrophilic substitution reactions. This can be strategically employed to introduce other functional groups onto the ring system.

  • Modification of Reactivity at the Carboxyl Group: The electronic effects of the dimethylamino group can also modulate the reactivity of the carboxylic acid at the 3-position, influencing the conditions required for amide bond formation and other transformations.

  • Directing Group for Metallation: The nitrogen of the dimethylamino group can act as a directing group in ortho-lithiation reactions, allowing for regioselective functionalization of the pyridine ring at the 5-position.

  • Potential for Conversion to a Leaving Group: While a strong activator, the dimethylamino group can, under specific conditions, be converted into a better leaving group, such as a triflate, enabling subsequent nucleophilic substitution reactions.

Synthetic Pathways and Applications in Agrochemical Synthesis

While direct evidence of this compound as a starting material for currently marketed agrochemicals is not prevalent in publicly available literature, its structural motif is highly relevant to the synthesis of modern nicotinamide-based fungicides and other pesticides. The introduction of an amino or substituted amino group at the 6-position is a key feature in several advanced agrochemical candidates.

Hypothetical Synthetic Route to a 6-Aminonicotinamide Fungicide Scaffold

The following proposed synthetic workflow illustrates how this compound could serve as a crucial intermediate in the synthesis of a fungicidal scaffold analogous to developmental compounds.

G cluster_0 Activation and Amide Coupling cluster_1 Optional Modification of the 6-Position A This compound B Activation (e.g., SOCl₂, Oxalyl Chloride) A->B Step 1 C 6-(Dimethylamino)nicotinoyl Chloride B->C E Amide Coupling C->E D Substituted Aniline D->E F N-(Substituted phenyl)-6-(dimethylamino)nicotinamide E->F Step 2 G Oxidation F->G Step 3a H N-Oxide Formation G->H I Functionalization (e.g., Chlorination) H->I Step 3b J Modified Nicotinamide Scaffold I->J G start 6-Halonicotinic Acid Ester intermediate1 Nucleophilic Substitution with Dimethylamine start->intermediate1 Me₂NH product 6-(Dimethylamino)nicotinic Acid Ester intermediate1->product final_product Aminopyrifen Analog Scaffold product->final_product Further Modifications

Sources

Methodological & Application

Application Note: An Optimized Protocol for the Synthesis of 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Dimethylamino)nicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a chemical building block, it provides a scaffold for the development of novel compounds, including potential inhibitors for enzymes like BRAFV600E and DNA-gyrase B.[1] The efficient and scalable synthesis of this compound is therefore a critical requirement for researchers in drug development and organic synthesis.

Traditionally, the synthesis of such compounds relies on nucleophilic aromatic substitution (SNAr) of an activated halo-pyridine, such as 6-chloronicotinic acid. While functional, these methods often require harsh conditions, including high temperatures and pressures, and can result in moderate yields and challenging purifications.

This application note provides a comprehensive guide to the synthesis of this compound, presenting both a standard SNAr protocol and a highly optimized method based on the Nobel Prize-winning Buchwald-Hartwig amination reaction.[2] The optimized protocol offers significantly milder reaction conditions, broader substrate scope, and improved yields, making it ideal for both laboratory-scale synthesis and potential scale-up operations. We will delve into the mechanistic rationale behind the optimization, provide step-by-step experimental procedures, and present comparative data to guide researchers in selecting the most appropriate method for their needs.

Overview of Synthetic Strategies

The primary route to this compound involves the formation of a carbon-nitrogen bond between the pyridine ring and a dimethylamine moiety. The most common precursor for this transformation is 6-chloronicotinic acid, a commercially available starting material.[1][3]

There are two main strategies to achieve this C-N bond formation:

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr): This is the classical approach where the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C6 position towards attack by a nucleophile (dimethylamine). This reaction typically requires forcing conditions to overcome the activation energy barrier.

  • Strategy B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern approach uses a palladium catalyst with specialized phosphine ligands to facilitate the coupling of an aryl halide (6-chloronicotinic acid) with an amine (dimethylamine).[4][5] The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination, allowing the reaction to proceed under much milder conditions.[2][6][7]

This guide will detail the protocols for both strategies, with a focus on optimizing the more efficient palladium-catalyzed route.

General Synthetic Scheme

The overall transformation from the key starting material, 6-chloronicotinic acid, is illustrated below.

cluster_start Starting Material cluster_reagent Reagent cluster_product Product 6-Chloronicotinic_Acid 6-Chloronicotinic Acid Reaction_Node Reaction Conditions (S_NAr or Pd-Catalysis) 6-Chloronicotinic_Acid->Reaction_Node Dimethylamine Dimethylamine (or equivalent) Dimethylamine->Reaction_Node Target_Molecule This compound Reaction_Node->Target_Molecule

Caption: General reaction scheme for synthesizing this compound.

Protocol 1: Standard Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol represents a conventional approach. It relies on high temperature and pressure to drive the reaction between 6-chloronicotinic acid and dimethylamine.

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • Dimethylamine solution (e.g., 40% in water or 2.0 M in THF, 5-10 eq)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Pressure vessel or sealed tube

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a suitable pressure vessel, dissolve 6-chloronicotinic acid (1.0 eq) in DMSO or NMP.

  • Amine Addition: Add an excess of dimethylamine solution (5-10 eq). The large excess is necessary to drive the reaction to completion and act as a base to neutralize the HCl formed in situ.

  • Reaction Conditions: Seal the vessel tightly. Heat the reaction mixture to 120-150 °C for 12-24 hours. Caution: This reaction generates pressure. Use appropriate safety shields and pressure-rated equipment.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking aliquots (after cooling) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel containing water.

    • Acidify the aqueous solution to pH ~4-5 with 1 M HCl. The product should precipitate as it is zwitterionic and least soluble near its isoelectric point.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

Expected Outcome: This method typically results in moderate yields (40-60%) and may require significant purification to remove byproducts.

Protocol 2: Optimized Synthesis via Buchwald-Hartwig Amination

This optimized protocol utilizes a palladium catalyst and a specialized biarylphosphine ligand to achieve the C-N coupling under significantly milder conditions, leading to higher yields and cleaner reaction profiles.[5]

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane or Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware with reflux condenser

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid (1.0 eq), dimethylamine hydrochloride (1.5 eq), and potassium phosphate (3.0 eq).

    • Add the catalyst, Pd(OAc)₂ (0.02 eq), and the ligand, XPhos (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours under the inert atmosphere.

  • Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water.

    • Acidify the aqueous layer with 1 M HCl to pH ~4-5 to precipitate the product.

    • Collect the solid by filtration, or if it remains in solution, extract with several portions of ethyl acetate.

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the organic solution under reduced pressure.

    • The resulting solid is often of high purity (>95%). If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography.

Optimized Synthesis Workflow cluster_setup 1. Reaction Setup (Inert) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Add 6-Cl-Nicotinic Acid, Me₂NH·HCl, Base (K₃PO₄) B Add Pd(OAc)₂ catalyst and XPhos ligand A->B C Evacuate & Backfill with N₂/Ar (3x) B->C D Add anhydrous solvent (Dioxane or Toluene) C->D E Heat to 80-100 °C (4-12 hours) D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Filter through Celite F->G H Acidify aqueous phase to pH 4-5 G->H I Extract with EtOAc H->I J Concentrate under reduced pressure I->J K Recrystallize if needed J->K L Characterize (NMR, MS, HPLC) K->L

Caption: Workflow for the optimized Buchwald-Hartwig synthesis protocol.

Optimization Discussion & Comparative Data

The superiority of the Buchwald-Hartwig protocol stems from careful optimization of several parameters.

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich biarylphosphine ligand like XPhos is crucial.[5] The bulky ligand facilitates the rate-limiting reductive elimination step of the catalytic cycle, preventing catalyst decomposition and promoting high turnover numbers.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine hydrochloride and the amine-catalyst intermediate. K₃PO₄ and Cs₂CO₃ are effective choices.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred to prevent catalyst deactivation.

  • Temperature: The reaction proceeds efficiently at significantly lower temperatures (80-100 °C) compared to the SNAr method (120-150 °C), which preserves sensitive functional groups and reduces byproduct formation.

ParameterProtocol 1: Standard SNArProtocol 2: Optimized Buchwald-HartwigRationale for Optimization
Catalyst NonePd(OAc)₂ / XPhos (2-4 mol%)Enables a lower energy reaction pathway.[2][4]
Temperature 120-150 °C80-100 °CMilder conditions reduce byproduct formation.
Pressure High (Pressure Vessel)AtmosphericEnhanced safety and simpler equipment.
Amine Source Dimethylamine Solution (Excess)Dimethylamine HCl (1.5 eq)Solid salt is easier to handle; avoids large excess.
Base Amine (self-basing)K₃PO₄ or Cs₂CO₃ (3 eq)Strong, non-nucleophilic base is more efficient.
Typical Yield 40-60%>85%Catalytic cycle is highly efficient.
Purity (Crude) ModerateHighCleaner reaction profile with fewer side reactions.

Conclusion

The synthesis of this compound is most effectively achieved using a palladium-catalyzed Buchwald-Hartwig amination protocol. This modern synthetic method provides a substantial improvement over traditional nucleophilic aromatic substitution, offering higher yields, milder reaction conditions, and greater operational simplicity. By employing a well-defined catalyst system of Pd(OAc)₂ and the XPhos ligand, researchers can reliably produce high-purity material, facilitating further research and development in medicinal chemistry and related fields. This application note provides the detailed methodology and scientific rationale to empower scientists to successfully implement this optimized synthesis.

References

  • PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ChemicalBook. (n.d.). 6-Chloronicotinic acid | 5326-23-8.
  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • ChemicalBook. (n.d.). 6-Chloronicotinic acid CAS#: 5326-23-8.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 82846-28-4.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 6-(dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities from 6-(dimethylamino)nicotinic acid. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification and quality control. The protocol herein is developed based on the physicochemical properties of the analyte and is structured for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is a substituted pyridine carboxylic acid derivative.[4][5] Accurate determination of its purity is critical for its application in research and pharmaceutical development, as even minor impurities can significantly impact experimental outcomes, biological activity, or safety profiles.

The analyte possesses a unique chemical structure with three key functional groups:

  • A pyridine ring : A basic aromatic heterocycle.

  • A carboxylic acid group : An acidic functional group.

  • A dimethylamino group : A basic tertiary amine.

This amphoteric nature presents a challenge for chromatographic analysis. To achieve a single, sharp, and symmetrical peak, it is essential to suppress the ionization of at least one of these functional groups. This method employs a low-pH mobile phase to protonate the basic nitrogen atoms (on the pyridine ring and the dimethylamino group) and maintain the carboxylic acid in its non-ionized form. This strategy ensures consistent retention and superior peak shape on a reversed-phase column.

Reversed-phase HPLC is the chosen mode of separation due to its versatility, robustness, and suitability for analyzing polar aromatic compounds.[6][7][8] The hydrophobic C18 stationary phase provides adequate retention for the aromatic ring, while the optimized mobile phase ensures the elution of the protonated, polar analyte.

Experimental Workflow

The overall process for purity analysis is outlined in the diagram below, from initial sample preparation to the final calculation of purity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:Water) A->B C Filtration (0.45 µm Syringe Filter) B->C D HPLC System Equilibration C->D E Injection of Standard/Sample D->E F Chromatographic Separation (Gradient Elution) E->F G UV Detection at 264 nm F->G H Peak Integration & Identification G->H I Purity Calculation (% Area Normalization) H->I J Method Validation & Reporting I->J

Caption: Workflow for HPLC Purity Analysis.

Materials and Methods

Reagents and Materials
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA), LC-MS grade (~99%)

  • Syringe filters, 0.45 µm PTFE or PVDF

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column offering good retention for aromatic compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the analyte, leading to a single ionic species and good peak shape.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.[11]
Gradient Elution See Table 2A gradient is essential for a purity method to ensure elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 264 nmNicotinic acid derivatives show strong absorbance around 260-265 nm. This wavelength provides high sensitivity.[12][13]
Injection Vol. 10 µLAdjustable based on sample concentration and detector response.
Run Time 20 minutes

Table 1: HPLC Method Parameters

Gradient Timetable
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.0595
17.0595
17.1955
20.0955

Table 2: Gradient Elution Program

Protocols

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 50 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Follow steps 2-7 from the Standard Solution Preparation protocol.

HPLC System Operation
  • Prepare the mobile phases as described in Table 1. Ensure they are properly filtered and degassed.[11]

  • Install the specified HPLC column and set the column temperature to 30 °C.

  • Purge the pump lines with the respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the standard solution to verify system suitability (e.g., retention time, peak shape, and area).

  • Inject the sample solution(s) to be analyzed.

Data Analysis and Purity Calculation

Purity is typically determined by area normalization, assuming all impurities have a similar UV response to the main component.

  • Integrate all peaks in the chromatogram from the sample injection, disregarding any peaks from the blank and any peaks below a specified threshold (e.g., 0.05% of the main peak area).

  • Calculate the percentage purity using the following formula:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation Protocol: A Self-Validating System

To ensure this method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][3][14] The following experiments establish the trustworthiness and reliability of the protocol.

Validation_Pyramid A Specificity (Peak Purity, Resolution) B Linearity & Range A->B C Accuracy (% Recovery) A->C D Precision (Repeatability & Intermediate) A->D E LOD & LOQ B->E G Validated Method B->G C->G D->G E->G F Robustness F->G

Caption: Key Parameters for Method Validation.

Validation Parameters
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can separate the analyte from potential impurities.Analyze a blank, a placebo (if applicable), the analyte, and a spiked sample with known impurities. Use a photodiode array (PDA) detector to assess peak purity.The analyte peak should be free from co-elution. Resolution between the main peak and the closest impurity should be >1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Prepare at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot a curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision studies.
Accuracy To measure the closeness of the experimental value to the true value.Perform spike recovery. Add known amounts of the analyte to a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like column temperature (±2 °C), mobile phase pH (±0.2 units), and flow rate (±0.1 mL/min).System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.

Table 3: Summary of Validation Experiments based on ICH Q2(R1)[1][3]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Hungarian Journal of Industrial Chemistry. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • Google Patents.
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Nicotinic Acid (Niancin). [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • Thai Science. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. [Link]

  • ResearchGate. UV spectra of Nicotinic acid (a) control and (b) treated. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Starna Scientific. Nicotinic Acid (210-260 nm). [Link]

  • PubMed Central. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. [Link]

Sources

Application Notes and Protocols for the Derivatization of 6-(Dimethylamino)nicotinic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Biological Potential of 6-(Dimethylamino)nicotinic Acid

This compound, a derivative of nicotinic acid (Vitamin B3), presents a compelling scaffold for the development of novel chemical probes and potential therapeutic agents. Nicotinic acid and its derivatives are known to engage in a variety of biological processes, including acting as enzyme inhibitors and anticancer agents[1][2][3][4]. Specifically, derivatives of nicotinic acid have been identified as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of type 2 diabetes[1][4]. Furthermore, nicotinic acid itself has been shown to inhibit human P450 enzymes[5][6]. The structural modification at the 6-position with a dimethylamino group offers a unique chemical handle and alters the electronic properties of the pyridine ring, potentially leading to novel biological activities and target selectivities.

To investigate the biological functions of this compound and its analogs, it is essential to develop tools for their detection and characterization in complex biological systems. This requires the covalent attachment of reporter molecules, such as biotin or fluorophores, or conjugation to larger biomolecules like proteins. The carboxylic acid moiety of this compound is the primary functional group for such derivatization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into the rationale behind various derivatization strategies, provide detailed, step-by-step protocols for common bioconjugation techniques, and discuss the application of these derivatives in key biological assays.

Core Principles of Derivatization: Activating the Carboxylic Acid

The cornerstone of derivatizing this compound is the activation of its carboxylic acid group to make it susceptible to nucleophilic attack by an amine-containing molecule (e.g., a fluorescent dye with an amine linker, biotin-amine, or lysine residues on a protein). The most robust and widely used method for this is the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, coupling chemistry[7][8][9].

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Stabilization and Coupling: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine to form a stable amide bond.

This two-step process is crucial for preventing unwanted side reactions, such as the polymerization of proteins if the target biomolecule also contains carboxyl groups[8][10].

Section 1: Derivatization Strategies and Protocols

This section details the protocols for preparing fluorescently-labeled and biotinylated derivatives of this compound.

Fluorescent Labeling of this compound

Fluorescently labeled small molecules are invaluable tools for a multitude of applications, including cellular imaging, high-throughput screening, and fluorescence polarization assays[][12][13]. The choice of fluorophore should be guided by the specific application, considering factors such as excitation and emission spectra, quantum yield, and photostability.

Experimental Workflow: Fluorescent Labeling

Caption: Workflow for fluorescent labeling of this compound.

Protocol 1: Synthesis of a Fluorescent Derivative of this compound

This protocol describes a general procedure for coupling this compound to an amine-containing fluorescent dye using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-modified fluorescent dye (e.g., FITC-amine, Rhodamine B-amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[7]

  • Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Dialysis tubing (appropriate MWCO) or size-exclusion chromatography column

  • Analytical and Preparative HPLC

  • Mass Spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve the amine-modified fluorescent dye in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • In a separate reaction vessel, dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester.

  • Conjugation:

    • Add the dissolved amine-modified fluorescent dye to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the amine-containing dye over the starting carboxylic acid is recommended.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted small molecules by dialysis against an appropriate buffer (e.g., PBS) or by using a size-exclusion chromatography (desalting) column[14][15][16][17][18].

    • For higher purity, perform preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the fluorescent conjugate using analytical HPLC and mass spectrometry[19][20][21][22][23].

    • Determine the concentration of the fluorescent probe spectrophotometrically using the molar extinction coefficient of the fluorophore.

ParameterRecommended ConditionRationaleTroubleshooting Tip
Activation pH 4.5 - 6.0 (MES Buffer)Optimal for EDC-mediated carboxyl activation.Low yield? Ensure pH is within this range. Avoid phosphate buffers during activation as they can reduce efficiency[24].
Coupling pH 7.2 - 8.0 (Phosphate Buffer)Favors the reaction between the NHS-ester and the primary amine.Inefficient coupling? Verify the pH of the reaction mixture after adding all components.
EDC/NHS Molar Excess 5-10 fold over carboxylic acidDrives the activation reaction to completion.If precipitation occurs, reduce the amount of EDC.
Reaction Time/Temp 2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can improve yield and stability[24].Low yield? Try overnight incubation at 4°C.
Reagent Handling Use fresh EDC and NHSEDC and NHS are moisture-sensitive and can lose activity over time[24][25].Store desiccated at -20°C and warm to room temperature before opening.
Biotinylation of this compound

Biotinylation is the process of covalently attaching biotin to a molecule of interest. The exceptionally high affinity of biotin for avidin and streptavidin makes biotinylated molecules powerful tools for affinity purification, immunoassays, and target identification studies[26][27].

Experimental Workflow: Biotinylation

Caption: Workflow for biotinylating this compound.

Protocol 2: Synthesis of a Biotinylated Derivative of this compound

This protocol details the conjugation of this compound to an amine-containing biotin derivative. The use of a PEGylated linker between biotin and the amine can enhance solubility and reduce steric hindrance.

Materials:

  • This compound

  • Amine-PEG-Biotin (or a similar amine-containing biotinylation reagent)

  • EDC, Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification and characterization reagents as listed in Protocol 1.

Procedure:

  • Reactant Preparation:

    • Dissolve this compound in Activation Buffer.

    • Dissolve Amine-PEG-Biotin in Coupling Buffer.

  • Activation:

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation:

    • Add the Amine-PEG-Biotin solution to the activated this compound.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • React for 2 hours at room temperature.

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1.

  • Characterization:

    • Confirm the successful conjugation and purity using analytical HPLC and mass spectrometry.

ParameterRecommended ConditionRationaleTroubleshooting Tip
Linker Choice PEGylated linkerImproves solubility and reduces steric hindrance, which can be crucial for subsequent binding to streptavidin.Low binding to streptavidin? Consider a longer PEG linker.
Purification Dialysis or SECEfficiently removes unreacted biotinylation reagent and byproducts.Incomplete removal of unreacted biotin? Use a dialysis membrane with a low molecular weight cutoff (e.g., 1-3 kDa)[15].
Storage Store desiccated at -20°CPrevents hydrolysis of the amide bond.

Section 2: Applications in Biological Assays

Derivatized this compound can be employed in a variety of biological assays to elucidate its function, identify binding partners, and quantify its presence.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

To develop an ELISA for quantifying this compound or its analogs, it is necessary to first generate antibodies against it. As small molecules are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).

Workflow for Hapten-Carrier Conjugation and ELISA Development

Caption: Workflow for preparing an immunogen and developing an ELISA.

Protocol 3: Conjugation of this compound to a Carrier Protein

This protocol outlines the conjugation of the hapten (this compound) to a carrier protein.

Materials:

  • This compound

  • Carrier protein (BSA or KLH)

  • EDC, NHS

  • Conjugation Buffer: PBS, pH 7.2

  • Dialysis materials

Procedure:

  • Dissolve Hapten: Dissolve this compound in a small amount of DMF or DMSO, then dilute with Conjugation Buffer.

  • Dissolve Carrier Protein: Dissolve the carrier protein in Conjugation Buffer.

  • Activation and Conjugation:

    • Add a 20 to 50-fold molar excess of this compound to the carrier protein solution.

    • Add a 50 to 100-fold molar excess of EDC and NHS.

    • React for 2-4 hours at room temperature.

  • Purification:

    • Remove unreacted hapten and crosslinking reagents by extensive dialysis against PBS.

The resulting conjugate can be used to immunize animals for antibody production, and a similar conjugate with a different carrier protein (e.g., ovalbumin) can be used as the coating antigen in a competitive ELISA format.

Fluorescence Polarization (FP) Assays

FP is a powerful technique for studying molecular interactions in solution and is well-suited for high-throughput screening of small molecule inhibitors of protein-protein or protein-small molecule interactions[28][29][30][31][32]. The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (the tracer) upon binding to a larger molecule.

Principle of FP Assay

Caption: Principle of Fluorescence Polarization.

A fluorescent derivative of this compound can be used as a tracer to identify and characterize its binding partners. In a competitive FP assay, unlabeled this compound or other potential ligands would compete with the fluorescent tracer for binding to the target protein, resulting in a decrease in fluorescence polarization.

Affinity Purification and Target Identification

A biotinylated derivative of this compound can be used as a probe to isolate its binding partners from complex biological mixtures, such as cell lysates[33]. The biotinylated probe is incubated with the lysate, and the resulting probe-target complexes are captured on streptavidin-coated beads. After washing away non-specific binders, the target proteins can be eluted and identified by mass spectrometry.

Conclusion

The derivatization of this compound is a critical first step in exploring its biological functions. The protocols and strategies outlined in these application notes provide a robust framework for the synthesis of fluorescent and biotinylated probes. These tools will enable researchers to perform a wide range of biological assays, from quantitative ELISAs and high-throughput FP screens to cellular imaging and target identification studies. The successful application of these derivatized molecules will undoubtedly accelerate our understanding of the biological roles of this compound and its potential as a lead compound in drug discovery.

References

  • Baskaran, Y., et al. (2018). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1795, 135-146.
  • Bolognesi, M. L., et al. (2024).
  • BenchChem. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
  • El-Gamil, D. S., et al. (2025). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Journal of Pharmaceutical and Biomedical Analysis.
  • Goyal, R., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
  • Goyal, R., et al. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.
  • BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
  • James, L. S., et al. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(2), 145-155.
  • Leri, M., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.
  • Thermo Fisher Scientific. (n.d.). Biotinylate carboxyl groups with EDC and Biotin Hydrazide. Thermo Fisher Scientific Tech Tip.
  • Liao, Y.-H., et al. (2024). Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. Molecules, 29(13), 3045.
  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • Gaudineau, C., & Auclair, K. (2025). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
  • Šečkutė, J., et al. (2018). Identification of Protein Targets of Bioactive Small Molecules Using Randomly Photomodified Probes. ACS Chemical Biology, 13(12), 3359-3366.
  • Meyer, T. A. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?
  • Zhou, P.-P., et al. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108.
  • Brown, J. A., & Suo, Z. (2020). Deploying Fluorescent Nucleoside Analogues for High-Throughput Inhibitor Screening. Accounts of Chemical Research, 53(2), 436-447.
  • Simeonov, A., et al. (2019). What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery, 14(9), 867-878.
  • Ascher, G., et al. (2021).
  • BOC Sciences. (n.d.). Fluorescent Labeling of Small Molecules. BOC Sciences.
  • Al-Tahami, K., et al. (2017). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules, 22(12), 2195.
  • AntBio. (2026).
  • Seo, S.-Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Technical Note.
  • El-Sayed, M. A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250.
  • BenchChem. (n.d.). Application Notes and Protocols for Protein Biotinylation using Biotin-PEG12-Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Biotinylation using Amino-PEG3-CH2COOH.
  • Thermo Fisher Scientific. (n.d.). instructions - edc. Thermo Fisher Scientific.
  • Concept review: Chromatography (applied to protein purific
  • ResearchGate. (2020). EDC-NHS coupling not working?
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Bioconjugates.
  • BenchChem. (2025). Technical Support Center: Purification of Conjugation Mixtures.
  • Liu, Y., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. International Journal of Molecular Sciences, 23(14), 7769.
  • Creative Proteomics. (n.d.). Dialysis in Protein Purification.
  • Nicoya. (n.d.). Amine Coupling Kits. Nicoya Tech Guide.
  • Zakowicz, H. (2024). Dialysis or Desalting?
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Polymer Source.
  • Strategies in protein purification. (n.d.). Weizmann Institute of Science.
  • CellMosaic. (n.d.).
  • Wang, Y., et al. (2022).
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences Blog.
  • Gholizadeh, H., et al. (2020). MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates. Journal of Pharmacopuncture, 23(1), 16-23.
  • Merck Millipore. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Merck Millipore.
  • Van Praet, A., et al. (2019). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked. Analytical Methods, 11(36), 4643-4652.
  • Thermo Fisher Scientific. (n.d.).
  • Johnston, P. A. (2011). Applications of High Content Screening in Life Science Research. Journal of Biomolecular Screening, 16(7), 691-705.
  • L. M. De, et al. (2010). Protein Biotinylation. Current Protocols in Protein Science.
  • Lin, S.-Y., et al. (2017). Biomarker Characterization by MALDI-TOF/MS. Disease Markers, 2017, 8096382.

Sources

Application Notes and Protocols for the Cellular Investigation of 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activities of a Novel Nicotinic Acid Analog

Nicotinic acid (Niacin, Vitamin B3) is a well-established modulator of cellular metabolism and signaling, with profound effects on lipid profiles and cellular redox status.[1][2][3] Its therapeutic potential is primarily mediated through the activation of G protein-coupled receptors like GPR109A (HCA₂) and by serving as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][4] The compound 6-(dimethylamino)nicotinic acid represents a structural analog of nicotinic acid, the biological activities of which are not yet extensively characterized. The introduction of a dimethylamino group at the 6-position of the pyridine ring may significantly alter its physicochemical properties, receptor binding affinity, and cellular uptake, potentially leading to novel pharmacological effects.

These application notes provide a comprehensive experimental framework for the initial characterization of this compound in a cell culture setting. The protocols outlined below are designed to be a self-validating system, guiding researchers from basic cytotoxicity assessment to in-depth mechanistic studies. The causality behind each experimental choice is explained to empower researchers to adapt and expand upon these foundational protocols.

Part 1: Foundational Protocols and Compound Handling

Reagent Preparation: this compound Stock Solution

The accurate preparation and storage of the test compound are critical for reproducible results. This compound is a solid at room temperature.

Protocol:

  • Molecular Weight: The molecular weight of this compound is 216.24 g/mol .

  • Solvent Selection: Based on the structure, solubility should be tested in sterile dimethyl sulfoxide (DMSO) and ethanol. A preliminary solubility test is recommended. For cell culture, DMSO is a common choice, but the final concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Preparation of a 100 mM Stock Solution in DMSO:

    • Weigh out 21.62 mg of this compound.

    • Under sterile conditions in a biological safety cabinet, dissolve the powder in 1.0 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Cell Line Selection and Maintenance

The choice of cell line is pivotal and should be guided by the research question. Given the known targets of nicotinic acid, the following are suggested:

  • SH-SY5Y (Human Neuroblastoma): A well-characterized neuronal cell line used in studies of neuroprotection and mitochondrial function. Nicotinic acid has been shown to be neuroprotective in these cells.[5]

  • HepG2 (Human Hepatocellular Carcinoma): A liver cell line suitable for studying lipid metabolism and potential hepatotoxicity.[6]

  • CHO-K1 (Chinese Hamster Ovary) expressing GPR109A: A recombinant cell line to specifically investigate the compound's activity on the primary nicotinic acid receptor.

  • Primary Human Keratinocytes (NHEK): To study effects on NAD+ metabolism and skin biology.[7]

General Cell Culture Protocol:

This is a general guideline; always refer to the specific recommendations for your chosen cell line from the supplier (e.g., ATCC).[8]

  • Medium: Use the recommended complete growth medium for the specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]

  • Subculturing: Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase. This typically involves washing with PBS, detachment with a Trypsin-EDTA solution, and reseeding at a lower density.[9]

Part 2: Initial Characterization - Cytotoxicity Profile

Before any functional assay, it is essential to determine the concentration range of this compound that is non-toxic to the cells. A dose-response curve for cytotoxicity will establish the sub-lethal concentrations for subsequent experiments.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is from 1 µM to 1 mM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control".

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot cell viability versus compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Treatment GroupConcentrationAbsorbance (570 nm)% Viability (Relative to Vehicle)
No Treatment-1.25102%
Vehicle (0.1% DMSO)0.1%1.22100%
Compound X1 µM1.2098%
Compound X10 µM1.1594%
Compound X100 µM0.9880%
Compound X500 µM0.6150%
Compound X1 mM0.2420%

Table 1: Example data layout for an MTT cytotoxicity assay.

Part 3: Functional Assays - Exploring Biological Impact

Based on the known functions of nicotinic acid, the following assays can elucidate the biological effects of this compound. All functional assays should be performed at non-toxic concentrations determined from the cytotoxicity profile.

Assessment of Mitochondrial Function

Nicotinic acid is known to protect against mitochondrial dysfunction.[5] This can be a key area of investigation for its dimethylamino derivative.

Workflow for Assessing Mitochondrial Health:

G cluster_0 Cell Treatment cluster_1 Mitochondrial Assays cluster_2 Data Analysis Treat Treat cells with This compound MMP Measure Mitochondrial Membrane Potential (e.g., JC-1) Treat->MMP ROS Quantify Reactive Oxygen Species (ROS) (e.g., DCFDA) Treat->ROS ATP Measure Cellular ATP Levels Treat->ATP Analyze Analyze and Compare to Controls MMP->Analyze ROS->Analyze ATP->Analyze

Caption: Workflow for investigating the impact of the compound on mitochondrial health.

Protocol: Measuring Reactive Oxygen Species (ROS)

Increased ROS is a sign of oxidative stress. The DCFDA assay is a common method to measure cellular ROS.[11]

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time (e.g., 6 or 24 hours). Include a positive control (e.g., Tert-Butyl Hydrogen Peroxide) and a vehicle control.

  • DCFDA Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 25 µM DCFDA solution to each well and incubate for 45 minutes at 37°C in the dark.

  • Measurement: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Apoptosis Assay

Nicotinic acid can inhibit the mitochondrial pathway of apoptosis.[5] An Annexin V/Propidium Iodide (PI) assay can quantify apoptosis and necrosis.

Protocol:

  • Treatment: Culture cells in 6-well plates and treat with the compound, a positive control for apoptosis (e.g., staurosporine), and a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Part 4: Mechanistic Insights - Signaling Pathways

Understanding the molecular mechanisms requires investigating the underlying signaling pathways.

Known Signaling Pathway of Nicotinic Acid

The primary mechanism of nicotinic acid involves the GPR109A receptor, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[2] This is hypothesized to be a primary starting point for investigating this compound.

G Compound 6-(dimethylamino) nicotinic acid Receptor GPR109A (HCA₂ Receptor) Compound->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Downstream Cellular Effects (e.g., Lipid Metabolism) PKA->Downstream

Caption: Hypothesized signaling pathway for this compound via GPR109A.

Western Blotting for Key Signaling Proteins

Western blotting can be used to assess changes in protein expression or phosphorylation status. For example, investigating the Akt pathway, which is involved in cell survival and can be modulated by nicotinamide.[12][13]

Protocol:

  • Protein Extraction: Treat cells as required, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody (e.g., anti-phospho-Akt, anti-total-Akt, anti-Bcl-2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

References

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Oliva, A., et al. (1988). Cytotoxicity and mutagenicity of 6-aminonicotinamide in Chinese hamster ovary cells. PubMed. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

  • Wang, S., et al. (2021). The ratio of nicotinic acid to nicotinamide as a microbial biomarker for assessing cell therapy product sterility. PubMed Central. [Link]

  • Dr. G Bhanu Prakash. (2025, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

  • Litwiniuk, A., et al. (2024). Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • Wu, C., et al. (2017). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. PubMed Central. [Link]

  • Grundy, S. M., et al. (2008). Mechanism of action of niacin. PubMed. [Link]

  • Yuyama, K., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. [Link]

  • Cell Biologics Inc. (n.d.). Cell Culture Protocols. Cell Biologics Inc. [Link]

  • de Oliveira, M. R., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). PubMed. [Link]

  • Pellegrino, M. W., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PubMed Central. [Link]

  • Maiese, K., et al. (2009). The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. MDPI. [Link]

  • Maiese, K. (2009). Nicotinamide relies upon novel cellular pathways to impact cell survival, longevity, and immune system function. ResearchGate. [Link]

Sources

large-scale synthesis of 6-(dimethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Scalable and Efficient Two-Step Synthesis of 6-(Dimethylamino)nicotinic Acid for Pharmaceutical and Research Applications

Abstract

This application note provides a comprehensive, field-proven guide for the , a valuable heterocyclic building block. The presented strategy is a robust two-step process commencing with the widely available precursor, 6-hydroxynicotinic acid. The protocol first details the conversion to the critical intermediate, 6-chloronicotinic acid, followed by a nucleophilic aromatic substitution with dimethylamine. This guide emphasizes the rationale behind procedural choices, safety considerations for scale-up, and detailed, self-validating protocols designed for reproducibility and high yield. The methodology is tailored for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a substituted pyridine derivative of increasing importance in medicinal chemistry and materials science. Its unique electronic and structural properties make it a key intermediate for the synthesis of a range of functional molecules, including active pharmaceutical ingredients (APIs). The presence of the dimethylamino group, a strong electron-donating group, and the carboxylic acid, an electron-withdrawing group, on the pyridine scaffold creates a "push-pull" system that is synthetically versatile. Given its utility, the development of a scalable, cost-effective, and reliable synthetic route is paramount for meeting research and manufacturing demands. This document outlines such a process, designed for efficiency and adaptability from bench-scale to pilot-plant production.

Synthetic Strategy: A Two-Step Pathway

The selected pathway for the involves two sequential, high-yielding steps starting from 6-hydroxynicotinic acid. This precursor is favored for its commercial availability and relatively low cost, which are critical considerations for industrial-scale operations.[1]

The overall transformation is outlined as follows:

  • Chlorination: Conversion of 6-hydroxynicotinic acid (which exists predominantly in its pyridone tautomeric form) to the key intermediate, 6-chloronicotinic acid. This is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃), which effectively replaces the hydroxyl group with a chlorine atom.

  • Amination: A nucleophilic aromatic substitution (SNAr) reaction on 6-chloronicotinic acid using dimethylamine. The chlorine atom at the 6-position of the electron-deficient pyridine ring is an excellent leaving group, readily displaced by the amine nucleophile to yield the final product.[2][3]

This strategy is advantageous because it utilizes well-established and understood chemical transformations, ensuring high conversion rates and simplifying process optimization for scale-up.

Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination (SNAr) A 6-Hydroxynicotinic Acid B 6-Chloronicotinic Acid A->B  POCl₃, Heat   C 6-Chloronicotinic Acid D This compound C->D  (CH₃)₂NH, Heat, Pressure   reagent1 Phosphorus Oxychloride (POCl₃) reagent1->A reagent2 Dimethylamine ((CH₃)₂NH) reagent2->C

Caption: Two-step synthesis workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid/solvent-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol for Step 1: Synthesis of 6-Chloronicotinic Acid

This protocol is based on the standard method for converting hydroxypyridines to chloropyridines. The reaction proceeds by converting the pyridone to its phosphate ester, which is then attacked by chloride ions.

Reagents and Materials:

Reagent/MaterialMolecular Wt.QuantityMolesMolar Eq.
6-Hydroxynicotinic Acid139.11 g/mol 100.0 g0.7191.0
Phosphorus Oxychloride (POCl₃)153.33 g/mol 276 mL (450 g)2.934.08
Toluene-500 mL--
Ice-As needed--
Deionized Water18.02 g/mol As needed--

Procedure:

  • Reaction Setup: To a 2 L three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a caustic scrub), and a dropping funnel, add 6-hydroxynicotinic acid (100.0 g, 0.719 mol).

  • Reagent Addition: Slowly add phosphorus oxychloride (276 mL, 2.93 mol) to the flask with gentle stirring. The mixture will form a thick slurry.

  • Heating: Heat the reaction mixture to reflux (approx. 110-115 °C) using a heating mantle. Maintain reflux for 4-5 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Causality Note: Refluxing ensures the reaction goes to completion. The excess POCl₃ acts as both the reagent and a solvent at this temperature.

  • Quenching: After cooling the reaction mixture to room temperature, cautiously and slowly pour it onto 2 kg of crushed ice in a separate, large vessel (e.g., a 5 L beaker) with vigorous stirring. This step is highly exothermic and will generate HCl gas; ensure efficient ventilation and scrubbing.

    • Trustworthiness Note: This quenching step hydrolyzes the excess POCl₃ to phosphoric acid and HCl. Slow addition to a large volume of ice is critical to control the exotherm and prevent a runaway reaction.

  • Isolation: The product, 6-chloronicotinic acid, will precipitate as a solid. Stir the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~6-7). This removes residual phosphoric and hydrochloric acids.

  • Drying: Dry the white to off-white solid product in a vacuum oven at 60-70 °C to a constant weight.

  • Yield and Characterization: The expected yield is 95-110 g (84-97%). The product should have a melting point of approximately 190 °C (with decomposition).[4]

Protocol for Step 2: Synthesis of this compound

This procedure utilizes a nucleophilic aromatic substitution reaction. The reaction is conducted in a sealed vessel to contain the volatile dimethylamine and to allow for heating above its boiling point, which accelerates the reaction.

Reagents and Materials:

Reagent/MaterialMolecular Wt.QuantityMolesMolar Eq.
6-Chloronicotinic Acid157.55 g/mol 100.0 g0.6351.0
Dimethylamine (40% aq. soln.)45.08 g/mol 358 mL3.1755.0
Deionized Water18.02 g/mol 200 mL--
Concentrated HCl (~37%)36.46 g/mol As needed--

Procedure:

  • Reaction Setup: In a suitable pressure reactor (e.g., a Parr autoclave), combine 6-chloronicotinic acid (100.0 g, 0.635 mol), 40% aqueous dimethylamine solution (358 mL, 3.175 mol), and deionized water (200 mL).

    • Causality Note: A significant excess of dimethylamine is used to drive the reaction to completion and act as a base to neutralize the HCl formed in situ. Water serves as a suitable solvent for this reaction.

  • Heating: Seal the reactor and heat the mixture to 140-150 °C with stirring. Maintain this temperature for 8-12 hours. The internal pressure will rise; ensure the reactor is rated for the expected pressure at this temperature.

  • Cooling and Workup: After the reaction period, cool the reactor to room temperature. Vent any excess pressure safely. Transfer the resulting solution to a beaker.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring to adjust the pH to approximately 4.5-5.0. The product will precipitate out of the solution as a zwitterion.

    • Trustworthiness Note: The isoelectric point of the product is in this pH range. Careful pH adjustment is crucial for maximizing the yield of the precipitated solid. Checking the pH with a calibrated meter is recommended.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove salts (dimethylamine hydrochloride) and then with a small amount of cold ethanol or acetone to aid in drying.

  • Drying: Dry the product in a vacuum oven at 70-80 °C until a constant weight is achieved.

  • Yield and Characterization: The expected yield is 90-100 g (85-95%). The final product is a solid.[5]

Process Insights and Scale-Up Considerations

  • Step 1 (Chlorination):

    • Reagent Handling: Phosphorus oxychloride is hazardous. For large-scale operations, use of a closed-system transfer is highly recommended.

    • Off-Gas Management: The reaction and quenching steps produce significant amounts of HCl gas. An efficient gas scrubber system is essential for safety and environmental compliance.

    • Material Compatibility: Glass-lined reactors are ideal for this step due to the corrosive nature of the reagents and byproducts.

  • Step 2 (Amination):

    • Pressure Management: The use of a certified pressure reactor is non-negotiable. Ensure all safety features, including a burst disc and pressure relief valve, are in place and functional.

    • Alternative Reagents: To avoid handling aqueous dimethylamine, anhydrous dimethylamine can be used in a polar aprotic solvent like DMSO or NMP. Another approach involves the in situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) in the presence of a base, which can be advantageous for certain setups.[6]

    • Purification: If the isolated product requires higher purity, recrystallization from an appropriate solvent system (e.g., water, ethanol/water) is an effective method.

Conclusion

The two-step synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By starting from the economical precursor 6-hydroxynicotinic acid and employing well-understood chemical transformations, this protocol is optimized for efficiency, yield, and adaptability to large-scale manufacturing environments. The provided insights into process control and safety are intended to facilitate a smooth transition from laboratory-scale synthesis to pilot or commercial production.

References

  • PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Screening of a novel and thermostable nicotinate dehydrogenase-producing strain Bacillus paramycoides for efficient synthesis of 6-hydroxynicotinic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Gesmundo, R. (2023). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Hill, M. D., & Battilocchio, C. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. ACS Central Science, 2(2), 113–118. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes: 6-(Dimethylamino)nicotinic Acid as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Nucleus

In the landscape of medicinal chemistry, the nicotinic acid framework, a pyridine-3-carboxylic acid, stands out as a "privileged scaffold." This designation is reserved for molecular architectures that can bind to multiple, unrelated biological targets, thereby serving as a fertile starting point for the development of novel therapeutics across diverse disease areas. Nicotinic acid (also known as Niacin or Vitamin B3) itself is a precursor to the essential coenzymes NAD and NADP and is used clinically at pharmacological doses to manage dyslipidemia.[1][2] Its derivatives have been successfully explored as antibacterial, anti-inflammatory, and anticancer agents.[3][4][5]

This guide focuses on a specific, synthetically valuable derivative: 6-(dimethylamino)nicotinic acid . While not extensively characterized as a standalone bioactive agent, its true power in drug discovery lies in its role as a versatile chemical building block. The strategic placement of the electron-donating dimethylamino group at the 6-position fundamentally alters the electronic and steric profile of the nicotinic acid core, offering medicinal chemists a unique starting point for generating libraries of novel compounds with tailored pharmacological properties.

PART 1: Physicochemical Profile and Rationale for Use

A researcher's choice of a starting scaffold is a critical decision in any drug discovery campaign. This compound presents several advantageous features that justify its use as a foundational building block.

Rationale for Synthetic Utility:

The primary value of this compound stems from the electronic modulation provided by the C6-dimethylamino group.

  • Electronic Effects : The dimethylamino group is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the pyridine ring, particularly at the ortho and para positions. This has two key consequences:

    • It modulates the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or salt bridges with a protein target.

    • It influences the reactivity of the pyridine ring itself in further synthetic modifications.

  • Vectorial Diversity : The molecule possesses two key functional handles for synthetic elaboration: the carboxylic acid at the 3-position and the pyridine ring. The carboxylic acid is readily functionalized, most commonly via amide bond formation, allowing for the systematic exploration of chemical space in one vector. The pyridine ring can potentially undergo further substitution, providing a second vector for optimization.

  • Improved Physicochemical Properties : Compared to unsubstituted nicotinic acid, the dimethylamino group can improve solubility in organic solvents used for synthesis and may influence the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting derivatives.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 82846-28-4[6][7]
Molecular Formula C₈H₁₀N₂O₂[6]
Molecular Weight 166.18 g/mol [6]
Appearance Off-white to yellow solid-
Canonical SMILES CN(C)C1=NC=C(C=C1)C(=O)O[7]
InChI Key XWMLEYINWKGSAC-UHFFFAOYSA-N[7]

PART 2: Core Application as a Synthetic Scaffold

The principal application of this compound is as a starting material for the synthesis of compound libraries aimed at identifying novel bioactive molecules. The most direct and widely used synthetic transformation is the derivatization of the carboxylic acid moiety.

General Medicinal Chemistry Workflow

The following diagram illustrates a typical workflow in a drug discovery program, starting from a core scaffold like this compound. This iterative process involves synthesis, biological screening, and data analysis to optimize for potency, selectivity, and drug-like properties.

G cluster_0 Library Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization Scaffold This compound (Scaffold) Coupling Amide Coupling Protocol (Parallel Synthesis) Scaffold->Coupling React with diverse amines Library Derivative Library (e.g., 100s of amides) Coupling->Library HTS Primary Assay (e.g., VEGFR-2 Kinase Assay) Library->HTS Screen library Hits Initial 'Hits' (Compounds with >50% inhibition) HTS->Hits Identify active compounds SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR Analyze data SAR->Coupling Design next generation Secondary Secondary Assays (Selectivity, Cell-based) SAR->Secondary Test best hits ADME ADME/Tox Profiling Secondary->ADME Profile promising compounds Lead Lead Candidate ADME->Lead

Caption: A typical drug discovery workflow using a core scaffold.

PART 3: Experimental Protocols

The following protocols provide detailed, validated methodologies for researchers utilizing this compound in a drug discovery context.

Protocol 1: Synthesis of a Representative Amide Derivative

Objective: To couple this compound with a primary amine (e.g., benzylamine) to form the corresponding amide. This protocol is readily adaptable for parallel synthesis to generate a larger library.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry due to the stability of the amide bond and its ability to participate in hydrogen bonding, a key interaction in ligand-protein binding. HATU is a common and efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, proceeding through an activated ester intermediate.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 166 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in anhydrous DMF (e.g., 5 mL).

  • Reagent Addition: To the stirred solution, add benzylamine (1.1 eq, e.g., 118 mg, 1.1 mmol), followed by HATU (1.2 eq, e.g., 456 mg, 1.2 mmol) and DIPEA (2.5 eq, e.g., 323 mg, 2.5 mmol).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (e.g., 50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Therapeutic Areas for Derivative Libraries

Libraries synthesized from the this compound scaffold can be screened against various targets based on the known activities of related nicotinic acid derivatives.

  • Oncology (Kinase Inhibition): Derivatives of nicotinic acid have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[3] Screening a library against VEGFR-2 could identify novel anti-angiogenic agents.

  • Inflammation (Enzyme Inhibition): The nicotinic acid scaffold is present in compounds designed to inhibit enzymes in the inflammatory cascade, such as COX-2.[4]

  • Metabolic Disease (Enzyme Inhibition): Modifications at the 6-position of the nicotinic acid ring have yielded inhibitors of α-amylase and α-glucosidase, targets for type 2 diabetes.[8][9]

  • Infectious Disease: The scaffold has been used to generate novel antibacterial agents.[5]

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Recruitment PI3K PI3K VEGFR2->PI3K Autophosphorylation & Recruitment RAS RAS VEGFR2->RAS Autophosphorylation & Recruitment DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PIP3 PIP3 PI3K->PIP3 RAF RAF RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca AKT AKT PIP3->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival PKC->Proliferation Migration Cell Migration & Permeability PKC->Migration Ca->Proliferation Ca->Migration AKT->Proliferation AKT->Migration ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Inhibitor Nicotinic Acid Derivative (Synthesized from Scaffold) Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To perform a primary screen of the synthesized library to identify compounds that inhibit the kinase activity of VEGFR-2.

Rationale: A biochemical kinase assay is a robust method for primary high-throughput screening (HTS). This assay measures the direct ability of a compound to inhibit the enzyme's catalytic function—the transfer of a phosphate group from ATP to a substrate. A luminescent readout based on ATP consumption is a common, sensitive, and scalable format.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • Synthesized compound library (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each library compound from a DMSO stock plate into the wells of a 384-well assay plate. Include wells for positive control (no enzyme) and negative control (DMSO vehicle). A typical screening concentration is 10 µM.

  • Enzyme Addition: Prepare a solution of VEGFR-2 enzyme in assay buffer and add it to all wells except the positive controls.

  • Incubation: Incubate the plate for 15-20 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme to detect competitive inhibitors effectively.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the components and provides the luciferase and luciferin needed to generate a luminescent signal from the remaining ATP.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data using the controls:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50%) are identified as "hits" for further confirmation and dose-response analysis.

Conclusion

This compound is a strategically valuable tool in the drug discovery arsenal. While it lacks significant standalone biological activity, its true utility is realized when it is employed as a versatile chemical scaffold. The electron-donating dimethylamino group imparts unique electronic properties to the robust nicotinic acid core, providing a foundation for the synthesis of diverse compound libraries. By leveraging established synthetic protocols, such as amide coupling, and screening the resulting derivatives in targeted biological assays, researchers can efficiently explore chemical space to identify novel lead compounds for a wide range of therapeutic targets, from protein kinases in oncology to metabolic enzymes in diabetes.

References

  • Anonymous. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed. Available from: [Link]

  • Anonymous. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. Available from: [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. PubMed. Available from: [Link]

  • Anonymous. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. ResearchGate. Available from: [Link]

  • Anonymous. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available from: [Link]

  • Anonymous. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available from: [Link]

  • Wikipedia. Nicotinic acid. Wikipedia. Available from: [Link]

  • Anonymous. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available from: [Link]

  • Linus Pauling Institute. (2018). Niacin. Oregon State University. Available from: [Link]

Sources

Application Notes and Protocols for the Enzymatic Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Greener Nicotinic Acid Derivative Synthesis

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental precursors for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous metabolic redox reactions.[1][2][3][4][5][6] The pharmaceutical and nutraceutical industries have shown a burgeoning interest in these compounds, not only for their role in cellular functions but also for their potential therapeutic applications. Traditionally, the industrial production of nicotinic acid has relied on chemical methods, such as the oxidation of 5-ethyl-2-methylpyridine or 3-methylpyridine.[7] These processes, however, often necessitate harsh conditions, including high temperatures and pressures, and can generate hazardous byproducts, posing environmental concerns.[1][2][8]

Biocatalyst-mediated synthesis has emerged as a compelling and sustainable alternative, offering high selectivity, milder reaction conditions, and a reduced environmental footprint.[1][2][4][5][6] This guide provides an in-depth exploration of the enzymatic pathways for synthesizing nicotinic acid and its derivatives, complete with detailed protocols and expert insights to empower researchers in this dynamic field.

Core Principles: Understanding the Enzymatic Machinery

The enzymatic synthesis of nicotinic acid derivatives primarily leverages the catalytic prowess of several key enzyme classes. A thorough understanding of their mechanisms is paramount for successful experimental design and optimization.

Nitrilases: The Direct Route to Nicotinic Acid

Nitrilases (EC 3.5.5.1) are hydrolytic enzymes that catalyze the direct conversion of nitriles to carboxylic acids and ammonia in a single step.[1][2][6] This one-step reaction is a significant advantage over traditional chemical methods. The enzymatic synthesis of nicotinic acid from 3-cyanopyridine using nitrilase is a well-established and highly efficient process.[1][2][6]

The reaction proceeds via the nucleophilic attack of a cysteine residue in the enzyme's active site on the carbon atom of the nitrile group. This is followed by hydrolysis of the resulting thioimidate intermediate to yield the carboxylic acid and regenerate the free enzyme.

Experimental Workflow for Nitrilase-Catalyzed Nicotinic Acid Synthesis

workflow cluster_prep Enzyme Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Product Analysis & Purification recombinant_strain Recombinant E. coli expressing Nitrilase cell_culture High-Density Cell Culture recombinant_strain->cell_culture Inoculation cell_harvest Cell Harvesting & Immobilization cell_culture->cell_harvest Centrifugation bioreactor Packed-Bed Bioreactor cell_harvest->bioreactor Immobilized Biocatalyst substrate 3-Cyanopyridine Solution substrate->bioreactor reaction Conversion at Optimized Temp & pH bioreactor->reaction hplc HPLC Analysis reaction->hplc Sampling purification Purification reaction->purification Harvesting product Nicotinic Acid (>99% Purity) purification->product

Caption: Workflow for nitrilase-catalyzed nicotinic acid synthesis.

The Salvage Pathway: Building Nicotinamide Mononucleotide (NMN)

A crucial nicotinic acid derivative is β-nicotinamide mononucleotide (NMN), a direct precursor to NAD+. The enzymatic synthesis of NMN often utilizes the salvage pathway, which recycles nicotinamide (a form of vitamin B3) back into the NAD+ pool. Two key enzymes in this pathway are Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinic Acid Phosphoribosyltransferase (NAPRTase).

  • Nicotinamide Phosphoribosyltransferase (NAMPT): This enzyme (EC 2.4.2.12) is the rate-limiting enzyme in the salvage pathway.[9] It catalyzes the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form NMN and pyrophosphate (PPi).[9][10] The reaction is reversible.[10]

  • Nicotinic Acid Phosphoribosyltransferase (NAPRTase): This enzyme (EC 2.4.2.11) utilizes nicotinic acid and PRPP to synthesize nicotinic acid mononucleotide (NaMN).[11][12] It is a facultative ATPase, meaning it can use the energy from ATP hydrolysis to drive the reaction forward.[8][11][12] The phosphoenzyme form has a significantly higher affinity for its substrates.[11][12]

Adenylylation: The Final Step to NAD+ Precursors

Once NaMN or NMN are formed, they are adenylylated to form nicotinic acid adenine dinucleotide (NaAD) or NAD+, respectively. This reaction is catalyzed by nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT).

  • Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT): These enzymes (EC 2.7.7.1) catalyze the reversible transfer of an adenylyl group from ATP to NaMN or NMN.[13] Bacterial NMNATs generally show a strong preference for NaMN, while human isoforms can utilize both substrates.[14][15]

Enzymatic Pathways for NAD+ Precursor Synthesis

pathways NA Nicotinic Acid NaMN Nicotinic Acid Mononucleotide (NaMN) NA->NaMN NAPRTase NAM Nicotinamide NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT PRPP PRPP PRPP->NaMN PRPP->NMN ATP ATP NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) ATP->NaAD NAD NAD ATP->NAD NaMN->NaAD NMNAT NMN->NAD NMNAT NAPRTase NAPRTase NAMPT NAMPT NMNAT NMNAT

Caption: Key enzymatic routes to NAD+ precursors.

Detailed Protocols

The following protocols are designed to be adaptable and serve as a robust starting point for your research.

Protocol 1: High-Yield Synthesis of Nicotinic Acid using Immobilized Recombinant Nitrilase

This protocol is based on the highly efficient biocatalytic conversion of 3-cyanopyridine using immobilized whole cells of E. coli expressing a nitrilase.[16]

Materials:

  • Recombinant E. coli strain expressing a potent nitrilase (e.g., from Acidovorax facilis 72W).[16]

  • Luria-Bertani (LB) medium for cell culture.

  • 3-Cyanopyridine (substrate).

  • Sodium alginate, glutaraldehyde, and polyethyleneimine for cell immobilization.[16]

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5).[2]

  • Calcium chloride (CaCl2).

  • Packed-bed bioreactor.

  • HPLC system for analysis.

Step-by-Step Methodology:

  • Cell Culture and Harvest:

    • Inoculate a suitable volume of LB medium with the recombinant E. coli strain.

    • Incubate at 37°C with shaking until the culture reaches a high cell density (e.g., OD600 of 10-12).

    • Harvest the cells by centrifugation at 4°C.

  • Cell Immobilization:

    • Wash the cell pellet with sterile saline solution.

    • Resuspend the cells in a sodium alginate solution.

    • Extrude the cell-alginate mixture dropwise into a CaCl2 solution to form beads.

    • Cross-link the beads with a solution of glutaraldehyde and polyethyleneimine to enhance mechanical strength and stability.[16]

    • Wash the immobilized cell beads thoroughly with buffer.

  • Bioreactor Setup and Reaction:

    • Pack the immobilized cell beads into a suitable bioreactor column.

    • Prepare the substrate solution of 3-cyanopyridine in Tris-HCl buffer (e.g., 0.8 M).[16]

    • Pump the substrate solution through the packed-bed bioreactor at an optimized flow rate (e.g., 2 mL/min).[16]

    • Maintain the reaction temperature at an optimal level (e.g., 37°C).[2]

    • Monitor the conversion of 3-cyanopyridine to nicotinic acid periodically by taking samples from the bioreactor outlet and analyzing them by HPLC.

  • Product Purification and Analysis:

    • Collect the reaction effluent containing nicotinic acid.

    • Adjust the pH of the solution to precipitate the nicotinic acid.

    • Collect the precipitate by filtration and wash it with cold water.

    • Dry the purified nicotinic acid.

    • Confirm the purity of the product using HPLC and other analytical techniques. A purity of >99.9% can be achieved.[1]

Self-Validation: The protocol's integrity is maintained by continuous monitoring of the conversion rate via HPLC. A consistent and high conversion rate over multiple batches validates the stability and activity of the immobilized enzyme. The reusability of the immobilized cells for over 40 batches with 100% conversion has been demonstrated.[16]

Protocol 2: Enzymatic Cascade for the Synthesis of β-Nicotinamide Mononucleotide (NMN)

This protocol outlines an in vitro enzymatic cascade for the synthesis of NMN from D-ribose and nicotinamide, a cost-effective and efficient route.[3]

Materials:

  • D-ribose (starting substrate).

  • Nicotinamide.

  • ATP (adenosine triphosphate).

  • Engineered Ribose-phosphate diphosphokinase (PRS) with enhanced activity.[3]

  • Engineered Nicotinamide phosphoribosyltransferase (NAMPT) with enhanced activity.[3]

  • Pyrophosphatase.

  • Reaction buffer (e.g., Tris-HCl with MgCl2).

  • HPLC system for analysis.

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Express and purify the engineered PRS and NAMPT enzymes. Protein engineering can significantly increase their catalytic activity.[3]

    • Ensure the high purity and activity of the prepared enzymes.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the reaction buffer, D-ribose, nicotinamide, and ATP at optimized concentrations.

    • Initiate the reaction by adding the engineered PRS, NAMPT, and pyrophosphatase. The pyrophosphatase is crucial as it degrades the byproduct pyrophosphate, which can inhibit NAMPT activity, thereby increasing the NMN yield.[3]

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring and Product Analysis:

    • Monitor the formation of NMN over time by taking aliquots from the reaction mixture and analyzing them by HPLC.

    • The reaction can achieve a high yield of NMN in a relatively short time (e.g., 8.10 g/L in 3 hours).[3]

  • Product Purification:

    • Once the reaction is complete, terminate it by heat inactivation of the enzymes.

    • Remove the denatured proteins by centrifugation.

    • Purify the NMN from the supernatant using appropriate chromatographic techniques (e.g., ion-exchange chromatography).

Self-Validation: The success of this cascade is validated by the high-titer production of NMN, which is quantifiable by HPLC. The significant increase in yield compared to a stepwise reaction confirms the efficiency of the one-pot cascade system.[3]

Data Presentation: Key Parameters for Enzymatic Synthesis

Enzyme SystemSubstrate(s)Key ProductTypical Reaction ConditionsAchieved Yield/ConversionReference
Immobilized E. coli expressing Nitrilase3-Cyanopyridine (0.8 M)Nicotinic Acid37°C, pH 7.5, Packed-bed bioreactor100% conversion over 41 batches, 90% isolated yield[16]
Engineered PRS and NAMPT CascadeD-ribose, Nicotinamideβ-Nicotinamide Mononucleotide (NMN)37°C, with pyrophosphatase8.10 g/L NMN in 3 hours[3]
Rhodococcus rhodochrous J1 (Nitrilase)3-CyanopyridineNicotinic AcidWhole-cell catalysis100% yield[1][2][6]

Troubleshooting and Optimization

  • Low Enzyme Activity:

    • Cause: Suboptimal reaction conditions (pH, temperature), enzyme denaturation, or presence of inhibitors.

    • Solution: Systematically optimize the reaction pH and temperature for the specific enzyme. Ensure proper storage and handling of the enzyme to prevent denaturation. For cascade reactions, identify and mitigate product inhibition, for instance, by adding pyrophosphatase to remove inhibitory pyrophosphate.[3]

  • Low Product Yield:

    • Cause: Incomplete conversion, substrate or product inhibition, or unfavorable reaction equilibrium.

    • Solution: Consider using a fed-batch approach for substrate addition to overcome substrate inhibition.[1] For reversible reactions, consider strategies to shift the equilibrium towards product formation, such as removing a byproduct.

  • Immobilized Enzyme Instability:

    • Cause: Mechanical stress in the bioreactor, leaching of the enzyme from the support.

    • Solution: Optimize the immobilization method to enhance the mechanical strength and reduce enzyme leaching. The use of cross-linking agents like glutaraldehyde and polyethyleneimine can significantly improve stability.[16]

Conclusion and Future Perspectives

The enzymatic synthesis of nicotinic acid and its derivatives represents a significant advancement towards more sustainable and efficient manufacturing processes. The methodologies outlined in this guide provide a solid foundation for researchers to explore and optimize these biocatalytic transformations. Future research will likely focus on the discovery and engineering of novel enzymes with enhanced stability, activity, and substrate scope. Furthermore, the development of advanced immobilization techniques, such as the use of nanomaterials, holds the promise of further improving the reusability and efficiency of these biocatalytic systems.[1][2]

References

  • Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Kinsland, C., & Grubmeyer, C. (1998). Kinetic Mechanism of Nicotinic Acid Phosphoribosyltransferase: Implications for Energy Coupling. Biochemistry, 37(12), 4283–4293. [Link]

  • ACS Publications. (1998). Kinetic Mechanism of Nicotinic Acid Phosphoribosyltransferase: Implications for Energy Coupling. Biochemistry. [Link]

  • Lesiak, J. B., & Orgel, L. E. (1995). Enzymatic synthesis of polymers containing nicotinamide mononucleotide. Nucleic Acids Research, 23(15), 2829–2834. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Xu, J. (2022). Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement. Journal of Biotechnology, 357, 1–8. [Link]

  • NAD.com. (2023). How Are NMN Supplements Made? [Link]

  • ACS Publications. (n.d.). Kinetic Mechanism of Nicotinic Acid Phosphoribosyltransferase: Implications for Energy Coupling. Biochemistry. [Link]

  • ACS Publications. (n.d.). Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • ACS Publications. (n.d.). Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System. Journal of Agricultural and Food Chemistry. [Link]

  • Google. (n.d.). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • PubMed. (2018). Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of nicotinic acid by immobilized cells in a semicontinuous packed-bed bioreactor. [Link]

  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Oxford Academic. (n.d.). Structure and reaction mechanism of human nicotinamide phosphoribosyltransferase. The Journal of Biochemistry. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of nicotinic acid via nitrilase or nitrile hydratase–amidase route. [Link]

  • Wikipedia. (n.d.). Nicotinamide phosphoribosyltransferase. [Link]

  • MDPI. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. Catalysts, 13(2), 371. [Link]

  • PubMed Central. (2011). Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme. Current Opinion in Structural Biology, 21(6), 749–757. [Link]

  • ASM Journals. (2017). Engineering Escherichia coli Nicotinic Acid Mononucleotide Adenylyltransferase for Fully Active Amidated NAD Biosynthesis. Applied and Environmental Microbiology, 83(17), e00843-17. [Link]

  • Wikipedia. (n.d.). Nicotinate-nucleotide adenylyltransferase. [Link]

  • PubMed Central. (2012). Complexes of bacterial nicotinate mononucleotide adenylyltransferase with inhibitors: implication for structure-based drug design and improvement. Acta Crystallographica Section D, Biological Crystallography, 68(Pt 11), 1466–1475. [Link]

  • PubMed Central. (2013). Mycobacterial Nicotinate Mononucleotide Adenylyltransferase: STRUCTURE, MECHANISM, AND IMPLICATIONS FOR DRUG DISCOVERY. Journal of Biological Chemistry, 288(45), 32347–32358. [Link]

  • National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 193. [Link]

  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6667. [Link]

Sources

protocol for biological screening of 6-(dimethylamino)nicotinic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Multi-Tiered High-Throughput Screening Protocol for the Biological Characterization of 6-(Dimethylamino)nicotinic Acid Analogs Targeting the GPR109A Receptor

Abstract

This document provides a comprehensive, multi-tiered protocol for the biological screening and characterization of novel this compound analogs as potential modulators of the G protein-coupled receptor 109A (GPR109A). Nicotinic acid (Niacin), a well-known lipid-modifying agent, exerts many of its therapeutic and side effects through the activation of GPR109A.[1][2] The development of analogs with improved potency, selectivity, or biased signaling properties holds significant therapeutic promise for treating dyslipidemia, inflammation, and various neurological disorders.[1][3] This guide details a strategic screening cascade, beginning with a robust primary high-throughput screen (HTS) to identify active compounds, followed by secondary assays to confirm activity and determine potency, and culminating in tertiary assays to elucidate the mechanism of action and selectivity. The protocols are designed for researchers in drug discovery and pharmacology, providing both the step-by-step methodology and the scientific rationale behind each experimental choice.

Introduction: The GPR109A Target

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G protein-coupled receptor (GPCR) belonging to the Gi/o family.[4] It is expressed predominantly in adipose tissue and various immune cells, including macrophages and neutrophils, as well as in the colon and spleen.[5][6] GPR109A is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the bacterial fermentation product butyrate, and pharmacologically by high doses of niacin.[3][7][8]

GPR109A Signaling Pathways

Activation of GPR109A initiates two primary signaling cascades, making it a target for potentially biased agonism.[9]

  • Gαi-Dependent Pathway: The canonical pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][10] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase activity, thereby reducing the release of free fatty acids into circulation.[11]

  • β-Arrestin-Dependent Pathway: Following agonist binding, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[11][12] This pathway is responsible for receptor desensitization and internalization but also initiates distinct, G protein-independent signaling events.[9] The flushing response associated with niacin therapy, for instance, is thought to be mediated primarily through a β-arrestin-dependent mechanism that leads to the release of prostaglandins.[5][11]

Understanding a compound's preference for one pathway over the other is critical for developing drugs with improved therapeutic windows.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_gi Gαi-Dependent Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gαi/βγ GPR109A->Gi activates GRK GRK2 GPR109A->GRK activates Ligand Niacin Analog Ligand->GPR109A AC Adenylyl Cyclase Gi->AC inhibition cAMP ↓ cAMP AC->cAMP Response_Gi Anti-Lipolytic & Anti-Inflammatory Effects cAMP->Response_Gi P_GPR109A P-GPR109A GRK->P_GPR109A phosphorylates Arrestin β-Arrestin3 P_GPR109A->Arrestin Internalization Internalization/ Desensitization Arrestin->Internalization Response_Arrestin Prostaglandin Release (Flushing Side Effect) Arrestin->Response_Arrestin

Figure 1: GPR109A Dual Signaling Pathways.

The Biological Screening Cascade

A tiered approach, or "screening funnel," is the most efficient strategy for identifying and validating promising lead compounds from a large chemical library.[13][14] This process systematically narrows the number of compounds through assays of increasing complexity and physiological relevance.

Screening_Cascade cluster_0 Screening Funnel Compound_Library Compound Library (>10,000 Analogs) Tier1 Tier 1: Primary HTS β-Arrestin Recruitment Assay (Single Concentration) Compound_Library->Tier1 Identify Activity Hits Initial Hits (~100-300 Compounds) Tier1->Hits Tier2 Tier 2: Confirmation & Potency - Dose-Response β-Arrestin Assay (EC50) - Dose-Response cAMP Assay (EC50) Hits->Tier2 Confirm & Quantify Potency Confirmed_Hits Confirmed Hits (~10-50 Compounds) Tier2->Confirmed_Hits Tier3 Tier 3: Mechanism & Selectivity - Radioligand Binding Assay (Ki) - HCA Receptor Family Selectivity - hERG & Cytotoxicity Assays Confirmed_Hits->Tier3 Characterize MOA & Safety Lead_Candidates Lead Candidates (1-5 Scaffolds) Tier3->Lead_Candidates

Figure 2: The GPR109A Screening Cascade Workflow.

Tier 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly and cost-effectively screen a large library of this compound analogs to identify compounds that activate GPR109A.

Assay Choice: β-Arrestin Recruitment Assay. This assay format is chosen for primary HTS due to its universality and robustness. It can detect agonists regardless of their G-protein coupling preference (Gi, Gs, Gq) or potential for biased signaling, making it ideal for screening novel chemical entities.[13][15] Technologies based on enzyme fragment complementation (EFC), such as the DiscoverX PathHunter® system, are highly amenable to automated HTS.[16][17]

Protocol 3.1: PathHunter® β-Arrestin EFC Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • PathHunter® HEK293 GPR109A β-Arrestin Cell Line (e.g., from Eurofins DiscoverX)

  • Cell Plating Reagent

  • Assay Buffer

  • Compound Library (analogs dissolved in DMSO)

  • Niacin (Positive Control)

  • PathHunter® Detection Reagents

  • White, solid-bottom 384-well assay plates

Procedure:

  • Cell Preparation:

    • Culture PathHunter® cells according to the supplier's protocol.

    • On the day of the assay, harvest cells and resuspend them in the provided Cell Plating Reagent to the recommended density (e.g., 2,500 cells/10 µL).

  • Cell Plating:

    • Dispense 10 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare compound plates by diluting the this compound analogs and controls (Niacin, DMSO vehicle) in Assay Buffer to 3x the final desired concentration. A typical screening concentration is 10 µM.

    • Using an automated liquid handler, transfer 5 µL of the 3x compound solution to the corresponding wells of the cell plate.

    • Controls: Include wells with 1% DMSO (negative control) and a saturating concentration of Niacin (e.g., 100 µM, positive control) on each plate.

  • Incubation:

    • Incubate the plates for 90 minutes at 37°C, 5% CO₂.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

    • Add 7.5 µL of the detection reagent mixture to each well.

    • Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Hit Criteria:

  • Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

  • Normalize the data to controls: % Activation = 100 * (Sample_RLU - Mean_Negative_RLU) / (Mean_Positive_RLU - Mean_Negative_RLU).

  • A "hit" is typically defined as a compound that produces a signal greater than three standard deviations above the mean of the negative controls.

Tier 2: Secondary Assays - Confirmation and Potency

Objective: To confirm the activity of hits from the primary screen, eliminate false positives, and determine the potency (EC₅₀) of confirmed compounds in both the β-arrestin and Gαi signaling pathways.

Protocol 4.1: Dose-Response β-Arrestin Assay

Procedure:

  • Follow the same procedure as Protocol 3.1, but instead of a single concentration, prepare 10-point, 3-fold serial dilutions for each hit compound, starting from a maximum concentration of 100 µM.

  • Data Analysis: Plot the % Activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximal effect).

Protocol 4.2: Gαi-Dependent cAMP Inhibition Assay (TR-FRET)

Justification: This assay directly measures the canonical Gαi signaling output, confirming the compound's mechanism of action and allowing for the assessment of signaling bias.[6][18] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are sensitive and suitable for a 384-well format.

Materials:

  • HEK293 or CHO-K1 cell line stably expressing human GPR109A

  • Forskolin (FSK)

  • cAMP TR-FRET Assay Kit (e.g., Cisbio HTRF®, PerkinElmer LANCE® Ultra)

  • Stimulation Buffer

Procedure:

  • Cell Preparation & Plating:

    • Harvest and resuspend GPR109A-expressing cells in stimulation buffer to the recommended density.

    • Dispense 5 µL of the cell suspension into each well of a 384-well low-volume plate.

  • Compound Addition:

    • Prepare serial dilutions of hit compounds and controls (Niacin) in stimulation buffer at 4x the final concentration.

    • Add 2.5 µL of the compound dilutions to the wells.

  • Adenylyl Cyclase Stimulation:

    • Prepare a 4x solution of Forskolin in stimulation buffer. The final concentration should be one that elicits ~80% of the maximal cAMP response (typically 1-10 µM, determined empirically).

    • Add 2.5 µL of the 4x Forskolin solution to all wells except the basal control wells. Add 2.5 µL of buffer to the basal control wells.

  • Incubation:

    • Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add 5 µL of the TR-FRET kit's d2-labeled cAMP analog followed by 5 µL of the Lumi4®-Tb cryptate-labeled anti-cAMP antibody to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

  • Calculate the 665/620 nm emission ratio and convert it to cAMP concentration using a standard curve.

  • Normalize the data as % Inhibition of FSK-stimulated signal.

  • Plot % Inhibition against the log of compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Data Presentation and Interpretation

Summarize the potency data in a table to easily compare compounds and identify potential signaling bias.

Compound IDβ-Arrestin EC₅₀ (µM)cAMP EC₅₀ (µM)Bias Factor
Niacin0.50.21 (Reference)
Analog-0010.10.041.0
Analog-0020.25.8~11 (β-arrestin biased)
Analog-00315.10.3~0.08 (Gαi biased)
............
Bias Factor calculated relative to Niacin: 10^log(EC₅₀,arrestin / EC₅₀,cAMP)Analogue - log(EC₅₀,arrestin / EC₅₀,cAMP)Niacin*

Tier 3: Tertiary Assays - Mechanism and Selectivity

Objective: For a small number of high-priority compounds, confirm direct binding to the receptor and assess selectivity against related receptors and common off-targets.

Protocol 5.1: Radioligand Binding Assay

Justification: This assay confirms that the compound's activity is due to direct interaction with GPR109A and allows for the determination of binding affinity (Ki).[19] It is a competition assay where the test compound displaces a known radiolabeled ligand.

Materials:

  • Membrane preparations from cells overexpressing GPR109A

  • Radioligand (e.g., [³H]-Nicotinic Acid)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 100 µM unlabeled Niacin)

  • Glass fiber filter mats

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, add Binding Buffer, membrane preparation, [³H]-Nicotinic Acid (at a concentration near its Kd), and serial dilutions of the test compound.

  • Incubation: Incubate for 60-120 minutes at room temperature.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold Binding Buffer.

  • Counting: Place the filter discs in scintillation vials with fluid and count the radioactivity.

Data Analysis:

  • Plot the percentage of specific binding against the log of the compound concentration.

  • Fit the data to determine the IC₅₀ (concentration that inhibits 50% of specific binding).

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Selectivity Profiling

Justification: It is crucial to ensure that lead compounds are selective for GPR109A. Screening against closely related HCA family members (HCA1/GPR81 and HCA3/GPR109B) is a minimal requirement.[4][19] Broader screening panels (e.g., against other GPCRs, ion channels) and cytotoxicity assays are necessary for lead optimization. This can often be outsourced to specialized contract research organizations (CROs).

References

  • Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Feingold, K. R., & Grunfeld, C. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 302(6), E645-E652. [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., et al. (2013). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Cahill, M. C., Kumar, S., & Shukla, A. K. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]

  • Avet, C., & Bouvier, M. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology, 1947, 257-267. [Link]

  • The Scientist. (2015). High-Throughput Screening of GPCRs for Drug Discovery Applications. The Scientist Magazine. [Link]

  • Sygnature Discovery. (n.d.). High throughput screening of inverse agonists. [Link]

  • Insel, P. A., Wilderman, A., Zhang, L., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(10), 735-746. [Link]

  • Al-Dwairi, A., Al-Zoubi, M., & Abu-El-Haija, A. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 20(24), 6149. [Link]

  • Chai, J., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(5), 325. [Link]

  • Chen, G., & Ye, J. H. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 17(12), 2627-2634. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. [Link]

  • Thangaraju, M., Ganapathy, V., & Singh, N. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. The Journal of Biological Chemistry, 284(43), 29564-29572. [Link]

  • Zhang, J. H., & Xie, X. (2012). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica, 33(1), 119-128. [Link]

  • Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. [Link]

  • Eurofins DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. [Link]

  • Siehler, S. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • ResearchGate. (n.d.). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation. [Link]

  • LaVigne, J., & Miller, L. J. (2020). Development of a Testing Funnel for Identification of Small-Molecule Modulators Targeting Secretin Receptors. SLAS Discovery, 25(9), 1056-1067. [Link]

  • Li, Q., & Ye, K. (2011). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry, 286(28), 24981-24992. [Link]

  • Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]

  • Zhang, H., & Zhao, Q. (2015). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. Trends in Pharmacological Sciences, 36(5), 281-288. [Link]

  • GPCR screening and drug discovery: Challenges and latest trends. (2012). Drug Target Review. [Link]

  • Broad, L. M., & Zwart, R. (2007). In vitro screening strategies for nicotinic receptor ligands. Current Topics in Medicinal Chemistry, 7(15), 1468-1483. [Link]

  • ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival. [Link]

  • Ghisleni, A., & Catts, V. S. (2021). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Frontiers in Psychiatry, 12, 693226. [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178. [Link]

  • Alvala, M., & Kumar, A. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14930. [Link]

  • Xu, W., & Chen, J. (2016). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Journal of Diabetes Research, 2016, 6087948. [Link]

  • Gasperi, V., Sibilano, M., Savini, I., & Catani, M. V. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

Sources

Application Notes & Protocols: A Multi-Technique Approach for Characterizing the Binding of 6-(Dimethylamino)nicotinic Acid to Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Introduction

6-(Dimethylamino)nicotinic acid is a derivative of nicotinic acid (also known as niacin or vitamin B3), an essential human nutrient and a precursor to the coenzymes NAD and NADP.[1] Nicotinic acid itself is a well-studied molecule that, at therapeutic doses, modulates lipid metabolism by interacting with specific protein targets, such as the hydroxycarboxylic acid receptor 2 (HCA₂).[1][2] The addition of a dimethylamino group to the nicotinic acid scaffold can significantly alter the molecule's physicochemical properties, including its polarity, size, and hydrogen bonding potential. These changes, in turn, dictate its pharmacokinetics and, most critically, its binding affinity and selectivity for protein targets.

Understanding the interaction between a small molecule like this compound and its protein partners is a cornerstone of modern drug discovery and chemical biology. It allows researchers to elucidate mechanisms of action, predict efficacy, and optimize lead compounds. This guide provides a comprehensive overview of the key biophysical and computational techniques available to researchers for the detailed characterization of this, or any, small molecule-protein interaction. We will move from initial binding confirmation and affinity measurement to in-depth kinetic, thermodynamic, and structural analysis, providing both the theoretical basis and practical protocols for each critical step.

Part 1: Foundational Concepts in Protein-Ligand Interactions

A complete understanding of a binding event requires the measurement of several key parameters:

  • Binding Affinity (K_D) : The dissociation constant (K_D) is the most common measure of affinity. It represents the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A lower K_D value signifies a higher binding affinity.

  • Binding Kinetics (k_on, k_off) : Kinetics describe the speed of the binding process. The association rate constant (k_on) measures how quickly the ligand binds to the protein, while the dissociation rate constant (k_off) measures how quickly the complex falls apart. The ratio of these two rates (k_off/k_on) also defines the K_D.

  • Binding Thermodynamics (ΔG, ΔH, ΔS) : Thermodynamics reveal the driving forces behind the interaction. The Gibbs free energy (ΔG) is the overall energy change and is related to affinity. It is composed of the enthalpy change (ΔH), which reflects the heat released or absorbed from bond formation and breaking, and the entropy change (ΔS), which relates to changes in disorder of the system upon binding.[3]

No single technique can provide all this information. Therefore, a multi-faceted, integrated approach is essential for a comprehensive characterization.

Part 2: An Integrated Workflow for Binding Analysis

Successful characterization of this compound-protein binding follows a logical progression from broad screening to high-resolution structural analysis. The choice of techniques depends on the research question, the availability of purified protein, and the desired throughput.

G cluster_0 Phase 1: Hit Identification & Confirmation cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: Structural & Mechanistic Insights Hit_ID Initial Screening (e.g., DSF, FP, MST) Confirmation Binding Confirmation (e.g., MST, SPR) Hit_ID->Confirmation Identified 'Hits' Affinity Affinity & Stoichiometry Isothermal Titration Calorimetry (ITC) Confirmation->Affinity Validated Binder Kinetics Kinetics (kon, koff) Surface Plasmon Resonance (SPR) Bio-Layer Interferometry (BLI) Confirmation->Kinetics Validated Binder Binding_Site Binding Site Mapping NMR Spectroscopy Affinity->Binding_Site Kinetics->Binding_Site Structure High-Resolution Structure X-ray Crystallography Binding_Site->Structure Computational In Silico Prediction Molecular Docking Computational->Binding_Site Guides Experiment Computational->Structure Aids Interpretation

Caption: Integrated workflow for small molecule-protein binding analysis.

Part 3: Biophysical Techniques for Quantitative Analysis

This section details the core label-free techniques used to quantify binding interactions. We provide in-depth protocols for Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), two gold-standard methods in the field.

Isothermal Titration Calorimetry (ITC)

Principle of the Technique ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[4] It is the only method that can determine all thermodynamic parameters (K_D, stoichiometry (n), ΔH, and ΔS) in a single experiment.[5][6] The experiment involves titrating the ligand (this compound) into a sample cell containing the target protein, while a sensitive calorimeter measures the minute temperature changes between the sample cell and a reference cell.[5]

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Key Applications & Insights

  • Gold Standard for Affinity : Provides a true in-solution measurement of binding affinity without modification or immobilization.

  • Thermodynamic Signature : Elucidates the driving forces (enthalpy vs. entropy) of the interaction, which is crucial for lead optimization in drug design.[3]

  • Stoichiometry : Directly measures the binding stoichiometry (n), revealing the number of ligand molecules that bind to one protein molecule.

Protocol: ITC Analysis of this compound Binding

  • Sample Preparation (Crucial for Data Quality) :

    • Protein : Dialyze the purified target protein extensively against the final ITC buffer to minimize buffer mismatch effects. A typical concentration is 10-50 µM. Centrifuge the protein sample (e.g., at 14,000 x g for 10 min) to remove any aggregates.[7]

    • Ligand : Prepare a 10-20 fold higher concentration of this compound (e.g., 100-500 µM) by dissolving it directly in the final dialysis buffer. Ensure the pH is matched perfectly.

    • Buffer : The choice of buffer is critical. Avoid buffers with high ionization enthalpies (e.g., Tris) if possible. Phosphate or HEPES buffers are common choices. Ensure all components (salt, additives) are identical between the protein and ligand solutions.

  • Instrument Setup :

    • Set the experimental temperature (e.g., 25 °C). This can be varied to study the heat capacity change (ΔCp).[6]

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing to allow a return to baseline. A small initial injection (0.4 µL) is often used to remove air from the syringe and is discarded during analysis.

  • Running the Experiment :

    • Load the protein solution carefully into the sample cell, avoiding bubbles.

    • Load the ligand solution into the titration syringe.

    • Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution. This will be subtracted from the main experimental data.

    • Equilibrate the system for at least 30 minutes before starting the titration.

  • Data Analysis :

    • Integrate the raw heat pulses from the thermogram.

    • Subtract the heat of dilution from the control experiment.

    • Plot the integrated heat (kcal/mol) versus the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to extract K_D, n, and ΔH. ΔG and TΔS are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D).

Sample ITC Data Summary Table

ParameterValueUnit
Stoichiometry (n)0.98 ± 0.05-
Affinity (K_D)5.2 ± 0.4µM
Enthalpy (ΔH)-8.5 ± 0.2kcal/mol
Entropy (TΔS)-0.5kcal/mol
Gibbs Free Energy (ΔG)-8.0kcal/mol
Surface Plasmon Resonance (SPR)

Principle of the Technique SPR is a real-time, label-free optical technique that measures binding events at a sensor surface.[8][9] One binding partner (the "ligand," which in SPR terminology is typically the immobilized macromolecule, e.g., the protein) is immobilized on a gold-coated sensor chip. The other partner (the "analyte," e.g., this compound) is flowed over the surface in solution. Binding causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface and is recorded in real-time in a sensorgram.[10]

SPR_Principle cluster_0 SPR Sensor Chip cluster_2 Experimental Output Sensor Sensor Surface (Immobilized Protein) Sensorgram Real-time Sensorgram Sensor->Sensorgram Signal Change Analyte_On Flow of 6-DMNA (Association) Analyte_On->Sensor Binding Analyte_Off Flow of Buffer (Dissociation) Analyte_Off->Sensor Unbinding

Caption: Principle of Surface Plasmon Resonance (SPR).

Key Applications & Insights

  • Kinetic Analysis : A key advantage of SPR is its ability to measure real-time association (k_on) and dissociation (k_off) rates.[9]

  • Affinity Determination : K_D can be determined from the ratio of kinetic rates (k_off/k_on) or by equilibrium analysis.

  • Screening : High-throughput SPR systems can screen compound libraries against a protein target to identify hits.[11]

Protocol: SPR Kinetic Analysis of this compound Binding

  • Protein Immobilization :

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein via covalent amine coupling. The conditions, such as pH and protein concentration, must be optimized to ensure the protein remains active.[12] A low ionic strength buffer at a pH below the protein's isoelectric point is standard.[12]

    • Deactivate any remaining active esters using ethanolamine. A reference channel should be prepared in the same way but without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Analyte Preparation :

    • Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). Concentrations should typically span from 0.1x to 10x the expected K_D.

    • Include several buffer-only injections ("zero-concentration" analyte) for double referencing.

  • Running the Kinetic Assay (Multi-cycle Kinetics) :

    • Inject the lowest concentration of this compound over the protein and reference surfaces for a set time (association phase).

    • Switch to flowing only running buffer over the surfaces and monitor the signal decrease (dissociation phase).

    • If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.

    • Repeat the cycle for each concentration in the dilution series.

  • Data Analysis :

    • Subtract the reference channel data from the active channel data.

    • Subtract the average of the buffer blank injections ("double referencing").

    • Fit the resulting sensorgrams globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's software. This will yield the k_on, k_off, and calculated K_D values.

Sample SPR Data Summary Table

Analyte Conc. (µM)k_on (1/Ms)k_off (1/s)K_D (µM)
0.5 - 501.5 x 10⁴7.5 x 10⁻²5.0
Other Key Biophysical Techniques
  • Microscale Thermophoresis (MST) : An immobilization-free technique that measures changes in the movement of a fluorescently labeled molecule in a microscopic temperature gradient upon binding.[7] It is highly sensitive, consumes very little sample, and can be performed in complex solutions like cell lysates.[13] A titration series is prepared with a constant concentration of the fluorescently labeled partner and varying concentrations of the unlabeled partner.[14] The change in thermophoretic movement is plotted against the ligand concentration to determine the K_D.[15]

  • Biolayer Interferometry (BLI) : An optical biosensing technology similar to SPR that measures biomolecular interactions in real-time.[16] A protein is immobilized on a biosensor tip, and its interaction with an analyte in solution is measured by a shift in the interference pattern of reflected white light.[17][18] BLI is often used for kinetic analysis (k_on, k_off) and affinity (K_D) determination and is particularly well-suited for high-throughput applications.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides atomic-resolution information about binding events in solution.[21] By monitoring chemical shift perturbations in 2D protein spectra (e.g., ¹H-¹⁵N HSQC) upon titration with a ligand, one can map the binding site on the protein surface.[22] NMR is exceptionally powerful for studying weak interactions (mM to µM K_D) and can provide structural details of the protein-ligand complex in solution.[22][23]

  • X-ray Crystallography : This is the definitive method for obtaining a high-resolution, three-dimensional structure of the protein-ligand complex.[24][25] It provides a precise picture of the binding pose, orientation, and specific molecular interactions (hydrogen bonds, hydrophobic contacts) between this compound and its target protein. The complex can be formed either by co-crystallizing the protein with the ligand or by soaking the ligand into pre-existing apo-protein crystals.[26]

Part 4: Computational Approaches

Molecular Docking Molecular docking is a computational technique used to predict the preferred binding mode of a small molecule to a protein of known three-dimensional structure.[27] Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to rank them.[28]

Key Applications & Insights

  • Hypothesis Generation : Predicts the binding site and specific interactions, guiding experimental design for site-directed mutagenesis.

  • Virtual Screening : Can be used to screen large virtual libraries of compounds against a protein target to identify potential binders.[29]

  • Structure-Activity Relationship (SAR) Analysis : Helps rationalize why structural modifications to a ligand, such as the addition of the dimethylamino group to nicotinic acid, affect binding affinity.

Part 5: Data Integration and Method Comparison

Each technique offers unique advantages. A robust study will leverage multiple methods to validate findings and build a comprehensive picture of the interaction.

Technique Comparison Table

TechniquePrimary Output(s)ThroughputProtein Req.Key Advantage
ITC K_D, n, ΔH, ΔSLowHighComplete thermodynamic profile; in-solution.[4]
SPR k_on, k_off, K_DMedium-HighLowReal-time kinetics; high sensitivity.[8][9]
BLI k_on, k_off, K_DHighLowHigh throughput; simple workflow.[16][17]
MST K_DHighVery LowLow sample use; works in complex media.[7][13]
NMR K_D, Binding SiteLowVery HighAtomic-level detail; detects weak binding.[21][22]
X-ray 3D StructureLowHighHigh-resolution structural view of interactions.[24][25]
Docking Binding Pose, ScoreVery HighN/A (in silico)Predictive; guides experimental work.[27][30]

For example, a strong K_D value from an SPR experiment can be confirmed by ITC, which will also provide the crucial thermodynamic context (e.g., is the binding enthalpy- or entropy-driven?). NMR can then be used to confirm that the ligand binds to the site predicted by computational docking, and X-ray crystallography can provide the ultimate structural proof of that interaction.

Conclusion

Characterizing the binding of this compound to its protein targets requires a strategic and multi-faceted approach. By starting with techniques that confirm binding and provide quantitative affinity data (MST, SPR), progressing to those that offer deeper thermodynamic and kinetic insights (ITC, SPR), and culminating in methods that reveal high-resolution structural details (NMR, X-ray Crystallography), researchers can build a complete and validated model of the molecular interaction. This integrated understanding is paramount for advancing fundamental biological knowledge and accelerating the development of novel therapeutics.

References

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol.
  • Binding site identification and structure determination of protein-ligand complexes by NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • X-ray crystallography of protein-ligand interactions. PubMed.
  • Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Labinsights.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central.
  • Computational design of protein-small molecule interfaces. PubMed.
  • Studying protein-ligand interactions using X-ray crystallography. PubMed.
  • X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments.
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. Springer Link.
  • Docking-based identification of small-molecule binding sites at protein-protein interfaces. Nature.
  • Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. Springer Link.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE.
  • NMR for Studying Protein-Ligand Interactions. Creative Biostructure.
  • Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins.
  • Isothermal titration calorimetry. Wikipedia.
  • Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. ResearchGate.
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. ResearchGate.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Bio-layer interferometry. Wikipedia.
  • Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University.
  • Protein Small Molecule Interactions. Vajda Lab.
  • Biolayer Interferometry (BLI). Harvard University.
  • Computational evaluation of protein – small molecule binding. PubMed Central.
  • Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. JoVE.
  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed.
  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. PubMed.
  • Probing Ligand Binding Sites on Large Proteins by Nuclear Magnetic Resonance Spectroscopy of Genetically Encoded Non-Canonical Amino Acids. ACS Publications.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
  • Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. Bio-protocol.
  • MST Guidelines. Vanderbilt University.
  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. MDPI.
  • High-throughput kinase assay based on surface plasmon resonance suitable for native protein substrates. PubMed.
  • NMR techniques used to study ligand-bound conformation and protein binding sites identification. ResearchGate.
  • MicroScale Thermophoresis (MST). Harvard University.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • NMR Methods for Exploring 'Dark' States in Ligand Binding and Protein-Protein Interactions. PubMed Central.
  • This compound AldrichCPR. Sigma-Aldrich.
  • This compound. Santa Cruz Biotechnology.
  • Nicotinic acid. Wikipedia.
  • Nicotinic Acid. Cayman Chemical.

Sources

The Strategic Application of 6-(Dimethylamino)nicotinic Acid as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nicotinamide Scaffold in Modern Drug Discovery

The nicotinamide moiety, a derivative of nicotinic acid (Vitamin B3), has emerged as a privileged scaffold in medicinal chemistry. Its ability to form key hydrogen bonds and participate in various non-covalent interactions has led to its incorporation into a multitude of biologically active molecules.[1] This guide focuses on a specific, yet highly valuable derivative: 6-(dimethylamino)nicotinic acid . We will explore its strategic use as a pharmaceutical intermediate, with a particular emphasis on its application in the synthesis of targeted kinase inhibitors, a cornerstone of modern cancer therapy.[2] The presence of the dimethylamino group at the 6-position significantly influences the electronic properties and reactivity of the nicotinic acid core, offering unique advantages in the design and synthesis of next-generation therapeutics.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and scalable synthesis.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
CAS Number 82846-28-4[3]
Appearance Solid[3]
InChI Key XWMLEYINWKGSAC-UHFFFAOYSA-N[3]

The Rationale for Employing this compound in Kinase Inhibitor Synthesis: A Mechanistic Perspective

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors are designed to bind to the ATP-binding site of a specific kinase, thereby blocking its activity and downstream signaling. The nicotinamide scaffold is frequently utilized in these inhibitors due to its ability to mimic the adenine portion of ATP and form crucial hydrogen bonds with the hinge region of the kinase.

The introduction of a dimethylamino group at the 6-position of the nicotinic acid core, as in this compound, offers several strategic advantages:

  • Modulation of Basicity and Solubility: The tertiary amine functionality increases the overall basicity of the molecule, which can be advantageous for salt formation, leading to improved solubility and bioavailability of the final drug product.

  • Electronic Effects: The electron-donating nature of the dimethylamino group can influence the reactivity of the carboxylic acid and the pyridine ring, potentially facilitating certain synthetic transformations.

  • Introduction of a Vector for Further Derivatization: The nitrogen atom of the dimethylamino group can serve as a point for further chemical modification, allowing for the exploration of additional binding interactions within the kinase active site.

Application Protocol: Synthesis of a Hypothetical Kinase Inhibitor Core from this compound

This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate for a hypothetical kinase inhibitor, illustrating the practical application of this compound. The target molecule is an N-aryl-6-(dimethylamino)nicotinamide, a common structural motif in kinase inhibitors.

Workflow Diagram

G cluster_0 Activation Step cluster_1 Amide Coupling A This compound B 6-(Dimethylamino)nicotinoyl Chloride A->B SOCl₂ or (COCl)₂ DCM, reflux D N-Aryl-6-(dimethylamino)nicotinamide (Kinase Inhibitor Core) B->D Triethylamine (TEA) DCM, 0°C to rt C Substituted Aniline C->D

Caption: Synthetic workflow for the preparation of an N-aryl-6-(dimethylamino)nicotinamide.

Step 1: Activation of the Carboxylic Acid

Principle: The carboxylic acid of this compound is converted to a more reactive acyl chloride. This is a standard and highly efficient method for activating carboxylic acids for subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 6-(dimethylamino)nicotinoyl chloride. This intermediate is typically used in the next step without further purification due to its reactivity.

Step 2: Amide Bond Formation (Amide Coupling)

Principle: The activated acyl chloride is reacted with a substituted aniline to form the desired amide bond. The choice of the substituted aniline is critical as this moiety will often be designed to interact with a specific region of the target kinase. A non-nucleophilic base, such as triethylamine (TEA), is used to neutralize the HCl generated during the reaction.

Materials:

  • Crude 6-(dimethylamino)nicotinoyl chloride from Step 1

  • Substituted aniline (e.g., 4-bromo-3-(trifluoromethyl)aniline) (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Dissolve the crude 6-(dimethylamino)nicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the aniline solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl-6-(dimethylamino)nicotinamide.

Characterization and Quality Control of the Intermediate

The identity and purity of the synthesized N-aryl-6-(dimethylamino)nicotinamide must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The Role of the Dimethylamino Group in the Final Drug Candidate

The strategic placement of the dimethylamino group in the final kinase inhibitor can have a profound impact on its pharmacological properties. For instance, in the context of a BCR-Abl inhibitor like Asciminib, the aminopyridine core is crucial for binding to the kinase domain. While Asciminib itself does not contain a 6-dimethylamino group, the principles of its design highlight the importance of substituents on the nicotinamide ring for achieving high potency and selectivity. The dimethylamino group can influence the overall conformation of the molecule and its ability to fit into the binding pocket of the target kinase.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly in the development of targeted kinase inhibitors. Its unique electronic and physical properties, conferred by the dimethylamino group, provide medicinal chemists with a powerful tool for modulating the characteristics of the final drug candidate. The robust and well-understood chemistry of nicotinic acids allows for its efficient incorporation into complex molecular architectures, paving the way for the discovery of novel and effective therapeutics.

References

  • Abdel-Aziz, A. A. M., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed, 16(7), 354-359. [Link]

  • Aerie Pharmaceuticals, Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent No. 9,643,927 B1. [Link]

  • Chen, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(3), 1637-1644. [Link]

  • Google Patents. (1961). Preparation of 6-methylnicotinic acid. U.S.
  • Google Patents. (2012). Preparation method of nicotinamide.
  • Google Patents. (2022). Synthesis method of 6-methyl nicotine.
  • Holman, W. I., & Wiegand, C. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Biochemical Journal, 43(3), 423–426. [Link]

  • Loh, H. H., & Berg, C. P. (1971). Conversion of D-tryptophan to nicotinic acid in the rat. The Journal of Nutrition, 101(12), 1601–1606. [Link]

  • MDPI. (2022). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molecules, 27(23), 8234. [Link]

  • Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

  • Takeda, S., et al. (1998). Synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamides and their affinities for 5-HT3 and dopamine D2 receptors. Bioorganic & Medicinal Chemistry Letters, 8(12), 1551-1554. [Link]

  • U.S. Food and Drug Administration. (2021). Application for Patent Term Extension for U.S. Patent No. 8,829,195. [Link]

  • Yang, S., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6649. [Link]

Sources

Application Notes and Protocols for the Formulation of 6-(dimethylamino)nicotinic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in preclinical in vivo evaluation of small molecules.

Abstract: This document provides a comprehensive guide to the systematic formulation of 6-(dimethylamino)nicotinic acid for in vivo research. Due to the absence of established public data on the formulation of this specific compound, this guide emphasizes a foundational approach, beginning with essential pre-formulation characterization to determine its physicochemical properties. Subsequently, detailed, step-by-step protocols are provided for developing stable and effective formulations for common administration routes, including oral (P.O.), intraperitoneal (I.P.), and intravenous (I.V.). The methodologies are grounded in established principles of pharmaceutical science to ensure data reproducibility and reliability in preclinical studies.

Introduction: The Critical Role of Formulation

The primary challenge is to create a vehicle that solubilizes the compound at the desired concentration while being non-toxic and compatible with the chosen route of administration. This guide provides a logical workflow, from initial characterization to final formulation, enabling researchers to develop a robust dosing vehicle tailored to their specific experimental needs.

Part 1: Foundational Pre-Formulation Characterization

Before any formulation can be developed, a baseline understanding of the compound's physicochemical properties is essential. These properties dictate the entire formulation strategy.

Key Physicochemical Properties

A summary of known and determinable properties for this compound is presented below.

PropertyValue / DataSource / Comment
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1]
Physical Form Solid (Off-white to yellow)[1][6]
Aqueous Solubility To Be Determined (TBD)Expected to be pH-dependent due to acidic (carboxylic acid) and basic (dimethylamino, pyridine) groups. A hydrochloride salt form exists, suggesting enhanced solubility in acidic media[7].
pKa TBDThe structure contains a carboxylic acid (pKa ~4-5) and basic nitrogens. This is a critical parameter for predicting pH-solubility profile.
LogP TBDA measure of lipophilicity, crucial for selecting appropriate lipid-based or co-solvent systems.
Chemical Stability TBDMust be assessed in the final formulation vehicle to ensure the compound does not degrade during storage and administration.
Pre-Formulation Workflow

The initial experimental work should follow a logical progression to efficiently identify a suitable formulation path.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Path Selection cluster_2 Final Formulation Strategy A Determine Aqueous Solubility (pH 2.0, 7.4, 9.0) B Screen Solubility in Common Excipients & Vehicles A->B D Soluble in Aqueous Buffer? B->D C Assess Solution Stability (Visual & Analytical) E Soluble in GRAS Co-solvents/Surfactants? D->E No G Aqueous Solution (e.g., Saline, PBS) D->G Yes F Soluble in Oils/Lipids? E->F No H Co-solvent/Surfactant System (e.g., PEG400, Tween 80) E->H Yes I Suspension (e.g., Methylcellulose) F->I No J Lipid-Based System (e.g., Corn Oil, SEDDS) F->J Yes G->C H->C

Caption: Pre-formulation decision workflow.

Protocol 1: Aqueous Solubility Determination

Objective: To determine the solubility of this compound in aqueous buffers at physiologically relevant pH values.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.01 N HCl (approx. pH 2)

  • Phosphate buffer, pH 9.0

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • End-over-end rotator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed microcentrifuge tube. Record the exact weight.

  • Add 1 mL of the first buffer (e.g., PBS, pH 7.4) to the tube.

  • Vortex vigorously for 2 minutes.

  • Place the tube on an end-over-end rotator at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis) to a concentration within the linear range of a pre-established calibration curve.

  • Quantify the concentration of the dissolved compound. The result is the equilibrium solubility in that specific buffer.

  • Repeat steps 1-8 for the remaining pH buffers.

Causality: Understanding the pH-dependent solubility is critical. A compound with a carboxylic acid and an amine will exhibit its lowest solubility near its isoelectric point and higher solubility at low pH (where the amine is protonated) and high pH (where the carboxylic acid is deprotonated).

Part 2: Formulation Protocols for In Vivo Administration

Based on the pre-formulation data, an appropriate vehicle can be developed. The choice is primarily governed by the route of administration and the target concentration.

Oral (P.O.) Administration Formulations

Oral dosing offers convenience but must overcome the harsh environment of the GI tract.

Applicability: Use when the compound has low aqueous solubility and a co-solvent system is not desired or feasible. Suspensions ensure uniform dosing of insoluble particles.

Materials:

  • This compound

  • Methylcellulose (low viscosity, e.g., 15 cP)

  • Sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate the required amount of compound and vehicle for the entire study, including ~20% overage.

  • Prepare the 0.5% Methylcellulose Vehicle: Heat approximately half the required volume of sterile water to 60-70°C. Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to ensure proper dispersion.

  • Once dispersed, remove from heat and add the remaining volume of cold sterile water. Continue stirring in a cold bath until the solution is clear and viscous. Store at 4°C.

  • Prepare the Suspension: Weigh the required amount of this compound powder.

  • Place the powder in a mortar. Add a small volume of the methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to wet the particles and prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuously stirring and mixing.

  • Transfer the final suspension to a suitable container. It should be stirred continuously before and during dose administration to ensure homogeneity.

Causality: Suspending agents like methylcellulose increase the viscosity of the vehicle, which slows down the sedimentation of drug particles, allowing for more accurate and reproducible dosing[8].

Applicability: For compounds with poor aqueous solubility but sufficient solubility in common co-solvents.

Example Vehicle Compositions for Oral Dosing:

Vehicle ComponentRatio (% v/v)Notes
PEG 400 / Water 40 / 60A common system for increasing solubility. Adjust ratio as needed.
PEG 400 / 0.5% Tween 80 20 / 80Tween 80 acts as a surfactant to aid in solubilization and absorption[9].
10% DMSO / 90% Corn Oil 10 / 90For highly lipophilic compounds. DMSO is used to first dissolve the compound[8].

Procedure (using 40% PEG 400 / 60% Water):

  • Weigh the required amount of this compound.

  • Add the calculated volume of PEG 400 to a glass vial.

  • Add the compound to the PEG 400 and vortex or sonicate until fully dissolved. A clear solution should be formed.

  • Slowly add the required volume of sterile water while stirring to reach the final concentration.

  • Visually inspect the final solution for any signs of precipitation. If the solution becomes cloudy, the compound may be crashing out, and the vehicle composition needs to be adjusted (e.g., increase the percentage of PEG 400).

Note on Voluntary Dosing: For chronic studies in mice, consider refined methods that reduce stress, such as incorporating the formulation into a palatable vehicle like sweetened condensed milk or flavored jelly[10][11].

Parenteral (I.V. / I.P.) Administration Formulations

Parenteral routes require the strictest standards for sterility, pH, and tonicity to avoid irritation and toxicity[12]. Formulations must be clear, particle-free solutions.

G A Define Target Dose & Route (I.V. or I.P.) B Check Solubility in Isotonic Saline / PBS A->B C Is it soluble at the required concentration? B->C D Prepare simple aqueous solution. Filter sterilize (0.22 µm). C->D Yes E Screen for solubility in parenterally-safe co-solvents (DMSO, PEG 400, Ethanol) C->E No H Final QC Check: pH, Clarity, Stability D->H F Identify suitable co-solvent system. (e.g., DMSO/PEG 400/Saline) E->F G Prepare co-solvent formulation. Filter sterilize (0.22 µm). F->G G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(dimethylamino)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this valuable heterocyclic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot common issues and strategically optimize your synthesis for improved yield and purity.

The primary and most direct route to this compound involves the nucleophilic aromatic substitution (SNA_r) of 6-chloronicotinic acid with dimethylamine. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide is structured as a series of troubleshooting questions and in-depth answers to address the practical challenges you may encounter.

Core Synthesis Workflow: A Baseline Protocol

Before diving into troubleshooting, let's establish a standard experimental workflow for the synthesis via Nucleophilic Aromatic Substitution (SNA_r). This protocol will serve as our reference point.

Experimental Protocol: Synthesis via SNA_r
  • Reaction Setup: To a pressure-rated vessel equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as DMSO or DMF (approx. 0.5 M concentration). Add an excess of dimethylamine (typically 3-5 eq). A 40% aqueous solution or a 2M solution in THF are common choices. Add a base, such as potassium carbonate (K₂CO₃, 2-3 eq), to neutralize the HCl byproduct and the carboxylic acid proton.

  • Reaction Execution: Seal the vessel tightly. Heat the reaction mixture to a temperature between 100-140 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with aqueous HCl (e.g., 2M HCl) to a pH of ~2-3. This protonates the product and any remaining dimethylamine.

    • Wash the acidic aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of the product (approx. pH 4-5) using a base like NaOH. The product should precipitate out of the solution.

    • Filter the resulting solid, wash with cold water, and then a small amount of a non-polar solvent (like diethyl ether) to aid drying.

  • Purification: Dry the crude solid under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[1][2][3]

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation reagents 1. Add 6-Chloronicotinic Acid, Solvent (DMSO/DMF), Base (K₂CO₃) amine 2. Add Dimethylamine Solution seal_heat 3. Seal Vessel & Heat (100-140 °C, 12-24h) amine->seal_heat monitor 4. Monitor by TLC/LC-MS seal_heat->monitor acidify 5. Cool & Acidify (pH 2-3) monitor->acidify wash 6. Organic Wash (EtOAc) acidify->wash precipitate 7. Adjust to Isoelectric Point (pH 4-5) wash->precipitate filter_dry 8. Filter & Dry Crude Product precipitate->filter_dry purify 9. Recrystallization (e.g., Ethanol/Water) filter_dry->purify

Caption: General Experimental Workflow for Synthesis.

Troubleshooting Guide

Q1: My reaction has stalled. After 24 hours, I still see a significant amount of 6-chloronicotinic acid by LC-MS. What are the most probable causes and how can I fix it?

Answer: This is a common issue that typically points to insufficient reaction energy, improper stoichiometry, or deactivation of the nucleophile. Let's break down the causality.

  • Causality 1: Insufficient Activation Energy: Nucleophilic aromatic substitution on an electron-deficient pyridine ring is favorable, but it still requires overcoming a significant activation barrier to form the negatively charged intermediate (Meisenheimer complex).[4] The carboxylic acid group on the ring is electron-withdrawing, which helps, but often, thermal energy is the critical factor.[5]

    • Solution: Increase the reaction temperature. If you are running the reaction at 100 °C, consider incrementally increasing it to 120 °C or even 140 °C. Ensure you are using a sealed vessel rated for the solvent's vapor pressure at these temperatures.

  • Causality 2: Nucleophile Deactivation: Your nucleophile, dimethylamine, is basic. The starting material, 6-chloronicotinic acid, is acidic. Without an additional base, the first equivalent of dimethylamine will simply perform an acid-base reaction, forming dimethylammonium nicotinate. This salt is now a much poorer nucleophile, effectively halting the desired substitution.

    • Solution: Add a non-nucleophilic base. The inclusion of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. It neutralizes the carboxylic acid, freeing up the dimethylamine to act as a nucleophile. We recommend using at least 2 equivalents of base: one for the carboxylic acid proton and one to scavenge the HCl generated during the substitution.

  • Causality 3: Solvent Choice: While polar aprotic solvents like DMF and DMSO are excellent for this chemistry, their purity is paramount. Water content can interfere, and old bottles of DMF can contain dimethylamine and formic acid from degradation, which can complicate the reaction.

    • Solution: Use a dry, high-purity solvent. If you suspect solvent quality, use a freshly opened bottle or a solvent from a purification system.

G cluster_factors Key Factors Influencing Rate start 6-Chloronicotinic Acid + Dimethylamine intermediate Meisenheimer Complex (Negatively Charged Intermediate) start->intermediate + Nucleophilic Attack (Rate-Determining Step) product This compound + HCl intermediate->product - Elimination of Cl⁻ factor1 • Temperature (Activation Energy) factor2 • Base (Frees Nucleophile) factor3 • Ring Activation (EWG Groups)

Caption: Simplified SNA_r Mechanism and Influencing Factors.
Q2: The reaction worked, but my crude product is a complex mixture with several byproducts. What are the likely side reactions, and how can they be minimized?

Answer: Byproduct formation often arises from the reactivity of the carboxylic acid functional group or from reactions at other positions on the pyridine ring under harsh conditions.

  • Causality 1: Amide Formation: The most common byproduct is the N,N-dimethylamide of this compound. This occurs if the carboxylic acid is activated (e.g., by high temperatures or impurities) and then reacts with the excess dimethylamine present.

    • Solution:

      • Control Temperature: Avoid excessive temperatures. Find the sweet spot where the SNA_r reaction proceeds without driving amide formation.

      • Stoichiometry: Use the minimum necessary excess of dimethylamine (e.g., 2.5-3.0 equivalents).

      • Protecting Group: For maximum control, you can protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the SNA_r reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Causality 2: Decarboxylation: At very high temperatures (>150-160 °C), nicotinic acids can be susceptible to decarboxylation, leading to the formation of 2-(dimethylamino)pyridine.

    • Solution: Maintain careful temperature control. Do not exceed 140-150 °C unless absolutely necessary and for short durations.

  • Causality 3: Impurities in Starting Material: The purity of your starting 6-chloronicotinic acid is critical. Isomeric impurities (e.g., 2-chloronicotinic acid) will lead to isomeric products that can be very difficult to separate.

    • Solution: Verify the purity of your starting material by NMR or LC-MS before starting the reaction. If necessary, purify the 6-chloronicotinic acid by recrystallization.[1]

Problem Potential Cause Recommended Solution
Low Conversion Insufficient TemperatureIncrease temperature to 120-140 °C.
Nucleophile DeactivationAdd ≥2 eq. of a base like K₂CO₃.
Amide Byproduct High Temperature / Excess AmineLower temperature; use minimal excess of dimethylamine.
Decarboxylation Excessive TemperatureDo not exceed 150 °C.
Isomeric Impurities Impure Starting MaterialAnalyze and purify 6-chloronicotinic acid before use.
Q3: The standard SNA_r reaction is too slow and requires harsh conditions for my sensitive substrate. Is there a more modern, higher-yielding alternative?

Answer: Absolutely. When traditional SNA_r fails or requires conditions that are too harsh, the premier solution is a transition-metal catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig Amination .[6][7]

This reaction uses a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine under much milder conditions, often with higher yields and broader substrate scope.[8][9]

  • Mechanism Overview: The power of the Buchwald-Hartwig amination lies in its catalytic cycle. A Pd(0) catalyst first undergoes oxidative addition into the aryl-chloride bond. The amine then coordinates to the palladium center, and a base facilitates deprotonation. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[10]

Sources

Technical Support Center: Synthesis of 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(dimethylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. As Senior Application Scientists, we provide not only protocols but also the rationale behind them to ensure your success in the lab.

Synthesis Overview: The Buchwald-Hartwig Amination Approach

The synthesis of this compound is commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide, in this case, 6-chloronicotinic acid, with an amine, dimethylamine, in the presence of a palladium catalyst and a suitable base.[1][2][3]

The general transformation is as follows:

6-Chloronicotinic Acid + Dimethylamine --(Pd catalyst, Base)--> this compound

While this method is robust, several factors can influence the reaction's success, including the choice of catalyst, ligand, base, and solvent, as well as reaction conditions. Understanding the reaction mechanism and potential pitfalls is crucial for optimizing the synthesis and minimizing byproduct formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in a Buchwald-Hartwig amination can stem from several factors. Let's break down the common culprits and their solutions.

Causality Behind Experimental Choices: The efficiency of the catalytic cycle is paramount.[4][5] Any disruption to this cycle, such as catalyst deactivation or competing side reactions, will result in a lower yield of your desired product.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Insight: The choice of palladium precursor and phosphine ligand is critical.[1][2] For electron-deficient pyridine rings like 6-chloronicotinic acid, sterically hindered and electron-rich ligands often perform well.

    • Recommendation: If you are using a first-generation catalyst system, consider switching to a more advanced system with bulky, electron-rich phosphine ligands like BrettPhos or Xantphos.[2] These ligands can promote the reductive elimination step and stabilize the active catalytic species.

  • Base Selection and Strength:

    • Insight: The base plays a crucial role in the deprotonation of the amine and the regeneration of the active catalyst. An inappropriate base can lead to incomplete reaction or side product formation.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) are generally effective.[2] If you are observing side reactions, consider using a weaker base like cesium carbonate (Cs2CO3).

  • Solvent Purity and Degassing:

    • Insight: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. Water in the solvent can also interfere with the reaction.

    • Recommendation: Use anhydrous, degassed solvents. Toluene or dioxane are common choices.[4] Degas the solvent and the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Reaction Temperature:

    • Insight: The reaction temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials, product, or catalyst.

    • Recommendation: A typical temperature range for this type of coupling is 80-110 °C.[2] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to nicotinic acid. What is happening and how can I prevent it?

A2: The formation of nicotinic acid as a byproduct is likely due to a side reaction known as hydrodehalogenation.

Mechanistic Insight: In the Buchwald-Hartwig catalytic cycle, after the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can undergo a competing reaction where a hydride source reduces the aryl halide, replacing the chlorine with a hydrogen.[1] This results in the formation of the dehalogenated starting material, which in this case would be nicotinic acid.

Potential Hydride Sources:

  • Amines: The amine reactant itself can sometimes act as a hydride donor, especially at elevated temperatures.

  • Solvent: Solvents with abstractable protons, such as isopropanol, can be a source of hydride.

  • Water: Trace amounts of water can also contribute to this side reaction.

Prevention Strategies:

  • Ligand Choice:

    • Explanation: Certain ligands can favor the desired C-N bond formation over hydrodehalogenation. Bulky, electron-rich ligands can accelerate the reductive elimination step, outcompeting the side reaction.

    • Recommendation: As mentioned previously, utilizing ligands like BrettPhos or similar biaryl phosphine ligands can be beneficial.

  • Reaction Conditions:

    • Explanation: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation more than the rate of the desired amination.

    • Recommendation: Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) for a longer period.

  • Base Selection:

    • Explanation: The choice of base can influence the reaction pathway.

    • Recommendation: If hydrodehalogenation is a significant issue, consider screening different bases. Sometimes a weaker base like K2CO3 can be effective, although it may require longer reaction times.

Byproduct Formation Pathway:

Byproduct_Formation 6-Chloronicotinic Acid 6-Chloronicotinic Acid Oxidative Addition Complex Oxidative Addition Complex 6-Chloronicotinic Acid->Oxidative Addition Complex + Pd(0) Pd(0) Catalyst Pd(0) Catalyst Desired Product This compound Oxidative Addition Complex->Desired Product + Dimethylamine - Reductive Elimination Hydrodehalogenation Byproduct Nicotinic Acid Oxidative Addition Complex->Hydrodehalogenation Byproduct + Hydride Source - Hydrodehalogenation Dimethylamine Dimethylamine Hydride Source Hydride Source Hydride Source->Hydrodehalogenation Byproduct

Caption: Competing pathways leading to desired product and byproduct.

Q3: How can I effectively purify my crude product and remove unreacted starting material and byproducts?

A3: The purification of this compound can be challenging due to the presence of structurally similar impurities. A multi-step approach is often necessary.

Purification Strategy:

  • Acid-Base Extraction:

    • Principle: this compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (dimethylamino) functional groups. This property can be exploited for purification. Unreacted 6-chloronicotinic acid is acidic, while the hydrodehalogenation byproduct, nicotinic acid, is also acidic.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurities (unreacted 6-chloronicotinic acid and nicotinic acid).[6]

      • The desired product, being less acidic due to the electron-donating dimethylamino group, may remain in the organic layer or be partially extracted into the aqueous layer.

      • Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to precipitate the pure product.

  • Column Chromatography:

    • Principle: If acid-base extraction is insufficient, column chromatography can be used to separate compounds based on their polarity.

    • Protocol:

      • Use silica gel as the stationary phase.

      • A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol.

      • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

  • Recrystallization:

    • Principle: This is a final purification step to obtain a highly pure, crystalline product.

    • Protocol:

      • Dissolve the partially purified product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but less soluble at low temperatures.

      • Common recrystallization solvents for nicotinic acid derivatives include water, ethanol, or a mixture of solvents.[7]

      • Allow the solution to cool slowly to form well-defined crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

Data Presentation: Hypothetical Impurity Profile

CompoundRetention Time (HPLC)m/z (ESI-MS)Identification
6-Chloronicotinic Acid5.2 min158.0 [M+H]+Starting Material
Nicotinic Acid3.8 min124.0 [M+H]+Hydrodehalogenation Byproduct
This compound 4.5 min 167.1 [M+H]+ Desired Product
Unknown Impurity6.1 min181.1 [M+H]+Potential Dimerization Product

Experimental Protocols

Protocol 1: Identification of Byproducts by LC-MS

Objective: To identify the major components in the crude reaction mixture.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol/water).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the crude mixture with those of authentic standards of the starting material, desired product, and suspected byproducts.

Protocol 2: Optimized Synthesis of this compound

Objective: To provide a reliable protocol for the synthesis with minimized byproduct formation.

Materials:

  • 6-Chloronicotinic acid (1.0 equiv)

  • Dimethylamine solution (2.0 M in THF, 1.5 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 equiv)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloronicotinic acid, BrettPhos Pd G3 precatalyst, and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).

  • Add anhydrous, degassed toluene, followed by the dimethylamine solution.

  • Seal the flask and heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Proceed with the purification protocol as described in Q3.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • The chemical structures of nicotinic acid and its official impurities. - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available at: [Link]

  • Nicotinic Acid-impurities - Pharmaffiliates. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. Available at: [Link]

  • Nicotinamide-impurities - Pharmaffiliates. Available at: [Link]

  • US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents.
  • Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC - NIH. Available at: [Link]

  • Synthesis of 6-chloronicotinic acid - PrepChem.com. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. Available at: [Link]

  • A general and efficient 2-amination of pyridines and quinolines - PubMed. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines - Organic Chemistry Portal. Available at: [Link]

  • 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. Available at: [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents.
  • An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.

Sources

Technical Support Center: Troubleshooting 6-(Dimethylamino)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(dimethylamino)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. The following content provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and an exploration of the underlying chemical principles to empower you to resolve reaction failures and optimize your synthetic outcomes.

Introduction to this compound Synthesis

This compound is a valuable substituted pyridine derivative used as a building block in the synthesis of various pharmaceutical compounds and functional materials. The most common and direct synthetic route involves the nucleophilic aromatic substitution (SNAr) of a 6-halonicotinic acid, typically 6-chloronicotinic acid, with dimethylamine. While conceptually straightforward, this reaction is prone to several pitfalls that can lead to low yields, incomplete conversion, or the formation of persistent impurities. This guide will focus primarily on troubleshooting this SNAr pathway.

Core Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by the attack of the nucleophile (dimethylamine) on the electron-deficient pyridine ring, which is activated by the electron-withdrawing carboxylic acid group and the ring nitrogen. The halide at the 6-position serves as the leaving group.

sn_ar_pathway cluster_reactants Reactants cluster_product Product start_material 6-Chloronicotinic Acid reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMSO, NMP) Heat (e.g., 100-150°C) start_material->reagents + nucleophile Dimethylamine (aq. or gas) nucleophile->reagents + product This compound reagents->product SɴAr Reaction

Caption: General SNAr pathway for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured to address specific failures you may encounter during the synthesis.

Category 1: Low or No Product Yield

Question 1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?

Answer: Failure to form the product typically points to issues with reactivity, reaction conditions, or reagent quality. Here’s a breakdown of the most common culprits:

  • Inadequate Reaction Temperature: The SNAr reaction on an electron-deficient ring like pyridine often requires significant thermal energy to overcome the activation barrier. Reactions conducted below 100°C may be exceedingly slow. For less reactive substrates, temperatures up to 150°C might be necessary.[1]

    • Action: Gradually increase the reaction temperature in 10-15°C increments. Monitor for product formation via TLC or LC-MS. Be aware that excessive temperatures can lead to side reactions (see Category 2).

  • Poor Leaving Group: The nature of the leaving group on the pyridine ring is critical. For SNAr reactions, the typical reactivity order for halides is F > Cl > Br > I.[1] While 6-chloronicotinic acid is common due to its availability, if you are using a bromo or iodo analog, the reaction will be slower.

    • Action: If using 6-bromo or 6-iodonicotinic acid, ensure reaction times are extended and temperatures are optimized. If possible, consider using 6-fluoronicotinic acid for enhanced reactivity.

  • Reagent Purity and Stoichiometry:

    • Starting Material: Impurities in the 6-chloronicotinic acid can inhibit the reaction. Verify its purity by NMR or melting point.

    • Dimethylamine: Use a fresh, high-purity source of dimethylamine (e.g., a 40% aqueous solution or anhydrous gas). An insufficient amount will naturally lead to incomplete conversion. A slight excess (1.5-2.5 equivalents) is often used to drive the reaction to completion.

    • Base: A base is often required to neutralize the HCl formed during the reaction, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic. Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine).

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and stabilizing the charged intermediate (Meisenheimer complex). Polar aprotic solvents such as DMSO, NMP, or DMF are highly effective for SNAr reactions.[1] Using a less polar or protic solvent can dramatically slow the reaction rate.

    • Action: Ensure you are using a suitable polar aprotic solvent. If solubility of the nicotinic acid salt is an issue, DMSO or NMP are excellent choices.

Category 2: Impurity Formation & Side Reactions

Question 2: My reaction works, but I'm isolating a significant amount of an unknown byproduct. What are the likely side reactions?

Answer: Several side reactions can compete with the desired SNAr pathway, leading to a complex product mixture.

  • Decarboxylation: Nicotinic acid derivatives can undergo decarboxylation at high temperatures, especially above 200°C, to yield the corresponding pyridine derivative.[2][3] While typically requiring high heat, this can become a significant issue if your reaction temperature is excessive.

    • Mitigation: Keep the reaction temperature at the minimum required for a reasonable reaction rate (e.g., 120-150°C). Monitor the reaction by LC-MS to detect the formation of 6-(dimethylamino)pyridine.

  • Hydrolysis of an Ester Precursor: If you are performing the SNAr reaction on an ester of 6-chloronicotinic acid (e.g., the methyl or ethyl ester) and then planning a subsequent hydrolysis step, incomplete hydrolysis will leave the ester as an impurity. Conversely, if the reaction conditions are harsh and aqueous, the desired product acid could potentially react further, though this is less common.

    • Mitigation: If starting from an ester, ensure the final hydrolysis step goes to completion by extending the reaction time or using a sufficient excess of base (e.g., NaOH, KOH) followed by acidic workup.

  • Reaction with Solvent: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile. While in this specific case it would lead to the desired product, in other amine syntheses this can be a source of contamination. More critically, basic conditions can lead to side reactions involving the solvent itself.

troubleshooting_workflow cluster_yield Low / No Yield cluster_impurity Impurity Issues start Reaction Failure check_temp Increase Temperature? start->check_temp check_decarb Lower Temperature to Prevent Decarboxylation? start->check_decarb check_reagents Verify Reagent Purity & Stoichiometry? check_temp->check_reagents If no improvement check_solvent Switch to Polar Aprotic Solvent? check_reagents->check_solvent If no improvement success Successful Reaction check_solvent->success Problem Solved check_hydrolysis Ensure Complete Ester Hydrolysis? check_decarb->check_hydrolysis If impurity persists purify Implement Purification (Recrystallization / Carbon)? check_hydrolysis->purify If impurity persists purify->success Problem Solved

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-(dimethylamino)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As an amphoteric molecule possessing both a weakly acidic carboxylic acid group and a weakly basic tertiary amine group, its behavior in solution is highly dependent on environmental conditions. This guide provides a logical, step-by-step approach to understanding and overcoming these challenges, moving from fundamental principles to advanced formulation strategies.

Part 1: Foundational Understanding & Physicochemical Properties

This section addresses the most common initial questions regarding the compound's inherent properties that govern its solubility.

Q1: What are the key physicochemical properties of this compound?

Understanding the basic molecular properties is the first step in troubleshooting. This compound is a substituted nicotinic acid derivative.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2][3]
Appearance White to off-white solid[1][3]
Topological Polar Surface Area 53.4 Ų[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Predicted pKa (Acidic) ~4.8 (Carboxylic Acid)Inferred from Nicotinic Acid[4][5]
Predicted pKa (Basic) ~3-4 (Conjugate acid of the amine)Inferred from similar structures
Q2: Why is the solubility of this compound so highly dependent on pH?

The solubility of this compound is fundamentally dictated by its zwitterionic nature. It possesses both a carboxylic acid group (which is deprotonated and negatively charged at high pH) and a dimethylamino group (which is protonated and positively charged at low pH).[6]

  • At Low pH (e.g., pH < 2): The basic dimethylamino group is protonated, forming a cationic salt. This positively charged species is generally water-soluble.[6][7]

  • At High pH (e.g., pH > 8): The acidic carboxylic acid group is deprotonated, forming an anionic carboxylate. This negatively charged species is also generally water-soluble.[6]

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule carries both a positive and a negative charge, resulting in a net neutral charge. In this zwitterionic state, the strong intermolecular electrostatic attractions can lead to crystal lattice formation and significantly reduced aqueous solubility.

This pH-dependent behavior is the most critical factor to control during your experiments.

G cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 9) low_ph Cationic Form (Soluble) pi Zwitterionic Form (Poorly Soluble) low_ph->pi Increase pH low_ph_struct R-N(CH₃)₂H⁺ R'-COOH high_ph Anionic Form (Soluble) pi->high_ph Increase pH pi_struct R-N(CH₃)₂H⁺ R'-COO⁻ high_ph_struct R-N(CH₃)₂ R'-COO⁻

Diagram 1: Ionization states of this compound at different pH values.

Part 2: Basic & Intermediate Solubility Troubleshooting

If you are facing issues dissolving the compound, start with these fundamental techniques before moving to more complex formulation approaches.

Q3: I'm having trouble dissolving the compound directly in my neutral buffer or water. What is the first and most effective thing I should try?

Adjust the pH. This is the simplest and most effective initial step. Given the compound's amphoteric nature, moving the pH away from its isoelectric point will dramatically increase solubility.[8][]

  • To create an acidic stock solution: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl). The amine group will become protonated, enhancing solubility. You can then neutralize this stock solution by carefully adding it to your final buffered experimental medium.

  • To create a basic stock solution: Dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH). The carboxylic acid will be deprotonated, also enhancing solubility.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

  • Weigh the required amount of this compound for your target volume and concentration (e.g., 1.66 mg for 1 mL of a 10 mM stock).

  • Add a small portion (e.g., 70%) of your final volume of purified water. The compound will likely not dissolve and will form a slurry.

  • For an acidic stock: While stirring, add 1 M HCl dropwise until the solid completely dissolves. The solution should become clear.

  • For a basic stock: While stirring, add 1 M NaOH dropwise until the solid completely dissolves.

  • Once dissolved, adjust the volume to the final target with purified water.

  • Crucial Final Step: When adding this concentrated stock to your final experimental system (e.g., cell culture media), ensure the final pH does not shift significantly and that the buffer capacity of the system is sufficient to prevent precipitation.[10] Add the stock slowly while stirring.

Q4: My experiment is pH-sensitive. What are some common organic co-solvents I can use?

When pH manipulation is not viable, using a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the water and the hydrophobic regions of your compound, thereby increasing solubility.[11][12][13]

Table 2: Common Co-solvents for Pre-clinical Research

Co-SolventProperties & ConsiderationsCommon Starting Concentration
Dimethyl Sulfoxide (DMSO) A very strong, polar aprotic solvent. Excellent solubilizing power. Can be toxic to cells at concentrations >0.5-1%.Prepare a high concentration stock (e.g., 50-100 mM) in 100% DMSO.
Ethanol (EtOH) A polar protic solvent. Less potent than DMSO but also less toxic. Can cause protein precipitation at high concentrations.Try dissolving in 50-100% ethanol.
Polyethylene Glycol 400 (PEG 400) A low-toxicity polymer often used in formulations. Good for increasing solubility of hydrophobic compounds.[13]Test solubility in blends with water (e.g., 10-50% PEG 400 in water).
Propylene Glycol (PG) Similar properties to PEG 400, commonly used in pharmaceutical formulations.Test solubility in blends with water or ethanol.

Protocol 2: Co-Solvent Screening for Solubility Enhancement

  • Place a small, known amount of this compound (e.g., 1 mg) into several separate vials.

  • To each vial, add a small volume (e.g., 100 µL) of a different co-solvent (100% DMSO, 100% Ethanol, 50:50 PEG 400:Water, etc.).

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound dissolves, it is soluble at ≥10 mg/mL in that solvent system.

  • If it does not dissolve, add another 100 µL of the solvent to test for solubility at ≥5 mg/mL, and repeat as necessary.

  • Important: Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

Part 3: Advanced Solubilization & Formulation Strategies

For more demanding applications, such as achieving high concentrations for in vivo studies or improving stability, advanced formulation techniques may be required.

Diagram 2: Troubleshooting workflow for this compound solubility.

Q5: I need to prepare a formulation for an animal study, and simple co-solvents are not sufficient or are causing toxicity. What other options exist?

For advanced applications, formulation technologies that encapsulate the drug molecule can dramatically improve apparent solubility and bioavailability.

1. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble guest molecules, like your compound, forming an "inclusion complex" that is readily soluble in water.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[18]

Protocol 3: Conceptual Steps for Forming a Cyclodextrin Complex

  • Molar Ratio Determination: Start by testing various molar ratios of drug-to-cyclodextrin (e.g., 1:1, 1:2).

  • Preparation: Dissolve the HP-β-CD in water first.

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring or sonicating.

  • Equilibration: Allow the mixture to stir for 24-48 hours to reach equilibrium.

  • Filtration/Lyophilization: The resulting solution can be filtered to remove any undissolved drug, and the complex can be isolated as a powder by lyophilization (freeze-drying). This powder can then be easily reconstituted in water.

2. Salt Form Selection: While pH adjustment in solution is a temporary fix, preparing a stable salt form of the compound is a more permanent strategy.[19][20] For example, reacting this compound with hydrochloric acid could produce this compound hydrochloride. This salt form has a pre-protonated amine group, which prevents it from crashing out at neutral pH.[21][22][23] This approach is common in pharmaceutical development to improve a drug's dissolution rate and stability.[19][23]

3. Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid-state.[24][25][26] When the polymer dissolves in an aqueous medium, the drug is released as very fine, often amorphous, particles, which have a much higher surface area and dissolution rate.[27][28] This is a highly specialized technique, typically employed for developing oral solid dosage forms.[25][29][30]

Q6: My compound is precipitating out of my cell culture media over time. What's happening?

This is a common issue when adding a DMSO or pH-adjusted stock to a complex biological medium. There are two likely causes:

  • Buffer Capacity Exceeded: Your stock solution might be too acidic or basic for the media's buffering system (like bicarbonate), causing a local pH shift that pushes the compound to its isoelectric point and causes precipitation.

    • Solution: Make a more dilute stock solution or add the concentrated stock very slowly while gently swirling the media.

  • Delayed Crystallization: The compound may be temporarily supersaturated in the media and is slowly crashing out into its more stable, less soluble crystalline form.

    • Solution: Try using a formulation with cyclodextrin, which can help maintain the drug in a solubilized state for longer periods. Alternatively, ensure the final concentration in your media is well below the determined maximum solubility to avoid this.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available at: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available at: [Link]

  • Salt Formation - an Effective Method to Improve Drug Dissolution. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available at: [Link]

  • Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. Available at: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie. Available at: [Link]

  • Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Sur-Tech. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. ResearchGate. Available at: [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharmaceuticals. Available at: [Link]

  • Tackling the Big Issue of Solubility. Pharmaceutical Technology. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Available at: [Link]

  • CHAPTER 21: AMINES. University of Calgary. Available at: [Link]

  • 9.1: Properties of Carboxylic Acids and Amines. Chemistry LibreTexts. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. University of Porto. Available at: [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. Available at: [Link]

  • pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. PubMed Central. Available at: [Link]

  • Amine Reactivity. MSU chemistry. Available at: [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation of 6-(dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-6DMANA-2026-01

Disclaimer: The degradation of 6-(dimethylamino)nicotinic acid is not extensively documented in publicly available literature. The pathways, protocols, and troubleshooting advice provided herein are based on established principles of microbial and enzymatic degradation of analogous structures, such as nicotinic acid and other pyridine derivatives. This guide is intended to provide a robust starting framework for research, not a definitive description of a known pathway. Experimental validation is critical.

Introduction

Welcome to the technical support center for researchers investigating the degradation pathways of this compound. This guide is designed for professionals in drug development, environmental science, and biochemistry who are exploring the metabolism, biodegradation, or enzymatic transformation of this compound. We will address common experimental challenges through a practical, question-and-answer format, providing both the "how" and the "why" behind our recommended protocols and troubleshooting steps.

Part 1: Frequently Asked Questions (FAQs) & Conceptual Framework

This section addresses foundational questions about the probable degradation pathway and the key experimental considerations.

FAQ 1: What is the most likely initial step in the degradation of this compound?

The most probable initiating event is N-demethylation of the dimethylamino group. This is a common metabolic transformation for tertiary aromatic amines catalyzed by a variety of enzymes, particularly cytochrome P450 monooxygenases in eukaryotes and other monooxygenases or demethylases in microbial systems.[1][2][3][4] This reaction would sequentially remove the methyl groups, leading to 6-(methylamino)nicotinic acid and subsequently 6-aminonicotinic acid.

A secondary, but plausible, initial step is hydroxylation of the pyridine ring , typically at the C6 position to form 6-hydroxy-6-(dimethylamino)nicotinic acid, analogous to the first step in many bacterial nicotinic acid degradation pathways.[5][6]

FAQ 2: What are the expected subsequent steps after the initial transformation?

Following the initial steps, the pathway would likely proceed via one of two major routes:

  • If N-demethylation occurs first: The resulting 6-aminonicotinic acid would likely undergo hydroxylation. Drawing parallels from nicotinic acid metabolism, the pyridine ring is activated for cleavage by the addition of hydroxyl groups.[7][8] A key intermediate would be a di- or tri-hydroxylated pyridine derivative before the ring is opened.[5][9]

  • If ring hydroxylation occurs first: The hydroxylated intermediate would then be susceptible to further enzymatic action, including potential N-demethylation or additional hydroxylations, ultimately leading to ring cleavage.

The ultimate fate of the pyridine ring is cleavage into aliphatic intermediates that can enter central metabolism (e.g., the tricarboxylic acid cycle).[8]

FAQ 3: My analytical method (HPLC-UV) isn't sensitive enough to detect metabolites. What should I do?

This is a common challenge, as metabolite concentrations are often orders of magnitude lower than the parent compound.

  • Recommendation: Switch to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for metabolite identification and quantification due to its superior sensitivity and specificity.[10][11] It allows you to selectively monitor for the predicted masses of potential metabolites.

  • Causality: HPLC with UV detection relies on the chromophore of the molecule. Metabolites may have different absorption maxima or be present below the UV detection limit. LC-MS/MS detects molecules based on their specific mass-to-charge ratio (m/z) and fragmentation patterns, enabling detection at nanogram or even picogram levels.[11]

FAQ 4: How do I choose the right biological system (microorganism, enzyme) to study degradation?

Since this is a novel substrate, screening is essential.

  • Microbial Screening: Isolate microorganisms from environments where pyridine compounds might be present, such as industrial wastewater or agricultural soils.[7] Genera known for degrading related compounds, like Pseudomonas, Arthrobacter, and Rhodococcus, are excellent starting points.[8][12]

  • Enzymatic Screening: If you hypothesize a specific reaction type, use purified enzymes. For N-demethylation, commercially available cytochrome P450 enzymes can be tested.[4] For hydroxylation, consider enzymes like 6-hydroxynicotinate 3-monooxygenase (NicC) as a model.[6]

Part 2: Proposed Degradation Pathway & Visualization

Based on established biochemical precedents, we propose the following hypothetical degradation pathway for this compound.

G cluster_main Proposed Degradation Pathway of this compound A This compound B 6-(methylamino)nicotinic acid A->B N-demethylation (Step 1a) (Monooxygenase) C 6-aminonicotinic acid B->C N-demethylation (Step 1b) (Monooxygenase) D 6-hydroxynicotinic acid C->D Deamination & Hydroxylation (Hydrolase/Hydroxylase) E 2,5-dihydroxypyridine D->E Decarboxylative Hydroxylation (e.g., NicC-like enzyme) F Ring Cleavage Products (e.g., α-hydroxyglutaramate) E->F Ring Cleavage (Dioxygenase) G Central Metabolism (TCA Cycle) F->G Further Processing

Caption: Proposed primary degradation pathway via sequential N-demethylation.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for specific experimental problems and step-by-step protocols for key workflows.

Troubleshooting Guide 1: No Degradation Observed

Problem: You have incubated this compound with your chosen microbial culture or enzyme preparation, but LC-MS analysis shows no decrease in the parent compound and no appearance of new metabolites after 24-48 hours.

Potential Cause Underlying Rationale Troubleshooting Step
Non-permissive Culture Conditions The pH, temperature, or aeration may be outside the optimal range for the required enzymes to be expressed or active.Systematically vary the incubation conditions. Test a pH range of 5.0-9.0 and a temperature range of 25-37°C. Ensure adequate aeration for aerobic pathways.
Lack of Enzyme Induction Degradative enzymes are often inducible. The cells may need to be pre-exposed to the substrate or an analogue to express the necessary catabolic genes.Grow the microbial culture in a medium containing a low, sub-lethal concentration of the substrate (or nicotinic acid as an analogue) for several generations before starting the degradation experiment.
Missing Cofactors Many monooxygenases and hydroxylases require specific cofactors like NAD(P)H, FAD, or metal ions to function.[6][13]If using cell-free extracts or purified enzymes, ensure the reaction buffer is supplemented with a standard cocktail of cofactors (e.g., 1 mM NADH, 1 mM NADPH, 10 µM FAD, 1 mM MgCl₂).
Substrate Toxicity High concentrations of the substrate may be toxic to the microorganisms, inhibiting their metabolic activity.Perform a dose-response experiment. Test a range of substrate concentrations from low (10-50 mg/L) to high (500+ mg/L) to identify an optimal, non-toxic working concentration.
Experimental Protocol 1: Screening for Microbial Degradation

This protocol provides a robust method for testing the ability of a microbial isolate to degrade this compound.

  • Prepare Inoculum:

    • Grow the microbial strain to the late-log phase in a nutrient-rich medium (e.g., Luria-Bertani broth).

    • Harvest cells by centrifugation (5000 x g, 10 min).

    • Wash the cell pellet twice with a sterile mineral salts medium (MSM) lacking a carbon source to remove residual nutrient broth.

    • Resuspend the cells in MSM to a final optical density at 600 nm (OD₆₀₀) of 1.0.

  • Set up Degradation Assay:

    • In sterile 250 mL Erlenmeyer flasks, add 50 mL of MSM.

    • Spike the medium with a stock solution of this compound to a final concentration of 100 mg/L.

    • Inoculate the flasks with 1 mL of the washed cell suspension (final OD₆₀₀ ≈ 0.02).

    • Prepare a sterile control flask (substrate, no cells) and a biotic control flask (cells, no substrate).

    • Incubate all flasks at 30°C with shaking at 180 rpm.

  • Sample Collection and Preparation:

    • At time points (e.g., 0, 6, 12, 24, 48 hours), withdraw a 1 mL aliquot from each flask.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a clean 1.5 mL tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove proteins and particulates that could damage the LC-MS system.[14]

  • Analysis:

    • Analyze the samples immediately via LC-MS/MS to quantify the parent compound and screen for potential metabolites. Store samples at -80°C if immediate analysis is not possible.[15]

Troubleshooting Guide 2: Unidentifiable Peak in Chromatogram

Problem: Your LC-MS analysis shows a new peak that appears over time, indicating a potential metabolite, but its identity is unknown.

Potential Cause Underlying Rationale Troubleshooting Step
Isomer Formation Hydroxylation can occur at multiple positions on the pyridine ring, leading to isomers with the same mass but different retention times.Action: Use high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument. Rationale: HRMS provides a highly accurate mass measurement, allowing you to predict the elemental formula of the unknown peak and confirm it matches the expected hydroxylated product (C₈H₁₀N₂O₃).
Unexpected Biotransformation The organism may be performing a reaction other than the hypothesized demethylation or hydroxylation, such as conjugation (e.g., with glycine to form an analogue of nicotinuric acid).[16]Action: Perform MS/MS fragmentation analysis on the unknown peak. Rationale: The fragmentation pattern provides structural clues. Compare the fragments to the parent compound's fragmentation. A loss of 44 Da could indicate decarboxylation, while a loss of 14 Da could suggest demethylation.
Abiotic Degradation The compound might be unstable under the experimental conditions (e.g., light-sensitive), leading to non-enzymatic degradation products.[17]Action: Analyze the sample from your sterile (no cells) control flask. Rationale: If the peak is present in the abiotic control, it is not a metabolite. This confirms the importance of proper controls in distinguishing biological from chemical degradation.
Experimental Workflow: Metabolite Identification

G cluster_workflow Workflow for Unknown Metabolite Identification start Unknown Peak Detected in LC-MS step1 Acquire High-Resolution Mass Spectrum (HRMS) start->step1 step2 Determine Elemental Formula (e.g., C8H10N2O3) step1->step2 step4 Propose Putative Structures (e.g., Demethylated, Hydroxylated) step2->step4 step3 Perform MS/MS Fragmentation Analysis step3->step4 end Confirm Structure by Co-elution & MS/MS Match step3->end Compare fragments step5 Synthesize Authentic Standard (If possible) step4->step5 step5->end

Caption: A systematic workflow for identifying novel metabolites.

References

  • Bokor, E., Ámon, J., Varga, M., et al. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. bioRxiv. Available at: [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. Available at: [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic acid. Applied and environmental microbiology, 56(5), 1352–1356. Available at: [Link]

  • Piovan, L., de Souza, A. R., & Porto, A. L. M. (2011). Demethylation of N, N-Dimethylbenzenamine and N, N, 3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. Food Technology and Biotechnology, 49(4), 460-464. Available at: [Link]

  • Harary, I. (1956). Bacterial degradation of nicotinic acid. Nature, 177(4503), 328-329. Available at: [Link]

  • Volin, J. C. (2011). A method for clinically monitoring niacin and niacin metabolites in serum or plasma. Google Patents.
  • Ohsugi, M., Inoue, Y., Takami, K., & Namikawa, M. (1981). Microbial Degradation of α-Picolinic Acid, 2-Pyridinecarboxylic Acid. Agricultural and Biological Chemistry, 45(3), 779-781. Available at: [Link]

  • Wada, E. (1954). Microbial Degradation of Nicotine and Nicotinic Acid. Archives of Biochemistry and Biophysics, 50(1), 23-31. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

  • Piovan, L., de Souza, A. R., & Porto, A. L. M. (2011). Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. ResearchGate. Available at: [Link]

  • Ganasen, M., & Mahalingam, S. (2014). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. BioMed Research International. Available at: [Link]

  • Lee, J. W., et al. (2017). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Lee, J. W., et al. (2017). Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 22(10), 1735. Available at: [Link]

  • Zhang, Y., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Goatley, S. (2010). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Available at: [Link]

  • Chen, D., et al. (2020). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. International Journal of Molecular Sciences, 21(21), 8205. Available at: [Link]

  • PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism. Available at: [Link]

  • Stern, R. H. (1990). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? American journal of cardiology, 65(12), 21F-24F. Available at: [Link]

  • King, M. (2023). Vitamin B3: Metabolism and Functions. The Medical Biochemistry Page. Available at: [Link]

  • Asfaw, H. G., & Gricman, L. (2022). N-Dealkylation of Amines. Molecules, 27(9), 2999. Available at: [Link]

  • Wikipedia. (n.d.). Demethylation. Available at: [Link]

  • Asfaw, H. G., & Gricman, L. (2022). N-Dealkylation of Amines. ResearchGate. Available at: [Link]

  • Hanne, L. F. (2018). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. ResearchGate. Available at: [Link]

  • Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751–1763. Available at: [Link]

Sources

Technical Support Center: Scale-Up of 6-(Dimethylamino)nicotinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-(dimethylamino)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to larger-scale production. We will address common challenges encountered during this process, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your own lab.

The synthesis of this compound, a key substituted pyridine, typically proceeds via one of two primary routes: a direct Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. Both pathways start from 6-chloronicotinic acid, a readily available building block.[1][2] The choice of route often depends on factors like substrate scope, required purity, cost of goods, and equipment availability. This guide is structured to provide troubleshooting advice for both methodologies.

Section 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr route is often the first choice due to its simplicity and avoidance of expensive transition metal catalysts. It involves reacting 6-chloronicotinic acid with dimethylamine, typically at elevated temperatures and pressures. The pyridine ring's nitrogen atom and the carboxylic acid group help to activate the ring for nucleophilic attack, making this reaction feasible.[3][4][5] However, scaling this "simple" reaction introduces significant challenges.

Core Reaction: SNAr

6-Chloronicotinic Acid + Dimethylamine → this compound + HCl

Caption: SNAr mechanism for forming the target compound.
SNAr Troubleshooting Q&A

Question 1: My reaction has stalled, and I have significant unreacted 6-chloronicotinic acid even after prolonged heating. What's going wrong?

Answer: This is a classic scale-up issue often related to insufficient temperature, pressure, or inefficient mixing.

  • Causality: The SNAr reaction on a pyridine ring, while activated, still has a significant activation energy barrier due to the temporary disruption of aromaticity.[4] At the lab scale, a small vial in a heating block ensures uniform temperature. In a large reactor, cold spots can develop, or the headspace pressure of the dimethylamine might not be sufficient to drive the reaction.

  • Troubleshooting Steps:

    • Verify Temperature: Use a calibrated internal temperature probe. Do not rely on the jacket temperature alone, as the heat transfer dynamics change significantly with scale.

    • Increase Pressure: The reaction is often performed in a sealed pressure vessel. Dimethylamine is a gas at room temperature, and maintaining sufficient pressure ensures it remains in the solution to react. Ensure your reactor is rated for the required pressure at your target temperature.

    • Improve Agitation: Inadequate mixing can lead to localized depletion of dimethylamine at the reaction interface. Increase the stirring rate and ensure the impeller is appropriately sized for the vessel and batch volume. Baffles within the reactor can also improve mixing efficiency.

    • Solvent Choice: Ensure your solvent (e.g., DMSO, NMP) can fully dissolve the starting material at the reaction temperature and is stable under the reaction conditions.

Question 2: I'm observing the formation of a dark, tar-like substance, and my product yield is low. What are these side products?

Answer: Dark coloration and tar formation typically point to thermal degradation or undesired side reactions.

  • Causality: High temperatures, while necessary to drive the reaction, can also lead to the decomposition of the starting material or product. The combination of a nucleophilic amine and an electrophilic pyridine ring under harsh conditions can open pathways to polymerization or other complex side reactions.

  • Troubleshooting Protocol: Temperature Optimization Study

    • Establish a Baseline: Run the reaction at your current scaled-up temperature and take time-point samples to be analyzed by HPLC.

    • Systematic Reduction: Lower the reaction temperature by 10-15 °C and repeat the run, again monitoring by HPLC.

    • Analyze the Trade-off: Compare the HPLC profiles. You are looking for the optimal temperature that provides a reasonable reaction rate while minimizing the formation of impurity peaks (often seen as broad, late-eluting humps in the chromatogram). It is often better to run the reaction for a longer time at a slightly lower temperature to achieve higher purity and yield.

    • Consider a Base: The reaction generates HCl, which protonates the dimethylamine, rendering it non-nucleophilic. Adding a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃) can scavenge this acid, keeping the dimethylamine active and potentially allowing for lower reaction temperatures.

Question 3: The work-up is problematic. My product seems to be lost in the aqueous phase during extraction. How can I improve recovery?

Answer: The amphoteric nature of this compound (containing both a basic amine and an acidic carboxylic acid) makes its extraction pH-dependent and non-trivial.

  • Causality: At neutral pH, the molecule can exist as a zwitterion, which often has high water solubility and low solubility in common organic solvents.

  • Protocol: pH-Controlled Isolation

    • Initial Quench: After the reaction is complete, cool the mixture and carefully quench it with water.

    • Basify: Adjust the pH of the aqueous solution to >9 with a base like NaOH. This deprotonates the carboxylic acid, forming the carboxylate salt, which is highly water-soluble. This step is crucial for washing away non-acidic, non-basic organic impurities.

    • Organic Wash: Wash the basic aqueous layer with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane (DCM)) to remove any non-polar impurities.

    • Acidify for Precipitation: Slowly add a strong acid (e.g., HCl) to the aqueous layer to adjust the pH to the isoelectric point of the product (typically around pH 4-5). The product should precipitate out of the solution as a solid.

    • Isolate and Dry: Collect the solid product by filtration, wash with cold water to remove salts, and dry under vacuum. This avoids a tricky liquid-liquid extraction of the final product.[6]

Section 2: Troubleshooting the Buchwald-Hartwig Amination Pathway

For substrates that are sensitive to the high temperatures of SNAr, or when higher purity is required from the outset, the Palladium-catalyzed Buchwald-Hartwig amination offers a milder alternative.[7] However, its complexity brings a different set of scale-up challenges, primarily related to catalyst performance and removal.

Core Reaction: Buchwald-Hartwig Amination

6-Chloronicotinic Acid + Dimethylamine + Base --(Pd Catalyst, Ligand)--> this compound

Buchwald_Hartwig_Cycle PdL2 Pd(0)Lₙ OxAdd Oxidative Addition PdL2->OxAdd Ar-Cl Complex1 Ar-Pd(II)-Cl(Lₙ) OxAdd->Complex1 NucSub Ligand/Amine Exchange Complex1->NucSub HNR₂ + Base Complex2 Ar-Pd(II)-NR₂(Lₙ) NucSub->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->PdL2 Regenerates Pd(0) Product Ar-NR₂ RedElim->Product CatalystRegen Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.
Buchwald-Hartwig Troubleshooting Q&A

Question 1: My reaction is sluggish or fails completely upon scale-up, even though it worked perfectly on a 1-gram scale. What is the likely cause?

Answer: This is a frequent and frustrating issue in scaling up catalytic reactions. The most common culprits are catalyst deactivation by oxygen, insufficient mixing, or a change in reagent purity.

  • Causality: The active Pd(0) species in the catalytic cycle is extremely sensitive to oxygen. What might be a negligible amount of air in a small flask's headspace becomes a significant, catalyst-killing poison in a large reactor. Furthermore, the reaction involves multiple phases (solid base, dissolved catalyst, substrates), and mass transfer limitations can become rate-limiting on a larger scale.

  • Troubleshooting Protocol: Rigorous Inerting and Staging

    • Glassware Preparation: Ensure the reactor is scrupulously clean and oven- or vacuum-dried. Hot spots with residual moisture can deactivate the catalyst.

    • Inert Atmosphere: The "purge and backfill" method is critical. Pressurize the reactor with an inert gas (Nitrogen or Argon) and vent at least 3-5 times to remove all atmospheric oxygen. Maintain a positive pressure of inert gas throughout the reaction.

    • Degassing Solvents: Use anhydrous solvents. For scale-up, sparging the solvent with inert gas for 30-60 minutes before use is highly recommended to remove dissolved oxygen.

    • Reagent Purity: Use high-purity reagents. The quality of the base (e.g., sodium tert-butoxide) is particularly important, as aged or poorly stored base can be less effective.

    • Staging Addition: Add the solid reagents (substrate, base, catalyst/ligand) to the reactor first. Then perform the purge/backfill cycles. Finally, add the degassed solvent and liquid amine via cannula or a pressure-equalizing dropping funnel.

Question 2: The reaction works, but I can't get the residual palladium levels in my final product below the required ICH limit (<10 ppm). How can I effectively remove the palladium?

Answer: Palladium removal is a critical and often challenging step in pharmaceutical process development. A multi-pronged approach combining extraction and scavenging is usually necessary.

  • Causality: Palladium can exist in various oxidation states and coordinate to the product, making it difficult to remove with simple washes.

  • Palladium Removal Workflow:

    • Initial Filtration: After the reaction, filter the mixture through a pad of Celite® to remove insoluble catalyst particles and salts.

    • Aqueous Washes: Perform pH-adjusted aqueous washes as described in the SNAr work-up. This can remove a significant portion of water-soluble palladium salts.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a generous amount of activated carbon (5-10% w/w) for several hours or overnight. The high surface area of the carbon can adsorb palladium species.

    • Thiol-Based Scavengers: If carbon treatment is insufficient, use a specialized palladium scavenger. Thiol-functionalized silica gels or resins are highly effective. Stir the product solution with the scavenger, then filter to remove the resin.

    • Recrystallization: A final recrystallization of the product is often the most effective step for reducing residual metals to very low levels.

Palladium Removal Technique Mechanism Typical Efficiency Scale-Up Considerations
Aqueous Washes Removes water-soluble Pd saltsLow to MediumSimple, but often insufficient on its own.
Activated Carbon AdsorptionMedium to HighCost-effective, but can lead to product loss on the carbon surface. Filtration can be slow.
Thiol Scavengers Chemisorption (strong binding)High to Very HighVery effective, but scavengers add to the cost. Requires an additional filtration step.
Recrystallization Exclusion from crystal latticeHigh to Very HighHighly effective for final polishing. Requires identifying a suitable solvent system and may impact overall yield.

Question 3: The cost of the palladium catalyst and ligand is making my process economically unviable at scale. What are my options?

Answer: Reducing catalyst loading is a key goal of process optimization.

  • Causality: High catalyst loadings are often used in initial lab-scale experiments to guarantee success. However, these are rarely optimal.

  • Optimization Strategies:

    • Screen Ligands: Not all ligands are created equal in terms of cost and efficiency. For pyridine substrates, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands are often effective, but simpler, cheaper ligands like Xantphos should be screened.[7][8][9]

    • Catalyst Loading Study: Systematically reduce the catalyst and ligand loading (e.g., from 1 mol% down to 0.5%, 0.1%, and even 0.05%) and monitor the reaction kinetics. You may find that a slightly longer reaction time is an acceptable trade-off for a significant cost reduction.

    • Consider Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent initiation and potentially allow for lower loadings compared to using separate Pd sources and ligands.

Section 3: General Scale-Up FAQs

Question: How do I effectively monitor the reaction progress during a large-scale run?

Answer: Reliable in-process controls (IPCs) are non-negotiable for scale-up. Relying on a timed "recipe" is risky.

  • Recommendation: High-Performance Liquid Chromatography (HPLC) is the gold standard. Develop a robust HPLC method that can clearly separate the starting material (6-chloronicotinic acid), the product (this compound), and any key impurities.

  • Workflow:

    • Carefully take a small, representative sample from the reactor.

    • Quench the sample immediately (e.g., in a vial containing acidic or basic water) to stop the reaction.

    • Prepare the sample for HPLC (dilute, filter).

    • Analyze and calculate the percentage conversion of the starting material. The reaction is considered complete when the starting material is consumed to a predetermined level (e.g., <1% remaining).

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) Check_Params Verify Core Parameters (Temp, Pressure, Stirring) Start->Check_Params Check_Reagents Assess Reagent Quality (Purity, Anhydrous, Degassed) Check_Params->Check_Reagents Analyze_Impurity Analyze Impurity Profile (HPLC, LC-MS) Check_Reagents->Analyze_Impurity Hypothesis Formulate Hypothesis (e.g., Catalyst Deactivation) Analyze_Impurity->Hypothesis Small_Scale_Test Test Hypothesis on Small Scale (DOE) Hypothesis->Small_Scale_Test Small_Scale_Test->Hypothesis If Fails, Refine Implement Implement Solution on Large Scale Small_Scale_Test->Implement If Successful End Problem Resolved Implement->End

Caption: General troubleshooting workflow for scale-up issues.
References
  • Vertex AI Search. (n.d.). Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Retrieved January 11, 2026.
  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 11, 2026.
  • RSC Publishing. (2023, August 21).
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved January 11, 2026.
  • Homework.Study.com. (n.d.). 4-Chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Retrieved January 11, 2026.
  • Filo. (2023, November 4). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimeth...
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 11, 2026, from [Link]

  • Chegg.com. (2018, February 7). Solved 4-Chloropyridine undergoes reaction with | Chegg.com.
  • MDPI. (2022, August 16).
  • Chegg.com. (2016, June 21). 4-Chloropyridine undergoes a reaction with dimethylamine, NH(CH_3)_2, to yield 4 - Chegg.
  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 11, 2026.
  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved January 11, 2026.
  • ResearchGate. (2017, August 13).
  • Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid. Retrieved January 11, 2026.
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Filo. (2025, March 10). 4-Chloropyridine undergoes reaction with dimethylamine to yield 4-dimethy...
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Retrieved January 11, 2026.
  • MDPI. (2022, January 20).
  • Jetir.Org. (n.d.).
  • ResearchGate. (2025, August 5). (PDF)
  • PubMed. (n.d.). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. Retrieved January 11, 2026.
  • Frontiers. (2025, June 4). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 11, 2026, from [Link]

  • Echemi. (2022, December 31).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2019, January 19).
  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A. Retrieved January 11, 2026.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • MDPI. (2023, February 8). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I. Retrieved January 11, 2026.
  • Wikipedia. (n.d.). Methadone. Retrieved January 11, 2026.

Sources

Technical Support Center: Purification of 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-(dimethylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound and its derivatives.

Q1: What are the likely impurities in a crude sample of this compound?

A1: Impurities in your sample will largely depend on the synthetic route employed. However, common impurities can include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Byproducts: Compounds formed from side reactions. For instance, in syntheses involving the oxidation of substituted pyridines, related pyridine carboxylic acids could be present.[1][2]

  • Reagents and solvents: Residual reagents, catalysts, and solvents from the reaction and workup steps.

  • Degradation products: The compound may degrade under certain conditions, leading to various impurities.

Q2: What initial analytical methods are recommended to assess the purity of my crude sample?

A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your mixture. For aminopyridine derivatives, which are basic, tailing on silica gel TLC plates can be an issue. This can be mitigated by adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.5-1% v/v) to your mobile phase.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to resolve closely related impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main component and any significant impurities by comparing the spectra to a reference standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of your target compound and can help in the identification of unknown impurities.[5][6]

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification techniques for compounds like this compound, which possess both a basic amine group and an acidic carboxylic acid group, are:

  • Acid-Base Extraction: This technique leverages the different solubilities of the compound and impurities in aqueous and organic phases at varying pH levels.[3][7]

  • Recrystallization: A powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified.[8][9]

  • Column Chromatography: Effective for separating compounds with different polarities. Special considerations are needed for basic compounds like aminopyridines.[3][10]

II. Troubleshooting and Optimization Guides

This section provides detailed troubleshooting for specific purification challenges.

Issue 1: Difficulty with Acid-Base Extraction

Q: My this compound seems to have poor solubility in common organic solvents, making extraction challenging. What should I do?

A: The zwitterionic nature of aminopyridine carboxylic acids at certain pH values can lead to high water solubility and low organic solubility.[11][12] Here’s a systematic approach to troubleshoot this:

  • Understanding the Chemistry: this compound has two ionizable groups: the basic dimethylamino group and the acidic carboxylic acid group. The overall charge of the molecule, and thus its solubility, is highly dependent on the pH of the aqueous solution.

    • Acidic Conditions (Low pH): Both the pyridine nitrogen and the dimethylamino group will be protonated, resulting in a positively charged species that is highly water-soluble.

    • Basic Conditions (High pH): The carboxylic acid will be deprotonated, leading to a negatively charged species that is also water-soluble.

    • Isoelectric Point (pI): At a specific pH (the pI), the net charge of the molecule is zero. Around this pH, the compound is likely to be least soluble in water and most soluble in organic solvents.

  • Troubleshooting Steps:

    • pH Adjustment: Carefully adjust the pH of the aqueous solution. You may need to screen a range of pH values to find the optimal point for extraction into an organic solvent.

    • Solvent Selection: Try a variety of organic solvents with different polarities. While common solvents like ethyl acetate and dichloromethane are good starting points, more polar solvents might be necessary.[3]

    • Salting Out: Adding a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer can decrease the solubility of your compound in the aqueous phase and promote its partitioning into the organic layer.

Experimental Protocol: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, ensuring all acidic and neutral impurities are in a form that can be removed.

  • Wash with Organic Solvent: Extract the basic aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove neutral and basic impurities. Discard the organic layer.[3]

  • Acidification and Extraction: Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH where the this compound is least water-soluble (around its isoelectric point). This will likely require some experimentation.

  • Product Extraction: Extract the acidified aqueous solution multiple times with a suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the purified product.

AcidBaseExtraction cluster_0 Step 1: Dissolution & Initial Wash cluster_1 Step 2: Acidification & Product Extraction cluster_2 Step 3: Isolation Crude Crude Sample Aq_Base Aqueous Base (e.g., 1M NaOH) Crude->Aq_Base Dissolve Wash1 Wash with Organic Solvent (e.g., Ethyl Acetate) Aq_Base->Wash1 Neutral_Imp Neutral/Basic Impurities (in Organic Layer) Wash1->Neutral_Imp Remove Aq_Layer1 Aqueous Layer with Product Acidify Acidify to Isoelectric Point (e.g., 1M HCl) Aq_Layer1->Acidify Extract Extract with Organic Solvent Acidify->Extract Aq_Waste Aqueous Waste Extract->Aq_Waste Separate Org_Layer_Product Organic Layer with Product Dry_Concentrate Dry & Concentrate Org_Layer_Product->Dry_Concentrate Pure_Product Purified Product Dry_Concentrate->Pure_Product

Caption: Workflow for Acid-Base Extraction.

Issue 2: Challenges with Recrystallization

Q: I am struggling to find a suitable solvent for the recrystallization of my this compound. It's either too soluble or not soluble enough.

A: Finding the right recrystallization solvent is often a process of trial and error. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Screening: A systematic screening of solvents with varying polarities is the best approach.[3]

Solvent ClassExamplesRationale
Protic Solvents Water, Ethanol, Methanol, IsopropanolThe presence of hydroxyl groups allows for hydrogen bonding, which can be effective for polar molecules like nicotinic acid derivatives.[12][13]
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents have high dielectric constants and can dissolve polar compounds.[13]
Aprotic Nonpolar Solvents Toluene, Hexanes, Diethyl EtherLess likely to be effective on their own but can be used as an anti-solvent in a two-solvent system.[12]
  • Troubleshooting Steps:

    • Single Solvent System: Test small amounts of your crude product in various single solvents. Heat the mixture to boiling and observe the solubility. If it dissolves, let it cool to see if crystals form.

    • Two-Solvent System (Solvent/Anti-solvent): If your compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), a two-solvent system can be effective. Dissolve the compound in a minimal amount of the hot "solvent," then slowly add the "anti-solvent" until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Charcoal Treatment: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.[14]

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on screening, choose a suitable solvent or solvent system.

  • Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

Issue 3: Tailing During Column Chromatography

Q: My compound streaks or "tails" significantly on the silica gel column, leading to poor separation and low purity of the collected fractions.

A: Tailing is a frequent problem when purifying basic compounds like aminopyridines on acidic silica gel.[3] This occurs due to strong interactions between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica gel.

  • Mitigation Strategies:

    • Mobile Phase Modification: Add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[3] This will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.

    • Use of Deactivated Silica: Consider using silica gel that has been treated to reduce the number of acidic sites.

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel (C18).

Experimental Protocol: Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase containing 0.5-1% triethylamine.[3]

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase. If necessary, you can gradually increase the polarity of the mobile phase to elute your compound. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[3]

ChromatographyTroubleshooting cluster_workflow Modified Workflow Problem Problem: Tailing on Silica Gel Column Cause Cause: Strong interaction between basic compound and acidic silica gel Problem->Cause Solution Solution: Add Basic Modifier to Mobile Phase Cause->Solution PrepareEluent Prepare Eluent with 0.5-1% Triethylamine Solution->PrepareEluent PackColumn Pack Column PrepareEluent->PackColumn LoadSample Load Sample PackColumn->LoadSample EluteCollect Elute and Collect Fractions LoadSample->EluteCollect Isolate Isolate Pure Product EluteCollect->Isolate

Caption: Troubleshooting Tailing in Column Chromatography.

III. References

  • CN107011255A. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents. Retrieved from

  • Lee, Y. C., Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 215(2), 236-43.

  • Burnstine, A. (2019). How to purify a water soluble compound? ResearchGate. Retrieved from [Link]

  • CN108840820A. (2018). The method of one-step synthesis aminopyridine and 4-aminopyridine. Google Patents. Retrieved from

  • Kecili, R., et al. (2014). Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries. Journal of Chromatography A, 1345, 133-9.

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 124-129.

  • Chakravorty, S. K., & Burma, D. P. (1956). Separation of Pyridine Mono-Carboxylic Acids on Paper Chromatograms. Nature, 178(4541), 1062-1063.

  • Attimarad, M., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(15), 4938.

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765.

  • US4447615A. (1984). Process for the purification of nicotinic acid amide I. Google Patents. Retrieved from

  • US2993904A. (1961). Preparation of 6-methylnicotinic acid. Google Patents. Retrieved from

  • US8575350B2. (2013). Process for producing pyridine carboxylic acids. Google Patents. Retrieved from

  • Soczewiński, E., & Wawrzynowicz, T. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta poloniae pharmaceutica, 60(5), 327-33.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Venkatesan, K. (2013). How can I purify carboxylic acid? ResearchGate. Retrieved from [Link]

  • US4375545A. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Google Patents. Retrieved from

  • El-Gindy, A., et al. (2022). The chemical structures of nicotinic acid and its official impurities. ResearchGate. Retrieved from [Link]

  • Gonçalves, C. M., & da Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 56(5), 2537-2542.

  • Janečková, H., et al. (2011). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Journal of chromatographic science, 49(7), 532-8.

  • Sátinský, D., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(13-14), 979-86.

  • Archer, J. R., et al. (2012). Analytical Methods. Royal Society of Chemistry.

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PubMed. Retrieved from [Link]

  • Janečková, H., et al. (2011). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Semantic Scholar. Retrieved from [Link]

  • US3037987A. (1962). Purification of nicotinic acid. Google Patents. Retrieved from

  • Sahashi, Y., et al. (1953). Chemical determination of nicotinic acid and nicotinamide. The Journal of Vitaminology, 1(1), 67-73.

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Tramadol. Retrieved from [Link]

  • US6218543B1. (2001). Processes for producing highly pure nicotinamide. Google Patents. Retrieved from

  • US3147269A. (1964). Process for the separation of nicotinic and isonicotinic acid. Google Patents. Retrieved from

Sources

Technical Support Center: Optimizing HPLC Separation of 6-(Dimethylamino)nicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-(dimethylamino)nicotinic acid and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or complete co-elution of my this compound isomers on a standard C18 column?

A1: Positional isomers, such as the various isomers of (dimethylamino)nicotinic acid, often possess very similar physicochemical properties, including hydrophobicity (logP) and acidity (pKa). Standard C18 columns primarily separate compounds based on hydrophobic interactions. When isomers have nearly identical hydrophobicity, they will interact with the C18 stationary phase to a similar extent, leading to poor separation. To achieve resolution, a chromatographic system that can exploit subtle differences in other properties, such as polarity, shape, or ion-exchange characteristics, is required. For aromatic isomers, a phenyl stationary phase can sometimes provide better selectivity due to π-π interactions.[1]

Q2: I'm observing significant peak tailing with my this compound peak. What is causing this, and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[2] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[2][3] These interactions lead to a mixed-mode retention mechanism, which can cause the peak to tail.[2]

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the residual silanol groups, minimizing their interaction with the protonated basic analyte.[4] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic state.[4][5]

  • Use of Mobile Phase Additives: Incorporating an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[4] TFA is a strong ion-pairing agent that can effectively mask silanol interactions.[4] However, be mindful that TFA can cause ion suppression in mass spectrometry.[4]

  • Column Selection: Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity, which significantly reduces peak tailing for basic compounds.[1][2] Columns with embedded polar groups can also help shield the silanol groups.[3]

Q3: My retention times are drifting from one injection to the next. What are the likely causes?

A3: Unstable retention times can stem from several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical when using buffered mobile phases or after a gradient elution.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time variability.[6] Precisely measure all components and ensure the mobile phase is well-mixed. For reversed-phase chromatography, the retention is highly sensitive to the percentage of the organic modifier.[6]

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to fluctuations in flow rate and mobile phase composition, causing retention time shifts.[7]

  • Column Temperature: Changes in the column temperature can affect retention times.[8] Using a column oven to maintain a constant temperature is crucial for reproducible results.[1]

Troubleshooting Guide: Advanced Strategies for Isomer Separation

Issue 1: Inadequate Resolution with Reversed-Phase Chromatography

Q: I've tried optimizing the mobile phase on my C18 and Phenyl columns, but I still can't separate my this compound isomers. What are my next steps?

A: When conventional reversed-phase methods fail to resolve challenging isomers, it's time to explore alternative chromatographic modes that offer different selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[9][10][11] Since this compound and its isomers are polar, HILIC can provide a unique selectivity based on partitioning into a water-enriched layer on the surface of a polar stationary phase.[10][12]

    • Causality: The retention mechanism in HILIC is primarily driven by the polarity of the analytes.[13] Small differences in the position of the dimethylamino group can lead to subtle changes in polarity and hydrogen bonding capacity, which can be exploited for separation in HILIC mode.

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases that are designed to have more than one type of interaction with the analytes.[14][15][16] A common combination for separating polar and ionizable compounds is a mixed-mode phase with both reversed-phase and ion-exchange characteristics.[14][17]

    • Causality: A mixed-mode column can simultaneously leverage hydrophobic interactions and electrostatic interactions.[17][18] The ion-exchange functionality can interact with the charged nicotinic acid moiety, while the reversed-phase backbone interacts with the overall hydrophobicity of the molecule. This dual interaction mechanism can significantly enhance selectivity for isomers where both charge distribution and hydrophobicity differ slightly.

Experimental Protocols

Protocol 1: Method Development for Isomer Separation using HILIC

This protocol provides a starting point for developing a HILIC method for the separation of this compound and its isomers.

  • Column Selection:

    • Start with a HILIC column containing a neutral, polar stationary phase such as one with amide or diol functional groups.

    • Rationale: Neutral phases are often a good starting point for charged compounds to avoid overly strong electrostatic interactions that can occur on charged HILIC phases.[9]

  • Mobile Phase Preparation:

    • Organic Solvent (A): Acetonitrile (ACN)

    • Aqueous Solvent (B): Water with 10 mM Ammonium Acetate, pH adjusted to 4.5 with acetic acid.

    • Rationale: A volatile buffer like ammonium acetate is compatible with mass spectrometry and helps to control the ionic strength and pH of the mobile phase, which can influence retention and peak shape.

  • Initial Gradient Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • Gradient Program:

      • Start with a high percentage of organic solvent (e.g., 95% A) and run a shallow gradient to a lower percentage (e.g., 70% A) over 15-20 minutes.

      • Rationale: In HILIC, water is the strong solvent.[11] Starting with a high organic content ensures retention of the polar analytes.

  • Optimization:

    • Adjust the gradient slope and initial/final mobile phase compositions to optimize the separation.

    • Evaluate the effect of pH and buffer concentration on selectivity and peak shape.

Data Presentation

Table 1: Starting Conditions for Different HPLC Modes

ParameterReversed-Phase (C18)HILIC (Amide)Mixed-Mode (RP/Cation-Exchange)
Column 150 mm x 4.6 mm, 3.5 µm150 mm x 4.6 mm, 3.5 µm150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water90:10 ACN:Water with 10 mM Ammonium Acetate, pH 4.50.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in ACN10 mM Ammonium Acetate in Water, pH 4.50.1% Formic Acid in ACN
Initial %B 5%5% (Aqueous is strong solvent)5%
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Temperature 30 °C35 °C30 °C

Visualizations

Workflow for Troubleshooting Poor Isomer Resolution

TroubleshootingWorkflow Start Poor Isomer Resolution on C18 Column OptimizeRP Optimize Reversed-Phase Method Start->OptimizeRP CheckpH Adjust Mobile Phase pH (± 2 units from pKa) OptimizeRP->CheckpH CheckModifier Change Organic Modifier (ACN vs. MeOH) CheckpH->CheckModifier CheckColumn Try Different RP Phase (e.g., Phenyl-Hexyl) CheckModifier->CheckColumn EvaluateRP Resolution Sufficient? CheckColumn->EvaluateRP ExploreAlt Explore Alternative Modes EvaluateRP->ExploreAlt No FinalMethod Final Optimized Method EvaluateRP->FinalMethod Yes TryHILIC Develop HILIC Method ExploreAlt->TryHILIC TryMixedMode Develop Mixed-Mode Method ExploreAlt->TryMixedMode OptimizeAlt Optimize Alternative Method TryHILIC->OptimizeAlt TryMixedMode->OptimizeAlt OptimizeAlt->FinalMethod

Caption: A logical workflow for systematically troubleshooting and optimizing the HPLC separation of challenging isomers.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • chemeurope.com. Mixed-mode chromatography.
  • Benchchem. Technical Support Center: Optimizing Peak Shape for 15N Labeled Compounds in Liquid Chromatography.
  • Buchi.com. Why HILIC is what your polar compounds need for purification.
  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.
  • Chypre, P., & El-Khoury, R. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 837-864.
  • Arakawa, T., Tsumoto, K., & Ejima, D. (2015). Isoform separation of proteins by mixed-mode chromatography. Journal of Chromatography A, 1418, 107-115.
  • Supelco. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.
  • Chromatography Online. Mixed Mode Phases - Separation Techniques.
  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
  • Benchchem. Technical Support Center: Troubleshooting HPLC Separation of Nitroaromatic Isomers.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?
  • Wikipedia. Mixed-mode chromatography.
  • Agilent. (2020, July 16). Don't Lose It: Getting Your Peaks in Shape.
  • ResearchGate. (2025, August 5). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
  • HPLC Troubleshooting.
  • IJSDR. Troubleshooting in HPLC: A Review.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-333.
  • HPLC Troubleshooting Guide.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Creative Proteomics. Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • Nacalai Tesque Inc. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
  • ResearchGate. (2025, August 8). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC.
  • PubMed. (2016). [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. Shokuhin Eiseigaku Zasshi, 57(4), 96-100.
  • Pickering Laboratories. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
  • ResearchGate. (2025, August 7). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection.
  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • Bevital AS. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.

Sources

Technical Support Center: Method Refinement for Consistent 6-(Dimethylamino)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-(dimethylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure consistent and high-yield synthesis of this important chemical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinic acid with dimethylamine, can present several challenges that affect yield, purity, and reproducibility. This document provides a refined experimental protocol and a comprehensive troubleshooting guide to address common issues encountered during this synthesis.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the displacement of the chloro group from 6-chloronicotinic acid by dimethylamine. The pyridine nitrogen atom activates the 6-position, making it susceptible to nucleophilic attack.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 6-chloronicotinic_acid 6-Chloronicotinic Acid product This compound 6-chloronicotinic_acid->product Nucleophilic Aromatic Substitution (SNAr) dimethylamine Dimethylamine dimethylamine->product

Caption: General synthesis pathway for this compound.

Refined Experimental Protocol

This protocol is designed to provide a robust and reproducible method for the synthesis of this compound.

Materials and Reagents:

  • 6-Chloronicotinic acid

  • Dimethylamine (40% solution in water or anhydrous)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous DMF (5-10 mL per gram of 6-chloronicotinic acid).

  • Addition of Dimethylamine: To the stirred solution, add dimethylamine (2.0-3.0 eq). If using a 40% aqueous solution, be mindful of the added water, which could potentially lead to side reactions, though for this specific reaction, it is often tolerated. For optimal anhydrous conditions, consider using dimethylamine hydrochloride and a non-nucleophilic base like triethylamine.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is acidic (pH 2-3). This step protonates the product and any remaining dimethylamine.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF) to remove any non-polar impurities.

    • Adjust the pH of the aqueous layer to 4-5 with a solution of NaOH. The product is zwitterionic and will precipitate at its isoelectric point.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethyl acetate to remove residual impurities.

  • Purification:

    • The filtered solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

    • Dry the purified solid under vacuum to obtain this compound as a white to off-white solid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product (Discoloration/Side Products) Start->Impure_Product Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Difficult_Purification Difficult Purification Start->Difficult_Purification Solution_LY1 Solution_LY1 Low_Yield->Solution_LY1 Check Reagent Quality Solution_LY2 Solution_LY2 Low_Yield->Solution_LY2 Optimize Reaction Conditions Solution_LY3 Solution_LY3 Low_Yield->Solution_LY3 Ensure Anhydrous Conditions Solution_IP1 Solution_IP1 Impure_Product->Solution_IP1 Identify and Minimize Side Reactions Solution_IP2 Solution_IP2 Impure_Product->Solution_IP2 Improve Work-up Procedure Solution_IP3 Solution_IP3 Impure_Product->Solution_IP3 Optimize Recrystallization Solution_IR1 Solution_IR1 Incomplete_Reaction->Solution_IR1 Increase Reaction Time/Temperature Solution_IR2 Solution_IR2 Incomplete_Reaction->Solution_IR2 Check Stoichiometry Solution_IR3 Solution_IR3 Incomplete_Reaction->Solution_IR3 Consider Catalyst Solution_DP1 Solution_DP1 Difficult_Purification->Solution_DP1 Adjust pH for Precipitation Solution_DP2 Solution_DP2 Difficult_Purification->Solution_DP2 Alternative Purification Methods

Caption: Troubleshooting flowchart for this compound synthesis.

FAQs and In-Depth Solutions

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • 6-Chloronicotinic Acid: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

    • Dimethylamine: The concentration of the dimethylamine solution can decrease over time. Use a fresh bottle or titrate to confirm the concentration. If using anhydrous dimethylamine, ensure it has been stored properly to prevent moisture absorption.

  • Reaction Conditions:

    • Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it to the recommended 80-100 °C.

    • Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants. Ensure you are using anhydrous DMF, as water can sometimes compete as a nucleophile, although this is less common for the amination of an activated chloropyridine.

    • Stoichiometry: An excess of dimethylamine is typically used to drive the reaction to completion. A 2-3 fold excess is recommended.

  • Incomplete Reaction Monitoring:

    • Relying solely on reaction time can be misleading. Use TLC or HPLC to monitor the disappearance of the starting material to accurately determine when the reaction is complete.

Q2: The final product is discolored (yellow or brown) and appears to be impure. What are the potential side reactions, and how can I minimize them?

A2: Discoloration often indicates the presence of impurities arising from side reactions or decomposition.

  • Potential Side Reactions:

    • Hydrolysis of the Chloro Group: If significant water is present and the reaction is run at very high temperatures for extended periods, hydrolysis of 6-chloronicotinic acid to 6-hydroxynicotinic acid can occur. This byproduct can be difficult to separate. Using anhydrous reagents and solvent minimizes this risk.

    • Decarboxylation: While less common under these conditions, prolonged heating at very high temperatures could potentially lead to some decarboxylation of the nicotinic acid moiety.

    • Reaction with Solvent: DMF can decompose at high temperatures, especially in the presence of strong bases or acids, leading to the formation of dimethylamine and carbon monoxide. This can contribute to discoloration. Avoid excessive temperatures and reaction times.

  • Mitigation Strategies:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.

    • Temperature Control: Do not exceed the recommended temperature range. Overheating can accelerate decomposition and side reactions.

    • Purification: Effective purification is key. Recrystallization is often sufficient to remove colored impurities. In some cases, a charcoal treatment during recrystallization can be beneficial, but use it judiciously as it can also adsorb the product.

Q3: I am having difficulty purifying the final product. What are the best practices for isolation and purification?

A3: The amphoteric nature of this compound (containing both a basic dimethylamino group and an acidic carboxylic acid group) can make purification challenging.

  • pH-Dependent Solubility: The solubility of the product is highly dependent on the pH of the solution.

    • At low pH , the dimethylamino group is protonated, forming a water-soluble salt.

    • At high pH , the carboxylic acid group is deprotonated, also forming a water-soluble salt.

    • At the isoelectric point (pI) , the molecule exists as a zwitterion and has its minimum solubility in water. This is the ideal pH for precipitation. The pI can be estimated or determined empirically by slowly adjusting the pH and observing when precipitation is maximal (typically in the pH range of 4-6).

  • Recrystallization:

    • Finding a suitable recrystallization solvent is crucial. A mixed solvent system, such as ethanol/water or methanol/water, often works well. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • If the product oils out, try adding more of the less polar solvent or scratching the inside of the flask to induce crystallization.

  • Alternative Purification:

    • If recrystallization is ineffective, column chromatography can be used. However, the polar and zwitterionic nature of the product can make it challenging. A silica gel column with a polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid or triethylamine to suppress tailing) may be effective.

Q4: Can I use a different base or solvent for this reaction?

A4: While DMF is a common and effective solvent, other polar aprotic solvents like DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) can also be used. Regarding the base, if you are using dimethylamine hydrochloride, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to neutralize the HCl generated and free the dimethylamine nucleophile. Using an inorganic base like potassium carbonate can also be effective.

Data Summary

The following table provides a general overview of typical reaction parameters and expected outcomes. Note that optimal conditions may vary depending on the scale of the reaction and the specific equipment used.

ParameterRecommended Range/ValueRationale
Solvent Anhydrous DMFHigh boiling point, good solubility of reactants.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier without significant decomposition.
Reaction Time 4-8 hoursTypically sufficient for complete conversion. Monitor by TLC/HPLC.
Dimethylamine Stoichiometry 2.0-3.0 equivalentsExcess nucleophile drives the reaction to completion.
Expected Yield 70-90%Dependant on purity of starting materials and efficiency of work-up and purification.

Conclusion

The synthesis of this compound is a well-established yet nuanced reaction. By carefully controlling reaction parameters, using high-quality reagents, and employing a systematic approach to troubleshooting, researchers can achieve consistent and high-yielding results. This guide provides the necessary framework to refine your methodology and overcome common challenges in the synthesis of this valuable compound.

References

  • Nucleophilic Aromatic Substitution on Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • General Organic Chemistry Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Purification of Organic Compounds: Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

Validation & Comparative

A Predictive Comparison of the Biological Activity of 6-(Dimethylamino)nicotinic Acid and Nicotinic Acid on the GPR109A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of metabolic and inflammatory disease research, the G protein-coupled receptor GPR109A (also known as HCA₂) has emerged as a compelling therapeutic target. Its activation by nicotinic acid (niacin) has been a cornerstone of dyslipidemia treatment for decades. As the quest for novel GPR109A modulators with improved therapeutic profiles continues, the exploration of nicotinic acid analogs is of paramount importance. This guide provides a comparative analysis of the well-established biological activity of nicotinic acid with the predicted activity of a lesser-known derivative, 6-(dimethylamino)nicotinic acid.

This document is structured to first provide a comprehensive overview of the biological actions of nicotinic acid, supported by experimental evidence. Subsequently, we will delve into a predictive analysis of the biological activity of this compound based on established structure-activity relationships (SAR) for GPR109A agonists. Finally, we will outline a detailed experimental workflow to empirically validate these predictions.

Nicotinic Acid: A Well-Characterized GPR109A Agonist

Nicotinic acid, a B-complex vitamin, exerts its pharmacological effects primarily through the activation of GPR109A, a Gᵢ-coupled receptor highly expressed in adipocytes and immune cells.[1][2] The binding of nicotinic acid to GPR109A initiates a signaling cascade that has significant physiological consequences.

Mechanism of Action

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gᵢ. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] In adipocytes, this reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The net effect is a potent inhibition of lipolysis, reducing the release of free fatty acids (FFAs) into the bloodstream.[3]

Beyond its effects on lipid metabolism, GPR109A activation in immune cells, such as macrophages, has been shown to exert anti-inflammatory effects.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds Gi Gᵢ Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases production Gi->AC Inhibits HSL Hormone-Sensitive Lipase cAMP->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to

Figure 1: Simplified signaling pathway of nicotinic acid-mediated GPR109A activation.

This compound: A Predictive Analysis

To date, there is a notable absence of published biological data for this compound. However, by examining the structure-activity relationships of known GPR109A ligands, we can formulate a hypothesis regarding its potential activity.

The core structure of nicotinic acid, a pyridine ring with a carboxylic acid at the 3-position, is crucial for its activity. The carboxylate group is understood to form a key ionic interaction with a positively charged arginine residue in the binding pocket of GPR109A.[4] Modifications to the pyridine ring can significantly impact binding affinity and efficacy.

The introduction of a dimethylamino group at the 6-position of the pyridine ring introduces a bulky, electron-donating substituent. Studies on other 6-substituted nicotinic acid analogs have shown that this position is sensitive to steric hindrance. For instance, while some small substituents are tolerated, larger groups can lead to a decrease in receptor affinity. One study on 6-aminonicotinic acids found that they were highly selective agonists for the related GPR109b receptor, with no activity at GPR109a.[5] This suggests that substitutions at the 6-position can dramatically alter receptor selectivity.

Prediction: Based on the available SAR data, the bulky dimethylamino group at the 6-position of this compound is likely to sterically hinder its binding to the GPR109A receptor. This could result in significantly lower affinity and potency compared to nicotinic acid, or even a complete loss of agonist activity at GPR109A. It is also possible that this modification could shift its selectivity towards GPR109B.

Proposed Experimental Workflow for Comparative Analysis

To empirically test the predicted biological activity of this compound relative to nicotinic acid, a series of well-established in vitro and ex vivo assays are proposed.

Start Compound Synthesis & Characterization Binding_Assay GPR109A Radioligand Binding Assay Start->Binding_Assay Determine Receptor Affinity (Ki) cAMP_Assay Functional cAMP Inhibition Assay Start->cAMP_Assay Measure Functional Potency (EC50) Data_Analysis Data Analysis & Comparative Assessment Binding_Assay->Data_Analysis Lipolysis_Assay Ex Vivo Lipolysis Assay (Primary Adipocytes) cAMP_Assay->Lipolysis_Assay Confirm Physiological Effect cAMP_Assay->Data_Analysis Lipolysis_Assay->Data_Analysis

Sources

A Comparative Guide to the Efficacy of Pyridine-3-Carboxylic Acid (Nicotinic Acid) vs. 6-Position Substituted Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the pyridine ring represents a privileged scaffold, a foundational structure whose therapeutic potential is dramatically influenced by the nature and placement of its functional groups. This guide provides an in-depth comparison between the well-characterized, clinically significant pyridine-3-carboxylic acid (nicotinic acid) and the emerging class of 6-position substituted pyridine derivatives, exemplified by 6-aminonicotinic acid.

While structurally similar, the shift of a functional group from the 3- to the 6-position radically alters the biological target and therapeutic application. This analysis moves beyond a simple feature list to explain the causality behind their distinct efficacies, supported by experimental data and detailed protocols to empower your own research endeavors. We will dissect the established lipid-modifying and anti-inflammatory mechanisms of nicotinic acid and contrast them with the preclinical, yet promising, anti-cancer and anti-inflammatory potential of 6-substituted analogues.

Part 1: The Decisive Role of Substituent Placement

The biological activity of a pyridine derivative is not defined by the core heterocycle alone, but by the electronic and steric properties of its substituents. The placement of a carboxylic acid at the 3-position, as in nicotinic acid, yields a molecule perfectly shaped to act as an agonist for the G-protein coupled receptor 109A (GPR109A, also known as HCA₂). This interaction is the primary driver of its clinical effects.[1][2]

Conversely, placing a functional group like an amino moiety at the 6-position, as in 6-aminonicotinic acid, creates a scaffold that does not interact with GPR109A in the same manner. Instead, it serves as a versatile chemical handle for synthesizing a diverse library of more complex molecules with entirely different targets.[3][4] Early research even pointed to derivatives of 6-aminonicotinic acid acting as niacin antagonists or having potential as antineoplastic agents.[5] This fundamental divergence in molecular targets is the central theme of our comparison.

Part 2: Nicotinic Acid - A Clinically Validated GPR109A Agonist

Nicotinic acid (Niacin) is a long-established therapeutic agent used to treat dyslipidemia. Its efficacy stems from its ability to favorably modulate a wide spectrum of lipids, including lowering low-density lipoprotein (LDL) and triglycerides while robustly increasing high-density lipoprotein (HDL) cholesterol.[1][6]

Mechanism of Action: Lipid Modification

The primary mechanism for nicotinic acid's lipid-lowering effects was long thought to be its activation of GPR109A on adipocytes. This activation inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and subsequently decreases the activity of hormone-sensitive lipase. The result is a reduction in the release of free fatty acids (FFAs) from adipose tissue, diminishing the substrate available to the liver for triglyceride and VLDL synthesis.[2][7]

However, recent studies have challenged the centrality of the FFA hypothesis, showing that the lipid-modifying effects can persist even when GPR109A is absent, suggesting additional, receptor-independent mechanisms are at play within the liver.[8]

Mechanism of Action: Anti-Inflammatory and Anti-Cancer Effects

Beyond lipid metabolism, GPR109A is also expressed on immune cells, including macrophages and neutrophils.[9] Activation of this receptor by nicotinic acid exerts potent anti-inflammatory effects. For instance, it has been shown to reduce the progression of atherosclerosis in mice by inhibiting macrophage recruitment to plaques, an effect mediated by GPR109A on immune cells.[9] Furthermore, GPR109A activation can suppress tumor growth by inhibiting cell survival and inducing apoptosis in cancer cells, such as in breast cancer models.[10]

Caption: GPR109A signaling pathway activated by Nicotinic Acid.

Part 3: 6-Substituted Nicotinic Acid Derivatives - Scaffolds for Novel Therapeutics

In stark contrast to nicotinic acid, there is a notable absence of clinical efficacy data for 6-(dimethylamino)nicotinic acid and limited data for the broader class of 6-aminonicotinic acid derivatives. These molecules are primarily valued as synthetic intermediates—versatile starting points for building more complex drugs.[3][4] The available preclinical data suggests their therapeutic potential lies in oncology and inflammation, likely through mechanisms entirely distinct from GPR109A agonism.

Potential Anti-Cancer Efficacy

Research, though sparse, points to the potential of this structural class in oncology. A recent study demonstrated that 6-aminonicotinamide, a closely related derivative, enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy (PDT) in neuroblastoma cells.[5] The proposed mechanism involves modulation of the cellular redox system, increasing oxidative stress within cancer cells and thereby potentiating the effects of PDT.[5] This activity is fundamentally different from the GPR109A-mediated apoptosis induced by nicotinic acid. Other studies have synthesized novel nicotinic acid derivatives (with substitutions at various positions) that show cytotoxic potential against cancer cell lines by targeting pathways like VEGFR-2.[11]

Potential Anti-Inflammatory Efficacy

The nicotinic acid scaffold, broadly speaking, is a recurring motif in anti-inflammatory drug design. Synthesized derivatives of nicotinic and isonicotinic acid have shown potent in vitro anti-inflammatory activity, in some cases by inhibiting cyclooxygenase (COX) enzymes, a mechanism similar to that of traditional NSAIDs.[6][12] For example, one study reported a nicotinic acid derivative with significant in vivo anti-inflammatory activity and a favorable gastric safety profile compared to celecoxib.[12] While this research does not focus exclusively on 6-substituted derivatives, it underscores the potential of the pyridine-carboxylic acid core as a launchpad for developing novel anti-inflammatory agents.

Part 4: Comparative Efficacy Data Summary

Direct comparison of efficacy is challenging due to the different mechanisms and stages of research. The following table contrasts the well-documented effects of nicotinic acid with the preclinical, target-diverse activities reported for various substituted nicotinic acid derivatives.

ParameterNicotinic Acid Representative 6-Substituted & Other Nicotinic Acid Derivatives
Primary Target GPR109A (HCA₂) Receptor[1][7]Highly variable; includes VEGFR-2, COX enzymes, and redox modulation pathways[5][11][12]
Therapeutic Area Dyslipidemia, Atherosclerosis Prevention[1][9]Preclinical exploration in Oncology and Inflammation[5][11]
Mechanism Gαi-mediated inhibition of adenylyl cyclase, leading to reduced lipolysis and anti-inflammatory signaling[7][9]Cytotoxicity via oxidative stress enhancement, enzyme inhibition (e.g., VEGFR-2, COX)[5][11][12]
Quantitative Data Antilipolytic Effect: Potent inhibition of norepinephrine-stimulated glycerol release in vitro[13]Anticancer: 6-aminonicotinamide enhances PDT cytotoxicity in neuroblastoma cells[5]Anti-inflammatory: A derivative (10b) showed COX-2 IC₅₀ = 0.52 µM[12]
Clinical Status FDA Approved, widely used clinically[6]Preclinical / Research phase[3][4]

Part 5: Experimental Methodologies

To facilitate reproducible research, we provide detailed protocols for assays relevant to the evaluation of these two classes of compounds. The choice of assay is dictated by the compound's mechanism of action. For nicotinic acid, a GPR109A functional assay is paramount. For novel 6-substituted derivatives, a primary screen for anticancer activity is more appropriate.

Protocol 1: In Vitro Adipocyte Lipolysis Assay

This protocol is designed to quantify the antilipolytic effect of GPR109A agonists like nicotinic acid by measuring the inhibition of stimulated glycerol release from adipocytes.

Causality: Differentiated adipocytes are a primary physiological target of nicotinic acid. Hormone-sensitive lipase (HSL) in these cells breaks down triglycerides into glycerol and free fatty acids. Agonists like norepinephrine stimulate this process. A GPR109A agonist will inhibit this stimulation, and the reduction in released glycerol serves as a direct, quantifiable measure of the compound's efficacy.

Step-by-Step Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard cocktail (e.g., IBMX, dexamethasone, insulin).

  • Assay Preparation: On the day of the assay, gently wash the mature adipocytes twice with warm Krebs-Ringer-HEPES (KRH) buffer containing 2% bovine serum albumin (BSA).

  • Compound Incubation: Add KRH buffer containing various concentrations of the test compound (e.g., nicotinic acid, 1 nM to 100 µM) or vehicle control. Incubate at 37°C for 30 minutes. This pre-incubation allows the compound to engage its receptor.

  • Stimulation: Add a stimulating agent, typically norepinephrine (1 µM final concentration), to all wells except the basal (unstimulated) controls.

  • Lipolysis Reaction: Incubate the plate at 37°C for 1-2 hours.

  • Sample Collection: Carefully collect the supernatant (the assay medium) from each well.

  • Glycerol Quantification: Measure the glycerol concentration in the supernatant using a commercial colorimetric or fluorometric glycerol assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of norepinephrine-stimulated glycerol release for each concentration of the test compound. Plot the results on a semi-log graph to determine the IC₅₀ value.

Protocol 2: In Vitro Anticancer Cell Viability (MTT) Assay

This protocol provides a robust method for initial screening of novel compounds, such as 6-substituted nicotinic acid derivatives, for cytotoxic activity against cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in living, viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell death (cytotoxicity) induced by a test compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout seed 1. Seed Cancer Cells in 96-well plate incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 add_cpd 3. Add Test Compound (e.g., 6-Substituted Derivative) at various concentrations incubate1->add_cpd incubate2 4. Incubate 48-72h add_cpd->incubate2 add_mtt 5. Add MTT Reagent (Yellow) incubate2->add_mtt incubate3 6. Incubate 2-4h add_mtt->incubate3 formazan Living cells convert MTT to Formazan (Purple) incubate3->formazan solubilize 7. Add Solubilizing Agent (e.g., DMSO, SDS) formazan->solubilize read 8. Read Absorbance (~570 nm) solubilize->read

Caption: Experimental workflow for an anticancer MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a chosen cancer cell line (e.g., HCT-116, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Conclusion

The position of a single functional group on the pyridine scaffold creates a profound fork in the therapeutic road. Pyridine-3-carboxylic acid (nicotinic acid) is a clinically established drug whose efficacy in dyslipidemia and inflammation is largely mediated by the GPR109A receptor. In contrast, 6-substituted derivatives like 6-aminonicotinic acid are not GPR109A agonists but rather serve as valuable chemical scaffolds for developing novel therapeutics. Preclinical evidence suggests their potential lies in distinct areas like oncology and inflammation, acting through different molecular targets. For researchers in drug development, this comparison highlights a critical principle: subtle structural modifications can lead to vastly different biological outcomes, opening up new avenues for therapeutic intervention. Understanding these structure-activity relationships is key to rationally designing the next generation of pyridine-based medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. PharmaChem Intermediates.
  • Fengchen Group. (2026). Exploring 6-Aminonicotinic Acid: Properties and Applications. Fengchen Group Industry News.
  • Muramatsu Okamura, S., et al. (2025). 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. PubMed Central.
  • Ferrari, G. (1957). [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid]. Boll Chim Farm, 96(12), 542-5. Available from: [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available from: [Link]

  • Wikipedia contributors. (2026). Nicotinic acid. Wikipedia.
  • Kamal-Eldin, A., et al. (2008). Mechanism of action of niacin. PubMed. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available from: [Link]

  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. PubMed. Available from: [Link]

  • Carlson, L. A. (1963). Studies on the effect of nicotinic acid on catecholamine stimulated lipolysis in adipose tissue in vitro. PubMed. Available from: [Link]

  • Zempleni, J., et al. (2000). The effect of nicotinic acid on adipose tissue metabolism in vitro. PubMed. Available from: [Link]

  • Digby, J. E., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Available from: [Link]

  • Thangaraju, M., et al. (2020). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Available from: [Link]

  • Capuzzi, D. M., et al. (1998). Efficacy and safety of an extended-release niacin (Niaspan): a long-term study. PubMed. Available from: [Link]

  • Aboul-Enein, H. Y., et al. (2018). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available from: [Link]

Sources

A Comparative Analysis of Synthetic Routes to 6-(Dimethylamino)nicotinic Acid: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Dimethylamino)nicotinic acid is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif is found in a range of biologically active molecules, making the efficient and scalable synthesis of this intermediate a topic of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of the advantages and disadvantages of each approach, and supporting data to aid in the selection of the most suitable method for a given application.

Route 1: Nucleophilic Aromatic Substitution of 6-Chloronicotinic Acid Derivatives

The most direct and commonly employed strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a 6-halonicotinic acid precursor with dimethylamine. 6-Chloronicotinic acid is a readily available starting material, making this route particularly attractive.[1] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group (or its ester derivative) facilitates nucleophilic attack at the C6 position.

Rationale for Experimental Choices

Direct amination of 6-chloronicotinic acid with dimethylamine can be challenging due to the acidic proton of the carboxylic acid, which can react with the amine nucleophile, leading to salt formation and reduced reactivity. To circumvent this, the carboxylic acid is typically protected as an ester prior to the SNAr reaction. The ethyl ester is a common choice due to its relative stability and ease of subsequent hydrolysis. The SNAr reaction is generally carried out at elevated temperatures to overcome the activation energy barrier for the substitution. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane is often used to ensure the solubility of the reactants and to facilitate the reaction.

Experimental Protocol

Step 1: Esterification of 6-Chloronicotinic Acid

A detailed procedure for the esterification of a nicotinic acid derivative is analogous to the Fischer esterification method.

  • Materials: 6-chloronicotinic acid, ethanol, concentrated sulfuric acid, sodium bicarbonate solution.

  • Procedure:

    • To a stirred suspension of 6-chloronicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 6-chloronicotinate as a crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Nucleophilic Aromatic Substitution with Dimethylamine

  • Materials: Ethyl 6-chloronicotinate, dimethylamine solution (e.g., 40% in water or 2 M in THF), polar aprotic solvent (e.g., DMF, Dioxane).

  • Procedure:

    • In a sealed reaction vessel, dissolve ethyl 6-chloronicotinate (1.0 eq) in a suitable polar aprotic solvent such as DMF or dioxane.

    • Add an excess of dimethylamine solution (2-4 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 6-(dimethylamino)nicotinate.

Step 3: Hydrolysis of Ethyl 6-(Dimethylamino)nicotinate

The hydrolysis of nicotinic acid esters is a standard procedure.[2][3]

  • Materials: Ethyl 6-(dimethylamino)nicotinate, sodium hydroxide or lithium hydroxide, water, hydrochloric acid.

  • Procedure:

    • Dissolve the crude ethyl 6-(dimethylamino)nicotinate in a mixture of water and a co-solvent like ethanol or THF.

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq).

    • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Visualization of the Synthetic Workflow

Route_1_SNAr Start 6-Chloronicotinic Acid Ester Ethyl 6-Chloronicotinate Start->Ester EtOH, H₂SO₄ (cat.) Reflux SNAr Ethyl 6-(Dimethylamino)nicotinate Ester->SNAr (CH₃)₂NH DMF, 80-100°C Product 6-(Dimethylamino)nicotinic Acid SNAr->Product 1. NaOH (aq) 2. HCl

Caption: Synthetic pathway via nucleophilic aromatic substitution.

Route 2: Synthesis from 6-Hydroxynicotinic Acid

An alternative approach to this compound begins with the more readily available and often less expensive 6-hydroxynicotinic acid. This multi-step synthesis involves the conversion of the hydroxyl group into a better leaving group, typically a chloride, followed by the SNAr reaction with dimethylamine.

Rationale for Experimental Choices

The phenolic hydroxyl group at the 6-position of the pyridine ring is a poor leaving group for nucleophilic substitution. Therefore, it must be activated. A common method for this transformation is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents effectively replace the hydroxyl group with a chlorine atom, yielding the key intermediate, 6-chloronicotinic acid. Once formed, the synthesis proceeds in a similar manner to Route 1.

Experimental Protocol

Step 1: Synthesis of 6-Hydroxynicotinic Acid

A well-established procedure for the synthesis of 6-hydroxynicotinic acid starts from methyl coumalate.[4]

  • Materials: Methyl coumalate, ammonium hydroxide, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • Add methyl coumalate to a cooled solution of ammonium hydroxide and stir.

    • Add the resulting solution to a hot solution of sodium hydroxide and heat to boiling.

    • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 6-hydroxynicotinic acid. A typical yield for this step is in the range of 72-91%.[4]

Step 2: Chlorination of 6-Hydroxynicotinic Acid

The conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid can be achieved using standard chlorinating agents.[5]

  • Materials: 6-hydroxynicotinic acid, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), catalytic amount of DMF (for SOCl₂).

  • Procedure (using POCl₃):

    • Carefully add 6-hydroxynicotinic acid (1.0 eq) to an excess of phosphorus oxychloride (3-5 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Adjust the pH of the solution to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield 6-chloronicotinic acid.

Step 3 & 4: Esterification and Nucleophilic Substitution

These steps are analogous to Steps 1 and 2 of Route 1, starting from the synthesized 6-chloronicotinic acid.

Step 5: Hydrolysis

This step is identical to Step 3 of Route 1.

Visualization of the Synthetic Workflow

Route_2_from_Hydroxy Start 6-Hydroxynicotinic Acid Chloro 6-Chloronicotinic Acid Start->Chloro POCl₃ Reflux Ester Ethyl 6-Chloronicotinate Chloro->Ester EtOH, H₂SO₄ (cat.) Reflux SNAr Ethyl 6-(Dimethylamino)nicotinate Ester->SNAr (CH₃)₂NH DMF, 80-100°C Product 6-(Dimethylamino)nicotinic Acid SNAr->Product 1. NaOH (aq) 2. HCl

Caption: Synthetic pathway starting from 6-hydroxynicotinic acid.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: From 6-Chloronicotinic AcidRoute 2: From 6-Hydroxynicotinic Acid
Starting Material 6-Chloronicotinic acid6-Hydroxynicotinic acid
Number of Steps 3 (Esterification, SNAr, Hydrolysis)5 (Synthesis of 6-OH-NA, Chlorination, Esterification, SNAr, Hydrolysis)
Overall Yield Generally moderate to goodPotentially lower due to more steps
Cost of Starting Material ModerateGenerally lower
Reagent Safety & Handling Dimethylamine is a regulated and hazardous chemical.Involves hazardous chlorinating agents like POCl₃ or SOCl₂, which are corrosive and moisture-sensitive.
Scalability Readily scalable.Scalability may be impacted by the handling of hazardous chlorinating agents.
Environmental Impact Use of organic solvents and dimethylamine.Use of hazardous chlorinating agents and organic solvents.

Discussion and Conclusion

The choice between the two primary synthetic routes for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities for handling hazardous reagents.

Route 1 is the more direct and streamlined approach, making it an excellent choice for laboratory-scale synthesis and for situations where 6-chloronicotinic acid is readily available at a reasonable cost. The fewer number of steps generally translates to a higher overall yield and simpler process control.

Route 2 , while longer, may be more cost-effective on a larger scale if 6-hydroxynicotinic acid is significantly cheaper than its chlorinated counterpart. However, the additional steps, particularly the chlorination of the hydroxyl group, introduce more complexity and potential for yield loss. The use of highly reactive and corrosive chlorinating agents like phosphorus oxychloride or thionyl chloride requires careful handling and appropriate safety precautions, which may be a limiting factor for some laboratories.

For researchers and drug development professionals, Route 1 offers a more reliable and efficient pathway for accessing this compound for initial studies and small-scale production. For large-scale manufacturing, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable option.

References

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • Google Patents. (2015). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Lis, T., & Kaczor, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 996. [Link]

  • Google Patents. (1983). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at.... Retrieved from [Link]

  • ResearchGate. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile-One-Pot-Synthesis-of-Nicotinamide-Analogs-Biological-and-Computational-Evaluation.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Retrieved from [Link]

  • PubMed. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Retrieved from [Link]

  • PRACTICAL LAB MANUAL. (n.d.). Medicinal Chemistry - III B. Pharm VI. Retrieved from [Link]

  • ResearchGate. (n.d.). Nicotinic acid‐catalyzed one‐pot three‐component synthesis of 1,4‐dihydropyridine. Retrieved from [Link]

  • Google Patents. (1984). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Compounds

In the landscape of drug development, the journey of a molecule from discovery to a therapeutic product is underpinned by rigorous analytical science. 6-(Dimethylamino)nicotinic acid, a pyridinecarboxylic acid derivative, represents a class of compounds where precise and accurate quantification is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The reliability of data from these studies is directly dependent on the robustness of the analytical methods used.[1][2] It is not uncommon for analytical methodologies to evolve during a drug development program—perhaps transitioning from a less sensitive HPLC-UV method in early discovery to a highly sensitive LC-MS/MS method for clinical bioanalysis. In such instances, or when transferring methods between laboratories, a critical process known as cross-validation becomes essential.[3][4]

This guide provides a comprehensive framework for designing and executing a cross-validation study for analytical methods targeting this compound. We will delve into the foundational principles of common analytical techniques, the regulatory rationale for cross-validation, and a detailed, field-tested protocol for comparing two powerful methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Overview of Primary Analytical Techniques

The choice of an analytical method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, two chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase C18 column is a common choice. The molecule's pyridine ring contains a chromophore that absorbs ultraviolet (UV) light, allowing for quantification with a UV detector. HPLC methods with UV detection are widely available and robust for analyzing nicotinic acid and its derivatives.[5]

  • Strengths: Robustness, cost-effectiveness, and straightforward operation make it ideal for analyzing bulk drug substances or formulations where concentrations are relatively high.

  • Limitations: Sensitivity and selectivity can be a challenge in complex biological matrices (e.g., plasma, urine) where endogenous compounds may interfere with the analyte peak.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and detected based on its unique mass-to-charge ratio (m/z).[6][7] By monitoring specific precursor-to-product ion transitions, this technique can quantify an analyte with exceptional specificity, even at very low concentrations.[6]

  • Strengths: Unparalleled sensitivity (often to the pg/mL level) and selectivity, making it the gold standard for bioanalysis in complex matrices.[8][9]

  • Limitations: Higher operational complexity, instrument cost, and susceptibility to matrix effects, which must be carefully evaluated.[6][10]

The Regulatory and Scientific Mandate for Cross-Validation

Cross-validation is the formal process of comparing the results from two distinct analytical methods to ensure they produce comparable data.[3][4] This is not merely a scientific exercise; it is a regulatory expectation. Authoritative bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate cross-validation in specific scenarios to ensure data integrity throughout a drug's lifecycle.[2][3][11][12]

When is Cross-Validation Required?

  • When changing analytical methodology (e.g., from HPLC-UV to LC-MS/MS).[3]

  • When transferring a method between different laboratories or sites.[3][4]

  • To bridge data from different clinical trials that used different analytical methods.

The objective is to demonstrate that any observed differences between the methods are well-defined and do not impact the interpretation of study outcomes.[11]

Designing the Cross-Validation Study: A Step-by-Step Protocol

This section outlines a detailed protocol for cross-validating an established HPLC-UV method with a newly developed, more sensitive LC-MS/MS method for this compound in human plasma.

Experimental Workflow

The overall process involves analyzing the same set of quality control (QC) and authentic study samples with both methods and then statistically comparing the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation SamplePooling Pool Authentic Study Samples (e.g., Human Plasma) HPLC Method A: Analyze Samples (HPLC-UV) SamplePooling->HPLC LCMS Method B: Analyze Samples (LC-MS/MS) SamplePooling->LCMS Spiking Prepare QC Samples (Low, Mid, High Conc.) Spiking->HPLC Spiking->LCMS DataA Concentration Data (Method A) HPLC->DataA DataB Concentration Data (Method B) LCMS->DataB StatAnalysis Statistical Comparison - Regression Analysis - Bland-Altman Plot DataA->StatAnalysis DataB->StatAnalysis Report Cross-Validation Report StatAnalysis->Report LogicalFramework Start Perform Cross-Validation Experiment CheckCriteria Do Results Meet Acceptance Criteria? Start->CheckCriteria Pass Validation Successful CheckCriteria->Pass Yes Fail Validation Failed CheckCriteria->Fail No Implement Implement New Method for Future Studies Pass->Implement Investigate Investigate Discrepancy (e.g., Sample Stability, Matrix Effects, Method Bias) Fail->Investigate Investigate->Start Re-evaluate

Sources

A Researcher's Guide to Benchmarking 6-(Dimethylamino)nicotinic Acid Against Known GPR109A Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the novel compound 6-(dimethylamino)nicotinic acid and benchmarking its performance against established inhibitors and activators. Given the structural similarity to nicotinic acid, a known agonist for the G-protein coupled receptor GPR109A, this guide will focus on a scientifically rigorous workflow to first validate this putative target and then quantify the compound's activity in comparison to known standards.[1][2][3]

Our approach is grounded in providing not just protocols, but the strategic reasoning behind experimental choices, ensuring a self-validating system from initial hypothesis to conclusive data.

Foundational Understanding: The GPR109A Signaling Axis

G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/Go-coupled receptor.[] Its activation by agonists like nicotinic acid (niacin) or the endogenous ligand β-hydroxybutyrate initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7][8] This primary signaling pathway is responsible for many of GPR109A's physiological effects, including the inhibition of lipolysis in adipocytes.[1][2][6][9]

Beyond the canonical G-protein pathway, GPR109A activation can also trigger signaling through β-arrestin recruitment.[5] This alternative pathway is implicated in receptor desensitization, internalization, and potentially distinct downstream cellular responses.[5][10][11] Understanding both pathways is crucial for a comprehensive pharmacological profile of any new GPR109A modulator.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound (Hypothesized Agonist) GPR109A GPR109A Receptor Ligand->GPR109A Binds Gi Gi Protein (α, βγ subunits) GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Internalization Receptor Internalization & Desensitization Arrestin->Internalization Mediates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to

Figure 1: Hypothesized GPR109A signaling pathways for this compound.

Experimental Workflow: A Phased Approach to Benchmarking

A logical, phased approach is essential to validate the target and accurately benchmark the compound. This workflow ensures that each step builds upon validated data from the previous one.

Benchmarking_Workflow cluster_phase1 Phase 1: Target Engagement & Functional Validation cluster_phase2 Phase 2: Comparative Potency & Efficacy Analysis cluster_phase3 Phase 3: Data Synthesis & Interpretation P1_A G-Protein Pathway Assay: cAMP Measurement (TR-FRET) P1_B β-Arrestin Pathway Assay: Recruitment (EFC) P2_A Dose-Response Curves: Calculate EC50/IC50 P1_B->P2_A Proceed if activity confirmed P2_B Compare against Known Agonists & Antagonists P3_A Generate Comparative Data Tables P2_B->P3_A P3_B Assess Pathway Bias P3_A->P3_B

Figure 2: Phased experimental workflow for benchmarking.

Phase 1 Protocols: Target Validation

The initial goal is to confirm whether this compound functionally interacts with the GPR109A receptor. This is best achieved by probing the two primary signaling outputs: G-protein activation (via cAMP modulation) and β-arrestin recruitment.

G-Protein Pathway: cAMP Measurement Assay

Activation of the Gi-coupled GPR109A receptor leads to a decrease in intracellular cAMP. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay is a robust, high-throughput method to quantify this change.[12]

Principle: This competitive immunoassay uses a Europium (Eu)-labeled anti-cAMP antibody (donor) and a ULight-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the ULight-cAMP tracer for binding to the antibody. A high level of intracellular cAMP results in a low TR-FRET signal, while a low level of cAMP (indicative of Gi activation) results in a high TR-FRET signal.[12]

Detailed Protocol: LANCE® Ultra cAMP TR-FRET Assay

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in appropriate media (e.g., F-12K with 10% FBS, Penicillin-Streptomycin, and a selection antibiotic like G418).

  • Cell Preparation:

    • Harvest cells and resuspend in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Determine cell density and adjust to 2,000 cells/µL.

  • Assay Plate Preparation (384-well):

    • Add 5 µL of cell suspension to each well.

    • Add 5 µL of a 2X concentration of this compound or a reference compound (e.g., Nicotinic Acid as an agonist). Include a "no compound" control.

    • Add 5 µL of 2X Forskolin (an adenylyl cyclase activator used to stimulate cAMP production, typically at a final EC80 concentration).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of 4X Eu-cAMP tracer solution.

    • Add 5 µL of 4X ULight-anti-cAMP antibody solution.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~320-340 nm.[12] Calculate the 665/615 ratio.

β-Arrestin Recruitment Assay

To assess the compound's ability to induce receptor internalization and G-protein independent signaling, a β-arrestin recruitment assay is essential. The PathHunter® assay, based on Enzyme Fragment Complementation (EFC), is a widely used and reliable method.[13][14][15]

Principle: This technology uses cells co-expressing the GPR109A receptor fused to a small enzyme fragment (ProLink, or PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, or EA). Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This creates a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[11][15]

Detailed Protocol: PathHunter® β-Arrestin Assay

  • Cell Culture: Use a commercially available PathHunter® cell line engineered to co-express GPR109A-PK and β-arrestin-EA. Culture according to the manufacturer's protocol.

  • Cell Plating:

    • Harvest and resuspend cells in the provided cell plating reagent.

    • Plate 10,000 cells per well in a 384-well white, solid-bottom assay plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound and reference compounds (e.g., Nicotinic Acid).

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Detection:

    • Add 12.5 µL of the PathHunter® Detection Reagent Mix to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the chemiluminescence on a standard plate reader.

Phase 2: Comparative Analysis

With functional activity confirmed, the next phase involves quantifying the potency and efficacy of this compound relative to known standards.

Reference Compounds

A robust benchmarking study requires comparison against well-characterized activators (agonists) and inhibitors (antagonists).

Compound ClassCompound NamePrimary Mechanism of Action
Known Activator (Agonist) Nicotinic Acid (Niacin)Full agonist of GPR109A.[3][16]
Known Activator (Agonist) AcipimoxA niacin derivative and GPR109A agonist.[1][2][9]
Known Inhibitor (Antagonist) Mepenzolate BromideReported GPR109A inhibitor.[][17]
Data Analysis: Dose-Response Curves

For each assay (cAMP and β-arrestin), perform a full dose-response curve for this compound and the reference compounds.

  • Data Normalization: Normalize the data by setting the basal activity (no agonist) to 0% and the maximum response of the reference full agonist (Nicotinic Acid) to 100%.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response data.

  • Parameter Extraction:

    • EC50 (for agonists): The concentration of the compound that produces 50% of its maximal effect. This is a measure of potency .

    • IC50 (for antagonists): The concentration of the compound that inhibits 50% of the agonist response.

    • Emax (for agonists): The maximum effect produced by the compound, expressed as a percentage of the reference full agonist. This is a measure of efficacy .

Phase 3: Data Synthesis and Interpretation

The final step is to consolidate the quantitative data into a clear, comparative format and interpret the findings.

Comparative Data Summary
CompoundAssay TypePotency (EC50/IC50, µM)Efficacy (Emax, % vs Niacin)
This compound cAMP InhibitionExperimental ValueExperimental Value
β-Arrestin RecruitmentExperimental ValueExperimental Value
Nicotinic Acid cAMP Inhibition~1100%
β-Arrestin Recruitment~1.5100%
Acipimox cAMP Inhibition~10100%
β-Arrestin Recruitment~12100%
Mepenzolate Bromide cAMP Inhibition (Antagonist)Experimental IC50 ValueN/A
β-Arrestin Recruitment (Antagonist)Experimental IC50 ValueN/A

(Note: Literature values for reference compounds are approximate and should be determined concurrently under identical experimental conditions for accurate comparison.)

Assessing Pathway Bias

A key aspect of modern pharmacology is the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another. By comparing the potency (EC50) and efficacy (Emax) of this compound in the cAMP and β-arrestin assays, you can determine if it exhibits any bias.

  • Balanced Agonist: Similar potency and efficacy in both assays.

  • G-protein Biased Agonist: Significantly more potent or efficacious in the cAMP assay compared to the β-arrestin assay.

  • β-Arrestin Biased Agonist: Significantly more potent or efficacious in the β-arrestin assay compared to the cAMP assay.

This information is critical for predicting the compound's in vivo effects, as different pathways can mediate distinct therapeutic outcomes and side effects. For instance, the therapeutic lipid-modifying effects of niacin are primarily linked to G-protein signaling, while the common side effect of skin flushing involves the β-arrestin pathway.[5]

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology to characterize this compound. By systematically validating its interaction with the hypothesized target, GPR109A, and quantifying its activity against established standards across both primary signaling pathways, researchers can generate a robust data package. This allows for an objective assessment of the compound's potential as a novel modulator of the GPR109A receptor, providing a solid foundation for further drug development efforts.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acipimox?
  • PubChem. Acipimox | C6H6N2O3 | CID 5310993.
  • Patsnap Synapse. (2024, June 14). What is Acipimox used for?
  • Wikipedia. Acipimox.
  • GPnotebook. (2021, April 11). Acipimox.
  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832.
  • MDPI. (n.d.). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism.
  • Graff, E. C., & Fang, K. (2016). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 18(3), 13.
  • Zhang, L., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 18(1), 58–66.
  • Li, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv.
  • MedchemExpress.com. GPR109A | Agonists.
  • Plaisance, E. P., et al. (2013). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC.
  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549-E558.
  • BOC Sciences. GPR109A Inhibitors, Agonists and Modulators.
  • Semantic Scholar. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism.
  • AACR Journals. (2015). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.
  • Stoddart, L. A., et al. (2016). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of biomolecular screening, 21(8), 846–855.
  • Bhaskaran, S., et al. (2020). GPR109A activation and aging liver. Aging, 12(15), 14757–14759.
  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
  • Revvity. LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors.
  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • van der Velden, W. J. C., et al. (2019). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in molecular biology, 1907, 211–222.
  • YouTube. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment.
  • Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 55(11), 7246–7256.
  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET ER alpha Coactivator Assay Kit.
  • PubMed. (2010). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of biomolecular screening, 15(4), 359-368.
  • Fisher Scientific. LanthaScreen™ LanthaScreen™ TR-FRET ER alpha Competitive Binding Kit.
  • Assay Guidance Manual - NCBI. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets.
  • ResearchGate. (2025, August 8). (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages.
  • PMC - NIH. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy.
  • PubMed. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • PubMed. (2008, April 17). Mechanism of action of niacin.
  • ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects.
  • PubMed. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in pharmacological sciences, 32(11), 654–661.
  • Wikipedia. Nicotinic acid.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-(Dimethylamino)nicotinic Acid Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 6-(dimethylamino)nicotinic acid analogs, focusing on their interactions with neuronal nicotinic acetylcholine receptors (nAChRs). As direct and comprehensive SAR studies on this specific scaffold are not extensively available in peer-reviewed literature, this guide will present a comparative analysis based on well-established principles from closely related ligand classes. We will explore hypothetical analogs to illustrate key SAR principles, supported by established experimental protocols and data from analogous compounds acting on nAChRs.

Introduction: The Significance of the 6-Substituted Nicotinic Acid Scaffold

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making them a key target for drug discovery.[1][2] The nicotinic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.

The 6-position of the pyridine ring in nicotinic acid and its analogs is a critical site for modification to modulate potency and selectivity for different nAChR subtypes. Studies on related 6-substituted nicotine analogs have shown that the nature of the substituent at this position significantly influences binding affinity.[3] Specifically, the lipophilicity and steric bulk of the 6-substituent are key determinants of a compound's interaction with the receptor.[3][4] The 6-(dimethylamino) group, with its basic nitrogen and small alkyl substituents, presents an interesting starting point for exploring SAR at nAChRs.

This guide will focus on the hypothetical modulation of two major nAChR subtypes: the heteromeric α4β2 and the homomeric α7 receptors, which are abundant in the brain and are prominent targets for therapeutic intervention.[5]

Comparative Analysis of Hypothetical this compound Analogs

To elucidate the SAR of this class of compounds, we will consider a series of hypothetical analogs of this compound and their predicted binding affinities for α4β2 and α7 nAChRs. The rationale for these predictions is derived from published data on related 6-substituted nicotinic ligands.[3][4]

Data Presentation: Comparative Binding Affinities

The following table summarizes the hypothetical binding affinities (Kᵢ in nM) of our analog series. Lower Kᵢ values indicate higher binding affinity.

Compound IDR¹ (on Amino Group)R² (at Carboxyl Group)Hypothetical Kᵢ (nM) at α4β2 nAChRHypothetical Kᵢ (nM) at α7 nAChRRationale for Hypothetical Data
1 -CH₃-OH (Acid)50250Parent compound with moderate affinity. The dimethylamino group offers a balance of lipophilicity and size.
2 -CH₃-OCH₃ (Methyl Ester)35180Esterification of the carboxylic acid often increases cell permeability and can enhance binding affinity by altering electronic properties.
3 -CH₃-NH₂ (Amide)60300The primary amide may introduce hydrogen bonding interactions but could slightly decrease affinity compared to the parent acid.
4 -H-OH (Acid)150500Removal of one methyl group reduces lipophilicity, which is generally unfavorable for binding at the 6-position.[3]
5 -C₂H₅-OH (Acid)80350Increasing the alkyl chain length to ethyl may slightly decrease affinity due to increased steric bulk.[4]
6 Pyrrolidinyl-OH (Acid)40200A cyclic amine like pyrrolidine can provide a favorable conformation and increase affinity.
7 Piperidinyl-OH (Acid)90400The larger piperidinyl ring may introduce unfavorable steric hindrance, leading to reduced affinity.[4]
Interpretation of Structure-Activity Relationships

The hypothetical data in the table above illustrates several key SAR principles:

  • Influence of the 6-Amino Substituent (R¹): The nature of the alkyl groups on the 6-amino moiety is critical. The parent dimethylamino compound (1 ) is proposed to have moderate affinity. Decreasing the substitution to a monomethylamino or amino group (4 ) is predicted to reduce affinity, likely due to a decrease in lipophilicity.[3] Conversely, incorporating the nitrogen into a five-membered ring like pyrrolidine (6 ) could enhance affinity by providing a more rigid and optimal conformation for receptor binding. However, increasing the size of the substituent, as with the piperidinyl group (7 ), is expected to be detrimental due to steric clashes within the binding pocket.[4]

  • Modification of the Carboxyl Group (R²): The carboxylic acid at the 3-position is a key feature for interaction with the receptor. Esterification to a methyl ester (2 ) is predicted to improve affinity, potentially by increasing lipophilicity and modifying the electronic profile of the pyridine ring. The formation of a primary amide (3 ) may have a modest impact on affinity.

  • Selectivity for nAChR Subtypes: The hypothetical data suggests a general preference for the α4β2 subtype over the α7 subtype for this class of compounds. This is a common trend for many nicotinic ligands. The variations in the 6-amino and 3-carboxyl groups would likely modulate this selectivity, with more lipophilic and sterically constrained analogs potentially showing improved selectivity.

Experimental Protocols

To validate the hypothetical SAR presented above, rigorous experimental evaluation is necessary. The following are standard, detailed protocols for determining the binding affinity and functional activity of novel ligands at nAChRs.

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific nAChR subtype using a radiolabeled ligand.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).

  • Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligand: A known nAChR agonist or antagonist (e.g., nicotine) for determining non-specific binding.

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, varying concentrations of the test compound, and a fixed concentration of the radioligand (typically at its Kₔ value).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Assay for Functional Activity

This electrophysiological assay measures the functional activity of a compound (agonist, antagonist, or modulator) at nAChRs expressed in Xenopus oocytes.

Materials and Reagents:

  • Xenopus laevis Oocytes.

  • cRNA: cRNA encoding the desired nAChR subunits.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Microinjection and TEVC Setup.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate mature Xenopus oocytes. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application: Apply acetylcholine or a known nAChR agonist at its EC₅₀ concentration to elicit a baseline current response.

  • Agonist Mode: Apply increasing concentrations of the test compound to determine if it elicits a current, indicating agonist activity.

  • Antagonist/Modulator Mode: Co-apply the test compound with the EC₅₀ concentration of the agonist to determine if it inhibits or potentiates the agonist-evoked current.

  • Data Analysis: Plot the current response as a function of compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizations

Hypothetical SAR of this compound Analogs

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Predicted Impact on Affinity Scaffold Parent Scaffold (Compound 1) R1_inc Increase R¹ Bulk (e.g., Piperidinyl, Cmpd 7) Scaffold->R1_inc R1_cyc Cyclize R¹ (e.g., Pyrrolidinyl, Cmpd 6) Scaffold->R1_cyc R2_est Esterify R² (e.g., -OCH₃, Cmpd 2) Scaffold->R2_est R1_dec Decrease R¹ Bulk (e.g., -H, Cmpd 4) Scaffold->R1_dec Dec_Aff Decreased Affinity R1_inc->Dec_Aff Steric Hindrance Inc_Aff Increased Affinity R1_cyc->Inc_Aff Favorable Conformation R2_est->Inc_Aff Increased Lipophilicity R1_dec->Dec_Aff Reduced Lipophilicity Workflow start Synthesize Analog Library binding_assay Radioligand Binding Assay (Determine Kᵢ at α4β2 & α7) start->binding_assay functional_assay Electrophysiology (TEVC) (Determine EC₅₀/IC₅₀) binding_assay->functional_assay High-affinity compounds sar_analysis Structure-Activity Relationship Analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the synthesis and pharmacological evaluation of nAChR modulators.

Conclusion

This guide provides a framework for understanding the structure-activity relationships of this compound analogs as modulators of nicotinic acetylcholine receptors. Based on established principles from related chemical series, modifications to the 6-amino and 3-carboxyl positions are predicted to significantly impact binding affinity and subtype selectivity. The hypothetical SAR presented herein, combined with detailed experimental protocols, offers a roadmap for the rational design and evaluation of novel nAChR ligands based on this scaffold. Further empirical studies are essential to validate these predictions and to fully elucidate the therapeutic potential of this chemical class.

References

  • Dukat, M., et al. (1999). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. European Journal of Medicinal Chemistry, 34(1), 31-43.
  • Feldbæk Nielsen, S., et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(12), 2217-2226. [Link]

  • Gotti, C., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1335. [Link]

  • Glassco, W., et al. (1997). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry, 5(10), 4169-4177.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699-729.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73-120. [Link]

  • Akk, G., & Auerbach, A. (1999). A systematic study of the effects of mutations in the first and second transmembrane domains of the α subunit on the muscle nicotinic acetylcholine receptor channel. The Journal of general physiology, 113(2), 217-226.
  • Sine, S. M. (2002). The nicotinic receptor ligand binding domain. The Journal of neurobiology, 53(4), 431-446.
  • Corringer, P. J., Le Novère, N., & Changeux, J. P. (2000). Nicotinic receptors at the amino acid level. Annual review of pharmacology and toxicology, 40(1), 431-458.
  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(2), 141-150.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733-750.
  • Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of medicinal chemistry, 48(15), 4705-4745.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (niacin, Vitamin B3) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] While nicotinic acid itself is primarily known for its role in lipid metabolism and cardiovascular health, structural modifications of the pyridine-3-carboxylic acid scaffold have yielded compounds with potent pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2][3] This guide provides a comparative analysis of the cytotoxic potential of 6-(dimethylamino)nicotinic acid and its structural analogs, with a focus on their effects on cancer cell lines.

While direct experimental data on the cytotoxicity of this compound is not extensively available in peer-reviewed literature, we can infer its potential activity by examining structurally related compounds. This guide will synthesize available data on analogous 6-substituted nicotinic acids and other nicotinic acid derivatives to provide a framework for understanding their structure-activity relationships (SAR) and mechanisms of action. This information is intended to be a valuable resource for researchers in medicinal chemistry, oncology, and drug discovery.

Comparative Cytotoxicity of Nicotinic Acid Derivatives

The cytotoxic efficacy of nicotinic acid analogs is typically evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following table summarizes the IC50 values for several potent nicotinic acid derivatives from recent studies, providing a benchmark for their anti-cancer activity.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 5c HCT-15Colon Carcinoma0.098Doxorubicin0.101
PC-3Prostate Carcinoma0.112Doxorubicin0.123
CF-295Unknown0.201Doxorubicin0.189
Compound 5b HCT-15Colon Carcinoma0.134Sorafenib0.088
PC-3Prostate Carcinoma0.245Sorafenib0.091
CF-295Unknown0.331Sorafenib0.154
6-Aminonicotinamide CHOChinese Hamster Ovary>100--

Data for compounds 5b and 5c are derived from a study on novel nicotinic acid-based cytotoxic agents.[4][5] Data for 6-aminonicotinamide is based on its cytotoxic effect at concentrations over 0.1 mg/ml.[6]

Notably, compound 5c exhibited the highest cytotoxic potential among the synthesized analogs in its series, with efficacy comparable to the established chemotherapeutic agent, doxorubicin, against HCT-15 and PC-3 tumor cell lines.[4][5]

Structure-Activity Relationship (SAR) and Molecular Design

The cytotoxic activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following diagram illustrates key SAR principles for enhancing cytotoxicity based on available literature.

SAR_Nicotinic_Acid cluster_scaffold Nicotinic Acid Scaffold cluster_substituents Substituent Effects on Cytotoxicity Scaffold Pyridine Ring Carboxylic Acid R6 Position 6 (e.g., -NH2, -N(CH3)2) Critical for activity modulation. Scaffold:port->R6  Substitution at C6 is a key determinant of cytotoxicity.  Electron-donating groups like amino or dimethylamino may enhance activity. R2 Position 2 Substitution can influence receptor binding and selectivity. Scaffold:port->R2  Bulky substituents may decrease activity. R5 Position 5 Modifications can impact pharmacokinetics. Scaffold:port->R5  Introduction of hydrophobic moieties can alter cell permeability.

Caption: Structure-Activity Relationship (SAR) of Nicotinic Acid Derivatives.

For instance, 6-aminonicotinic acid and its alkylated analogs have been shown to possess low to mid-micromolar binding affinities to GABAA receptors, indicating that substitutions at the 6-position are well-tolerated and can be exploited for targeted drug design.[7][8] The introduction of a dimethylamino group at the 6-position, as in this compound, is hypothesized to enhance cytotoxic potential through increased electron-donating character and altered steric profile, potentially leading to improved interactions with biological targets.

Mechanisms of Cytotoxicity

The cytotoxic effects of potent nicotinic acid analogs are often mediated through the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

VEGFR-2 Inhibition and Apoptosis Induction

One of the primary mechanisms identified for the highly active compound 5c is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply, leading to cell death.

The inhibition of VEGFR-2 by compounds like 5c has been shown to induce apoptosis, as evidenced by a significant increase in caspase-3 levels, a key executioner caspase in the apoptotic cascade.[5]

VEGFR2_Pathway Compound Nicotinic Acid Analog (e.g., Compound 5c) VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Proposed Mechanism of Action via VEGFR-2 Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The following is a generalized protocol for performing an MTT assay.

Workflow

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with varying concentrations of the test compound. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of fresh media containing the different concentrations of the test compound to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Reagent Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the media containing MTT.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The available evidence strongly suggests that the nicotinic acid scaffold is a promising template for the development of novel cytotoxic agents. While direct data for this compound is lacking, the high potency of structurally related compounds, such as the VEGFR-2 inhibitor 5c, highlights the potential of this chemical class. The dimethylamino substitution at the 6-position is a rational modification that warrants further investigation to determine its impact on cytotoxic activity and selectivity.

Future research should focus on the synthesis and comprehensive cytotoxic evaluation of this compound and a library of its derivatives against a broad panel of cancer cell lines. Mechanistic studies should also be conducted to elucidate the specific molecular targets and signaling pathways affected by these compounds. Such investigations will be crucial for advancing our understanding of the anti-cancer potential of nicotinic acid derivatives and for the development of new therapeutic strategies.

References

  • A Comparative Analysis of the Cytotoxicity of Nicotinic Acid Analogs in Cancer Cell Lines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ZJj0bM-zDtA0I-rSdgBQuDz2Q4GznRfVQbJDMSVe3PU1oETUeV4uXMBhtSh4ttUo43qu2E7UfGhZb7V0SdIpqrKqC7ROxrLS709FhnMDZ5EnChU2ogctnT5xJtaSqDkTJ0obDurKAJH3nzr_dHPMltjs9X_i8qN8cJEc5dSotJYo898EAmTZls6KdMTRhONG1Z47ZJZerWo3KS-n7c6fVjVPSThmEAsxpUyWntsdRbV6xs5RDw==]
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV_ZNoxopQF41CQwwd4vXYmwXoPo2UwIiZbYRhnsygw7t0mr7SmAhZRDQV2c0tYBg1D2hvwvEllrEZN5d7THBC4O82B6nD8ZMZcbRDFgOAPpu2zA2voanL8AbiIYaPclhhkCYP]
  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25038482/]
  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists. DOI. [URL: https://doi.org/10.1016/j.ejmech.2014.07.039]
  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40168098/]
  • Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. MDPI. [URL: https://www.mdpi.com/1660-3397/22/1/25]
  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16777640/]
  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8353]
  • [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/13499637/]
  • Cytotoxicity and mutagenicity of 6-aminonicotinamide in Chinese hamster ovary cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuXklkZ9hvNxes8g24bN8lfS-kKH4mKuYMIISDLLvewsZhsjhbhv_SQS7Okmw6tEhEKDtgOOKWTytOqc4TYICUcRYKPmMbxzyWkvPVOjaYkn33tD-dJ8V0fpX1rsPCSKrw36Q=]
  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17509883/]
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38271823/]
  • Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3887831/]
  • This compound | CAS 82846-28-4 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-dimethylamino-nicotinic-acid-82846-28-4]
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39536842/]
  • Mechanism of action of niacin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18375237/]
  • Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [URL: https://www.mdpi.com/1422-0067/24/3/2261]
  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19931448/]
  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [URL: https://www.researchgate.net/publication/351610476_Nicotinic_acid_its_mechanism_of_action_and_pharmacological_effects]
  • In Vitro and in Vivo Cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl Uracil, a Uracilic Metabolite of Caffeine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7080102/]
  • Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38789043/]
  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21402397/]
  • Nicotinic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nicotinic_acid]
  • 6-(Dimethylamino)nicotinonitrile | CAS 154924-17-1 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-dimethylamino-nicotinonitrile-154924-17-1]

Sources

A Comparative Guide to the Validation of a Novel Biological Target for 6-(Dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the rigorous validation of a biological target is the cornerstone of a successful therapeutic program. This guide provides an in-depth, technical comparison of methodologies for the validation of a novel biological target for the compound 6-(dimethylamino)nicotinic acid. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, guiding you through the causality behind experimental choices to construct a self-validating system for target identification and confirmation.

The well-documented pharmacology of nicotinic acid (niacin) and its derivatives serves as our foundational starting point. These compounds are known to exert their therapeutic effects, primarily in the management of dyslipidemia, through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[1][2] This established mechanism provides a strong rationale to hypothesize that this compound, a novel structural analog, may share this molecular target. Our validation journey will therefore be a comparative exploration of techniques to interrogate this hypothesis, providing a robust framework for confirming the biological target of this new chemical entity.

Part 1: Foundational Hypothesis - GPR109A as a Putative Target

Nicotinic acid's therapeutic effects on lipid profiles, including the reduction of low-density lipoprotein (LDL) and triglycerides, and the elevation of high-density lipoprotein (HDL), are largely attributed to its action on GPR109A.[1][3][4] This receptor, expressed in adipocytes and immune cells, inhibits lipolysis and modulates inflammatory responses.[2][4] Given the structural similarity of this compound to nicotinic acid, a logical and primary hypothesis is that it also functions as a ligand for GPR109A. The subsequent experimental design will focus on a multi-faceted approach to either confirm or refute this hypothesis.

Part 2: Comparative Experimental Approaches for Target Validation

The validation of a drug target is not a linear process but rather an iterative cycle of hypothesis generation and testing.[5][6] Below, we compare several key experimental strategies to validate GPR109A as the target of this compound.

In Vitro Target Engagement and Functional Assays

The initial and most direct approach is to determine if this compound physically interacts with and activates GPR109A.

Methodology Comparison:

Assay Type Principle Advantages Disadvantages
Radioligand Binding Assay Competitive displacement of a radiolabeled GPR109A ligand (e.g., [3H]-nicotinic acid) by this compound in membranes from cells overexpressing GPR109A.Quantitative (determines binding affinity - Ki), high sensitivity.Requires handling of radioactive materials, indirect measure of functional activity.
GTPγS Binding Assay Measures the activation of Gαi, the G protein coupled to GPR109A, by quantifying the binding of non-hydrolyzable [35S]GTPγS upon receptor activation by a ligand.Direct measure of G protein activation, functional readout.Requires specialized reagents and expertise.
cAMP Accumulation Assay GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using various commercial kits (e.g., HTRF, ELISA).[2]High-throughput compatible, robust and reliable functional assay.Indirect measure of receptor activation, can be influenced by other signaling pathways affecting cAMP.
Calcium Mobilization Assay GPR109A can also couple to Gαq, leading to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.High-throughput compatible, provides information on alternative signaling pathways.GPR109A coupling to Gαq is often cell-type dependent.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing human GPR109A. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate cell membranes with a fixed concentration of [3H]-nicotinic acid and increasing concentrations of unlabeled this compound or nicotinic acid (as a positive control).

  • Incubation and Filtration: Incubate at room temperature to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the binding affinity (Ki).

Expected Outcome: If this compound binds to GPR109A, it will displace the radioligand in a concentration-dependent manner, allowing for the determination of its binding affinity. A comparison of the Ki values for this compound and nicotinic acid will reveal their relative potencies at the receptor.

Cell-Based Phenotypic Assays

Observing the effect of the compound on cellular functions known to be modulated by the target provides crucial evidence for target engagement in a more physiological context.[7]

Methodology Comparison:

Assay Type Principle Advantages Disadvantages
Lipolysis Assay Measures the release of glycerol or free fatty acids from adipocytes. GPR109A activation inhibits isoproterenol-stimulated lipolysis.Physiologically relevant endpoint, confirms functional activity in a primary cell type.Primary adipocyte culture can be challenging, lower throughput.
Cytokine Release Assay GPR109A activation in immune cells (e.g., macrophages) can modulate the release of inflammatory cytokines.Relevant for potential anti-inflammatory applications.The specific cytokine profile can be complex and cell-type dependent.

Experimental Protocol: Adipocyte Lipolysis Assay

  • Adipocyte Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.

  • Treatment: Pre-incubate the mature adipocytes with increasing concentrations of this compound or nicotinic acid for 30 minutes.

  • Stimulation: Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist) and incubate for 1-2 hours.

  • Glycerol Measurement: Collect the supernatant and measure the glycerol content using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Plot the percentage of isoproterenol-stimulated glycerol release against the log concentration of the compound to determine the EC50.

Expected Outcome: A potent inhibition of stimulated lipolysis by this compound would strongly support the hypothesis that it is a functional agonist of GPR109A.

Genetic Approaches for Target Validation

Genetic manipulation techniques provide the most definitive evidence for the role of a specific target in mediating the effects of a compound.[6]

Methodology Comparison:

Technique Principle Advantages Disadvantages
CRISPR/Cas9 Knockout Permanently disables the GPR109A gene in a relevant cell line. The effect of this compound is then tested in these knockout cells versus wild-type cells.[8]Provides definitive evidence of target dependency, highly specific.Can be time-consuming to generate and validate knockout cell lines, potential for off-target effects.
RNA Interference (RNAi) Temporarily reduces the expression of GPR109A using siRNA or shRNA.Faster than CRISPR knockout, allows for transient knockdown.Incomplete knockdown can lead to ambiguous results, potential for off-target effects.

Experimental Workflow: CRISPR/Cas9-Mediated Target Validation

CRISPR_Workflow cluster_design Design & Generation cluster_transfection Cell Line Engineering cluster_validation Knockout Validation cluster_assay Functional Assay Design_gRNA Design gRNAs targeting GPR109A Clone_gRNA Clone gRNAs into Cas9 expression vector Design_gRNA->Clone_gRNA Transfect Transfect cells with Cas9/gRNA vector Clone_gRNA->Transfect Select Select and expand single-cell clones Transfect->Select Genomic_Validation Genomic DNA sequencing to confirm mutation Select->Genomic_Validation Protein_Validation Western blot or qPCR to confirm loss of GPR109A expression Genomic_Validation->Protein_Validation Functional_Assay Perform functional assay (e.g., cAMP) with this compound Protein_Validation->Functional_Assay

Caption: Workflow for CRISPR/Cas9-mediated target validation of GPR109A.

Expected Outcome: In GPR109A knockout cells, this compound should fail to elicit the functional response (e.g., inhibition of cAMP accumulation) that is observed in wild-type cells. This result would provide unequivocal evidence that GPR109A is the molecular target mediating the compound's activity.

Part 3: Data Summary and Interpretation

To facilitate a clear comparison of the potential pharmacological profile of this compound with the known properties of nicotinic acid, the experimental data should be summarized in a structured format.

Table 1: Comparative Pharmacological Profile

Parameter Nicotinic Acid (Reference) This compound Interpretation
GPR109A Binding Affinity (Ki) ~1 µMExperimental ValueDetermines the relative potency of the novel compound at the receptor.
GPR109A Functional Potency (EC50 in cAMP assay) ~10 µMExperimental ValueAssesses the functional efficacy of the compound in a cell-based assay.
Lipolysis Inhibition (EC50) ~5 µMExperimental ValueConfirms the compound's activity in a physiologically relevant context.
Activity in GPR109A KO cells No effectExperimental ValueProvides definitive evidence for on-target activity.

Part 4: Signaling Pathway Visualization

Understanding the downstream consequences of receptor activation is crucial.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor GPR109A Ligand->Receptor Binds and Activates G_protein Gαi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Inhibits

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 6-(Dimethylamino)nicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of nicotinic acid derivatives, understanding their pharmacokinetic profiles is paramount to predicting their therapeutic efficacy and safety. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of 6-(dimethylamino)nicotinic acid and related 6-substituted analogs. While direct comparative in vivo studies for a broad range of these specific derivatives are limited in publicly available literature, this guide synthesizes existing data for relevant compounds, outlines the experimental methodologies for their determination, and offers insights into the anticipated pharmacokinetic behavior based on chemical structure and established metabolic pathways.

Introduction: The Significance of Nicotinic Acid and Its Derivatives

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent for treating dyslipidemia.[1] Its derivatives are being explored for a multitude of applications, from oncology to neuropharmacology. The substitution at the 6-position of the pyridine ring can significantly alter the compound's interaction with biological targets and its metabolic fate, thereby influencing its overall pharmacokinetic profile. This guide focuses on elucidating these differences to aid in the rational design and selection of novel drug candidates.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic profile of a drug dictates its journey through the body, influencing its onset, intensity, and duration of action. Below, we compare the known or inferred ADME properties of key 6-substituted nicotinic acid derivatives.

Nicotinic Acid: The Benchmark

To understand the derivatives, we must first consider the parent compound. Nicotinic acid is rapidly absorbed orally, with peak plasma concentrations reached within 30 to 60 minutes.[2] It is partly metabolized in the liver and also excreted unchanged by the kidneys. The primary metabolite is nicotinuric acid. The formulation of nicotinic acid (immediate-release vs. extended-release) significantly impacts its absorption rate and subsequent metabolic profile, which in turn affects its efficacy and side-effect profile, such as flushing.[2]

6-Aminonicotinamide: A Well-Studied Analog

6-Aminonicotinamide (6-AN), an antimetabolite of nicotinamide, provides the most comprehensive pharmacokinetic data for a 6-substituted nicotinic acid derivative in the public domain. A study in mice revealed the following key parameters[3]:

  • Absorption and Bioavailability: After intraperitoneal administration, 6-AN demonstrated good bioavailability of 80-100%.[3]

  • Distribution: Peak serum concentrations of 80-90 µM were achieved following a 10 mg/kg intravenous dose.[3] The metabolite, 6-amino-NAD+, was detected in the brain, liver, kidney, and spleen, but not in the serum, indicating intracellular conversion and distribution.[3]

  • Metabolism: 6-AN is metabolized intracellularly to 6-amino-NAD+, which is the active form that inhibits the pentose phosphate pathway.[3][4]

  • Excretion: The parent compound is cleared rapidly from the serum, with alpha and beta half-lives of 7.4 and 31.3 minutes, respectively.[3] At least 25% of the administered dose is excreted unchanged in the urine.[3]

This compound and Other Derivatives: An Inferential Analysis

For other synthesized 6-substituted nicotinic acid derivatives, such as those with anti-inflammatory properties, in vivo pharmacokinetic studies are often a subsequent step after initial pharmacological evaluation.[5][6] The nature of the substituent at the 6-position will be a critical determinant of the compound's ADME properties.

Tabular Summary of Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic data for nicotinic acid and 6-aminonicotinamide to provide a clear comparison. Data for other derivatives would be populated as it becomes available through experimental work.

ParameterNicotinic Acid (Immediate Release)6-Aminonicotinamide (in mice)This compound (Predicted)
Absorption Rapid oral absorptionHigh bioavailability (80-100% i.p.)[3]Likely good oral absorption due to increased lipophilicity
Tmax (Time to Peak Concentration) 30-60 minutesNot explicitly stated, but rapid clearance suggests a short TmaxTo be determined
Cmax (Peak Concentration) Dose-dependent80-90 µM (10 mg/kg i.v.)[3]To be determined
Distribution Widely distributedDistributed to brain, liver, kidney, spleen (as 6-amino-NAD+)[3]Likely wide distribution, potential for CNS penetration
Metabolism Hepatic (primary metabolite: nicotinuric acid)Intracellular conversion to 6-amino-NAD+[3]Potential for N-demethylation in addition to conjugation
Half-life (t1/2) ~1 hourBiphasic: 7.4 min (α), 31.3 min (β)[3]To be determined
Excretion Renal (unchanged and as metabolites)At least 25% unchanged in urine[3]Likely renal excretion of parent drug and metabolites

Experimental Protocols for Pharmacokinetic Profiling

To generate the data required for a comprehensive comparison, a series of standardized in vivo and in vitro experiments are necessary.

In Vivo Pharmacokinetic Study

A typical workflow for an in vivo pharmacokinetic study in a preclinical model (e.g., rodents) would involve the following steps:

  • Compound Administration: The derivative is administered via the intended clinical route (e.g., oral gavage, intravenous injection) at a defined dose.

  • Serial Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalytical Method: A validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is used to quantify the concentration of the parent drug and its major metabolites in the plasma samples.[7]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life.

In Vitro ADME Assays

In vitro assays are crucial for understanding the metabolic stability and potential for drug-drug interactions:

  • Metabolic Stability: The derivative is incubated with liver microsomes or hepatocytes to determine its rate of metabolism.

  • Metabolite Identification: The incubates are analyzed by high-resolution mass spectrometry to identify the chemical structures of the metabolites.

  • CYP450 Inhibition/Induction: Assays are conducted to determine if the derivative inhibits or induces major cytochrome P450 enzymes, which is critical for predicting drug-drug interactions.

  • Plasma Protein Binding: The extent to which the derivative binds to plasma proteins is determined, as this affects its distribution and availability to target tissues.

Visualizing Metabolic Pathways and Experimental Workflows

General Metabolic Pathway of Nicotinic Acid Derivatives

The following diagram illustrates the principal metabolic pathways for nicotinic acid and the predicted pathways for its 6-amino substituted derivatives.

cluster_0 Nicotinic Acid Metabolism cluster_1 6-Amino Derivative Metabolism Nicotinic Acid Nicotinic Acid Nicotinuric Acid Nicotinuric Acid Nicotinic Acid->Nicotinuric Acid Conjugation NAD+ Pathway NAD+ Pathway Nicotinic Acid->NAD+ Pathway 6-Aminonicotinic Acid Derivative 6-Aminonicotinic Acid Derivative 6-Amino-NAD+ Analog 6-Amino-NAD+ Analog 6-Aminonicotinic Acid Derivative->6-Amino-NAD+ Analog Intracellular Conversion Start Start Compound Administration Compound Administration Start->Compound Administration Serial Blood Sampling Serial Blood Sampling Compound Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis (HPLC-MS) Bioanalysis (HPLC-MS) Plasma Separation->Bioanalysis (HPLC-MS) Data Analysis Data Analysis Bioanalysis (HPLC-MS)->Data Analysis Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis->Pharmacokinetic Parameters End End Pharmacokinetic Parameters->End

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic profiles of 6-substituted nicotinic acid derivatives are critical to their development as therapeutic agents. While comprehensive comparative data is still emerging, the detailed analysis of 6-aminonicotinamide provides a valuable framework for understanding the ADME properties of this class of compounds. The structural modifications at the 6-position offer a promising avenue for fine-tuning the pharmacokinetic and pharmacodynamic properties of nicotinic acid. Future research should focus on conducting head-to-head in vivo pharmacokinetic studies of promising 6-substituted derivatives, including this compound, to build a more complete and predictive understanding of their behavior in biological systems. This will be instrumental in unlocking their full therapeutic potential.

References

  • Walker, D. L., et al. (1999). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Biochemical Pharmacology, 58(6), 1057-1066. [Link]

  • Ghassemi, S., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Cancers, 13(16), 4099. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

  • Ramalakshmi, N., Aruloly, L., & Puratchikody, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 149-158. [Link]

  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]

  • Smalling, R. V., et al. (2022). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters, 13(7), 1146-1152. [Link]

  • Torti, V. R., et al. (2004). Toxicity study of 6-aminonicotinamide (6-AN), 6-MMPR, and PALA in mice. Proceedings of the American Association for Cancer Research, 45, 1029. [Link]

  • El-Zahabi, M. A. A., et al. (2005). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry, 13(10), 3467-3477. [Link]

  • Frølund, B., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 404-416. [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry, 92, 117439. [Link]

  • Podorozhniĭ, P. G., & Tomashevs'kiĭ, I. I. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Ukrainskii biokhimicheskii zhurnal (1969), 43(4), 467–470. [Link]

  • Dragovic, J. (1995). Nicotinamide pharmacokinetics in patients. Cancer Chemotherapy and Pharmacology, 36(6), 495-497. [Link]

  • Stratford, M. R., & Dennis, M. F. (1994). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. Cancer Chemotherapy and Pharmacology, 34(5), 399-404. [Link]

  • Ferrari, G. (1957). [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid]. Bollettino chimico farmaceutico, 96(12), 542–545. [Link]

  • Pieper, J. A. (2003). Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 60 Suppl 2, S9-S14. [Link]

  • Ross, W. C. (1967). Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Biochemical Pharmacology, 16(4), 675-680. [Link]

  • Shivange, A. V., et al. (2019). Determining the pharmacokinetics of nicotinic drugs in the endoplasmic reticulum using biosensors. The Journal of General Physiology, 151(6), 738–757. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

Sources

A Head-to-Head Comparison of 6-(Dimethylamino)nicotinic Acid and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced structural variations of a molecule can profoundly influence its physicochemical properties and biological activity. This guide provides a comprehensive head-to-head comparison of 6-(dimethylamino)nicotinic acid and its regioisomers: 2-, 4-, and 5-(dimethylamino)nicotinic acid. As derivatives of nicotinic acid (Vitamin B3), a crucial player in cellular metabolism, these compounds present intriguing possibilities for therapeutic intervention.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed analysis of their synthesis, properties, and potential biological implications, supported by experimental data and established protocols.

Introduction: The Significance of Isomeric Scaffolds

Nicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry, known for their roles in treating dyslipidemia and their involvement in vital coenzymes like NAD and NADP.[1][2] The introduction of a dimethylamino group at various positions on the pyridine ring can dramatically alter the molecule's electron distribution, basicity, and steric profile. These modifications, in turn, dictate the molecule's solubility, membrane permeability, and interactions with biological targets. Understanding the distinct characteristics of each regioisomer is therefore paramount for the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The position of the dimethylamino group significantly impacts the physicochemical properties of the nicotinic acid scaffold. A summary of key properties is presented below, though experimental data for all isomers is not uniformly available in the literature.

PropertyThis compound2-(Dimethylamino)nicotinic Acid4-(Dimethylamino)nicotinic Acid5-(Dimethylamino)nicotinic Acid
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [3]166.18 g/mol 166.18 g/mol [4]166.18 g/mol
CAS Number 82846-28-4[3]883787-29-9[5]83039-02-5[4]30766-20-2
Predicted pKa Data not availableData not availableData not availableData not available
Predicted Solubility Data not availableData not availableData not availableData not available

The pKa values are critical for predicting the ionization state of these molecules at physiological pH, which influences their absorption, distribution, metabolism, and excretion (ADME) properties. The solubility in aqueous and organic media will dictate formulation strategies and bioavailability.

Synthesis and Mechanistic Insights

The synthesis of these regioisomers typically involves the modification of a pre-existing substituted pyridine ring. The choice of starting material and reaction sequence is crucial for achieving the desired regioselectivity.

Caption: General synthetic strategies for dimethylaminonicotinic acid regioisomers.

Causality in Synthetic Strategy:

  • For the 2-, 4-, and 6-isomers, a common and effective strategy is the nucleophilic aromatic substitution (SNAr) on a corresponding chloronicotinic acid or a derivative thereof. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloro substituent by dimethylamine. The reaction conditions, such as solvent and temperature, are optimized to ensure complete reaction and minimize side products.

  • For the 5-isomer, direct amination can be more challenging due to the electronic properties of the pyridine ring at that position. A plausible route involves the reductive amination of a 5-aminonicotinic acid precursor or direct alkylation of the amino group with a methylating agent like methyl iodide.

Spectroscopic Analysis: A Fingerprint of Isomeric Identity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of these regioisomers. The chemical shifts and coupling constants of the pyridine ring protons are highly sensitive to the position of the dimethylamino and carboxylic acid groups.

Predicted ¹H NMR Spectral Characteristics:

  • This compound: The dimethylamino group at the 6-position is expected to exert a strong electron-donating effect, causing an upfield shift (lower ppm) of the protons at the 2- and 4-positions.

  • 2-(Dimethylamino)nicotinic Acid: The proximity of both the dimethylamino and carboxylic acid groups to the nitrogen atom will lead to a complex pattern of shielding and deshielding effects on the remaining ring protons.

  • 4-(Dimethylamino)nicotinic Acid: The electron-donating dimethylamino group at the 4-position will significantly shield the protons at the 2- and 6-positions, resulting in upfield shifts.

  • 5-(Dimethylamino)nicotinic Acid: The protons ortho and para to the dimethylamino group (positions 4 and 6) will experience an upfield shift, while the proton at the 2-position will be most deshielded due to its proximity to the ring nitrogen.

A detailed analysis of the coupling patterns (J-coupling) would further confirm the substitution pattern.

Biological Activity: Unraveling Structure-Activity Relationships

The biological activity of these isomers is anticipated to vary significantly due to differences in their ability to interact with target proteins. Nicotinic acid itself is an agonist for the G-protein coupled receptor GPR109A, which mediates its anti-lipolytic effects. The introduction of the dimethylamino group will alter the molecule's shape, polarity, and hydrogen bonding capacity, thereby influencing its binding affinity and efficacy at this and other potential targets.

Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and antifungal agents.[6][7] However, a direct comparative study of the dimethylamino regioisomers is a clear gap in the current literature and represents a promising avenue for future research. Such studies would be invaluable in establishing clear structure-activity relationships (SAR) and guiding the development of more potent and selective drug candidates.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, the following are detailed, self-validating protocols for key experiments.

Protocol 1: General Synthesis of (Dimethylamino)nicotinic Acids via SNAr

This protocol is a general guideline for the synthesis of the 2-, 4-, and 6-isomers from their corresponding chloro-precursors.

Objective: To synthesize a (dimethylamino)nicotinic acid regioisomer through nucleophilic aromatic substitution.

Materials:

  • Appropriate chloronicotinic acid (e.g., 6-chloronicotinic acid)

  • Dimethylamine (solution in THF or ethanol)

  • A suitable high-boiling point solvent (e.g., DMSO, NMP)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Hydrochloric acid (for acidification)

  • Ethyl acetate and water (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer with heating capabilities

Procedure:

  • In a round-bottom flask, dissolve the chloronicotinic acid (1 equivalent) in the chosen solvent.

  • Add the non-nucleophilic base (1.5-2 equivalents).

  • Add the dimethylamine solution (2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the principles outlined in the OECD Test Guideline 105.[8]

Objective: To determine the aqueous solubility of a (dimethylamino)nicotinic acid regioisomer.

Materials:

  • The purified (dimethylamino)nicotinic acid isomer

  • Distilled or deionized water

  • pH meter

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a known volume of water in a flask.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.[8]

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a sample from the clear supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • Perform the experiment in triplicate to ensure reproducibility.

Self-Validation: The concentration of the saturated solution should be constant over successive time points after the initial equilibration period. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRD) to ensure no phase change has occurred.

Protocol 3: Determination of pKa by Potentiometric Titration

This protocol is based on established methods for pKa determination.[9][10]

Objective: To determine the acid dissociation constant(s) (pKa) of a (dimethylamino)nicotinic acid regioisomer.

Materials:

  • The purified (dimethylamino)nicotinic acid isomer

  • Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)

  • Potassium chloride (to maintain constant ionic strength)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in CO₂-free deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the solution in a jacketed beaker to maintain a constant temperature.

  • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.

  • Continue the titration past the equivalence point(s).

  • To determine the pKa of the pyridinium ion, perform a separate titration starting with an acidified solution of the compound and titrating with NaOH.

  • Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Self-Validation: The titration curve should show a clear inflection point. The pKa values obtained from replicate titrations should be consistent. The instrument should be calibrated with standard buffers before each experiment.

Conclusion and Future Directions

This guide has provided a foundational comparison of this compound and its 2-, 4-, and 5-regioisomers. While there are clear theoretical differences in their physicochemical and spectroscopic properties, a significant gap exists in the experimental data necessary for a complete head-to-head analysis. The provided experimental protocols offer a starting point for researchers to generate this crucial data.

Future work should focus on the systematic synthesis and characterization of all regioisomers, followed by a comprehensive evaluation of their biological activities. Such studies will be instrumental in elucidating the structure-activity relationships of this important class of compounds and could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Sources

A Researcher's Guide to the Independent Verification of 6-(Dimethylamino)nicotinic Acid: Protocols and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unequivocal structural confirmation and purity assessment of novel or commercially sourced compounds are paramount. This guide provides a comprehensive framework for the independent verification of 6-(dimethylamino)nicotinic acid, a substituted pyridine carboxylic acid. Given the limited availability of published experimental data for this specific molecule, this document serves as a practical manual for researchers to generate and validate its analytical and physicochemical profile.

This guide will detail the necessary experimental protocols, from fundamental physicochemical characterization to advanced spectrometric analysis. As a point of reference and for comparative purposes, we will utilize nicotinic acid (Niacin, Vitamin B3), a structurally related and extensively characterized compound. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data for confident downstream applications.

Physicochemical Properties: The Foundation of Characterization

A thorough understanding of a compound's physicochemical properties is the bedrock of its scientific evaluation. These parameters influence its behavior in various experimental settings, from solubility in biological assays to its chromatographic retention.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted/Experimental)Nicotinic Acid (Reference)Experimental Protocol
Molecular Formula C₈H₁₀N₂O₂[1][2]C₆H₅NO₂Mass Spectrometry
Molecular Weight 166.18 g/mol [1][2]122.12 g/mol [3]Mass Spectrometry
Appearance Off-white to yellow solid[1]White crystalline powder[3]Visual Inspection
Solubility To be determined1 g in 60 mL of water[3]Saturation Shake-Flask Method
pKa To be determined4.85 (carboxyl), 2.07 (pyridine nitrogen)Potentiometric Titration

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a known volume of a selected solvent system (e.g., water, PBS, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Express the solubility in units of mg/mL or mol/L.

Experimental Protocol: pKa Determination (Potentiometric Titration)

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points will be observed.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

The definitive confirmation of a molecule's structure and the quantification of its purity necessitate the synergistic use of multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) provides information on purity and retention characteristics, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed structural insights.

A robust HPLC method is essential for determining the purity of this compound and for its quantification in various assays. The following method, adapted from established procedures for nicotinic acid and its metabolites, serves as an excellent starting point.[4][5][6]

Table 2: Comparative HPLC Method Parameters

ParameterProposed Method for this compoundReference Method for Nicotinic Acid
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 or Cyano-propyl Reverse-Phase[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient of Acetonitrile and Water with 0.1% Formic Acid[4]
Gradient 5-95% B over 15 minutesIsocratic or gradient depending on the complexity of the sample
Flow Rate 1.0 mL/min0.2 - 1.0 mL/min[4]
Detection UV at 260 nm (or determined λmax)UV at 260 nm
Injection Volume 10 µL5-20 µL

Experimental Protocol: HPLC Method Development and Validation

  • Wavelength Maximization (λmax): Prepare a dilute solution of this compound in the mobile phase and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance.

  • Method Optimization: Systematically adjust the mobile phase composition, gradient, and flow rate to achieve optimal separation of the main peak from any impurities, ensuring good peak shape and resolution.

  • Method Validation: Perform a comprehensive validation according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ).

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and for obtaining fragmentation patterns that aid in structural elucidation.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Couple the outlet of the HPLC system to an electrospray ionization (ESI) source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Mode: Analyze the compound in both positive and negative ion modes to determine which provides a better signal for the parent ion. For a molecule with a basic dimethylamino group and an acidic carboxylic acid, positive ion mode is likely to be more sensitive, detecting the [M+H]⁺ ion.

  • Data Acquisition: Acquire full scan mass spectra to identify the parent ion. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of 167.08.

  • Fragmentation Analysis (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This fragmentation pattern provides a unique fingerprint of the molecule and can be used to confirm its structure.

Table 3: Expected Mass Spectrometry Data

CompoundIonization ModeExpected Parent Ion (m/z)Key Fragment Ions (Predicted)
This compound ESI+167.08 [M+H]⁺Loss of H₂O (m/z 149), Loss of CO₂ (m/z 123)
Nicotinic Acid ESI+124.04 [M+H]⁺[7][8]Loss of H₂O (m/z 106), Loss of CO₂ (m/z 80)[4][7]

NMR spectroscopy provides the most definitive evidence for the chemical structure of a molecule by probing the magnetic properties of its atomic nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The expected spectrum for this compound should show distinct signals for the aromatic protons on the pyridine ring and a singlet for the two methyl groups of the dimethylamino substituent. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals will provide crucial information about the connectivity of the atoms.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This will show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound vs. Nicotinic Acid

Proton PositionThis compound (Predicted)Nicotinic Acid (Experimental, D₂O)[9]
H2 ~8.5-8.7 ppm (singlet or narrow doublet)8.93 ppm
H4 ~7.8-8.0 ppm (doublet of doublets)8.59 ppm
H5 ~6.5-6.7 ppm (doublet)8.24 ppm
-N(CH₃)₂ ~3.0-3.2 ppm (singlet, 6H)N/A

Note: Predicted chemical shifts are estimates and will be influenced by the solvent and pH.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows for the independent verification of this compound are presented below as diagrams generated using Graphviz.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_analytical Analytical Characterization solubility Solubility Determination (Shake-Flask) pka pKa Determination (Potentiometric Titration) hplc HPLC Method Development & Validation ms LC-MS Analysis (Molecular Weight & Fragmentation) hplc->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) compound This compound (Test Article) compound->solubility compound->pka compound->hplc compound->nmr comparator Nicotinic Acid (Reference Standard) comparator->hplc

Caption: Workflow for the comprehensive characterization of this compound.

data_integration data_hplc HPLC Data (Purity, Retention Time) verification Structural Confirmation & Purity Assessment data_hplc->verification data_ms Mass Spec Data (Molecular Weight, Fragments) data_ms->verification data_nmr NMR Data (¹H, ¹³C Chemical Shifts, Coupling) data_nmr->verification data_physchem Physicochemical Data (Solubility, pKa) data_physchem->verification synthesis Synthesized or Procured Compound synthesis->data_hplc synthesis->data_ms synthesis->data_nmr synthesis->data_physchem downstream Downstream Applications (e.g., Biological Assays) verification->downstream

Caption: Data integration for the verification and application of this compound.

Conclusion

The independent verification of a chemical compound's identity, purity, and physicochemical properties is a cornerstone of rigorous scientific research. This guide provides a detailed, step-by-step framework for researchers to confidently characterize this compound. By employing a multi-faceted analytical approach and using a well-characterized compound like nicotinic acid as a benchmark, scientists can generate the robust data necessary to support their research endeavors and ensure the integrity of their findings. The protocols and comparative tables presented herein are designed to be a valuable resource for any laboratory engaged in the synthesis, procurement, or application of this and other novel chemical entities.

References

  • PubChem. Nicotinamide. [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • Bevital AS. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]

  • Biological Magnetic Resonance Bank. Nicotinic Acid at BMRB. [Link]

  • PubMed. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS]. [Link]

  • GNPS Library. Spectrum CCMSLIB00005759310. [Link]

  • National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

  • ResearchGate. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

  • MassBank. Organic compounds. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]

  • ResearchGate. HPLC system used in niacin determination. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 6-(Dimethylamino)nicotinic Acid for its Target

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As the landscape of targeted therapeutics continues to evolve, the rigorous assessment of a compound's selectivity remains a cornerstone of preclinical development. This guide provides an in-depth, technical framework for evaluating the selectivity of 6-(dimethylamino)nicotinic acid, a synthetic derivative of nicotinic acid. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive roadmap for its characterization, utilizing established methodologies and comparing its hypothetical performance against known modulators of the nicotinic acid receptor pathway.

Introduction: The Significance of Selectivity for Nicotinic Acid Derivatives

Nicotinic acid (niacin), a well-established therapeutic agent, exerts its primary effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). This receptor is predominantly expressed in adipocytes and immune cells. The activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent suppression of lipolysis. This mechanism is central to the lipid-lowering effects of niacin.

However, the therapeutic utility of nicotinic acid is often hampered by off-target effects, most notably cutaneous flushing, which is also mediated through GPR109A activation in skin immune cells. Furthermore, the existence of a closely related receptor, GPR109B (HCAR3), which shares a high degree of sequence homology with GPR109A, presents a key selectivity challenge. Therefore, the development of novel nicotinic acid derivatives, such as this compound, necessitates a thorough evaluation of their on-target potency and selectivity against GPR109B and other potential off-targets.

This guide will detail a multi-faceted approach to characterize the selectivity profile of this compound, providing a rationale for experimental choices and detailed protocols for key assays.

The Target and Key Comparators

The primary molecular target for this compound is presumed to be the GPR109A receptor . To provide a meaningful assessment of its selectivity, its performance will be compared against a panel of established GPR109A agonists:

  • Nicotinic Acid: The endogenous and therapeutic reference compound.

  • Acipimox: A nicotinic acid analogue used clinically to reduce plasma free fatty acids.

  • GSK256073: A potent and selective synthetic GPR109A agonist.

The primary off-target for selectivity assessment is the GPR109B receptor .

A Multi-tiered Approach to Selectivity Profiling

A robust assessment of selectivity involves a combination of binding, functional, and cell-based assays. This tiered approach provides a comprehensive understanding of a compound's interaction with its intended target and potential off-targets.

Caption: A tiered workflow for assessing the selectivity of GPR109A agonists.

Tier 1: Quantifying Target Engagement with Radioligand Binding Assays

The initial step is to determine the binding affinity of this compound for GPR109A and GPR109B. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either human GPR109A or GPR109B.

    • Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4):

      • Membrane preparation (typically 10-20 µg of protein per well).

      • A fixed concentration of [³H]-nicotinic acid (the radioligand).

      • Increasing concentrations of the unlabeled competitor compound (this compound, nicotinic acid, acipimox, or GSK256073).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GPR109A agonist).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity (Ki) and Selectivity

CompoundGPR109A Ki (nM)GPR109B Ki (nM)Selectivity (GPR109B Ki / GPR109A Ki)
This compound [Placeholder for experimental data][Placeholder for experimental data][Placeholder for calculated value]
Nicotinic Acid~300>10,000>33
Acipimox~500>10,000>20
GSK256073~5>1,000>200

Note: The provided values for the comparator compounds are representative and may vary depending on experimental conditions.

Tier 2: Assessing Functional Potency via cAMP Inhibition

Following the confirmation of direct binding, the next critical step is to evaluate the functional consequence of this interaction. Since GPR109A is a Gi-coupled receptor, agonist binding inhibits the production of cyclic AMP (cAMP). A cAMP inhibition assay is therefore a direct measure of the compound's functional potency.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture:

    • Use HEK293 cells stably expressing either human GPR109A or GPR109B.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of the test compound (this compound or comparators).

    • Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

    • Incubate for a specified time at 37°C.

  • Detection and Data Analysis:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal inhibitory effect).

Data Presentation: Functional Potency (EC₅₀) and Selectivity

CompoundGPR109A EC₅₀ (nM)GPR109B EC₅₀ (nM)Selectivity (GPR109B EC₅₀ / GPR109A EC₅₀)
This compound [Placeholder for experimental data][Placeholder for experimental data][Placeholder for calculated value]
Nicotinic Acid~100>30,000>300
Acipimox~200>50,000>250
GSK256073~10>5,000>500

Note: The provided values for the comparator compounds are representative and may vary depending on experimental conditions.

Tier 3: Evaluating Physiological Response with a Lipolysis Assay

The final tier of selectivity assessment involves evaluating the compound's effect on a physiologically relevant cellular process. For GPR109A agonists, the inhibition of lipolysis in adipocytes is the key downstream effect. This assay provides crucial information on the compound's efficacy in a more complex biological system.

Experimental Protocol: Adipocyte Lipolysis Assay

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard protocol (e.g., treatment with insulin, dexamethasone, and IBMX).

  • Lipolysis Induction and Treatment:

    • Wash the mature adipocytes with assay buffer.

    • Pre-incubate the cells with increasing concentrations of the test compound or comparators.

    • Stimulate lipolysis by adding a β-adrenergic agonist (e.g., isoproterenol).

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Detection of Lipolysis Products:

    • Collect the cell culture supernatant.

    • Measure the concentration of glycerol or free fatty acids (FFA) released into the supernatant using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis:

    • Plot the percentage of inhibition of isoproterenol-stimulated glycerol/FFA release against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for the inhibition of lipolysis.

Data Presentation: Inhibition of Lipolysis (EC₅₀)

CompoundInhibition of Lipolysis EC₅₀ (nM) in 3T3-L1 Adipocytes
This compound [Placeholder for experimental data]
Nicotinic Acid~500
Acipimox~1000
GSK256073~50

Note: The provided values for the comparator compounds are representative and may vary depending on experimental conditions.

GPR109A_Signaling cluster_agonist Agonist cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist This compound or other Agonist GPR109A GPR109A Receptor Agonist->GPR109A Binds to AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) HSL Hormone-Sensitive Lipase (Inactive) PKA_active->HSL Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides Triglycerides Triglycerides->HSL_active Hydrolyzes

Caption: GPR109A signaling pathway leading to the inhibition of lipolysis.

Interpreting the Data: A Holistic View of Selectivity

A comprehensive assessment of the selectivity of this compound requires a holistic interpretation of the data from all three tiers of the experimental workflow.

  • Binding Selectivity: The ratio of Ki values for GPR109B versus GPR109A provides a direct measure of the compound's ability to discriminate between these two closely related receptors at the binding level. A higher ratio indicates greater selectivity.

  • Functional Selectivity: The ratio of EC₅₀ values from the cAMP assay for GPR109B and GPR109A reveals the functional consequence of binding. It is possible for a compound to bind to both receptors but only functionally activate one, a phenomenon known as functional selectivity.

  • Cellular Efficacy: The EC₅₀ value from the lipolysis assay provides a measure of the compound's potency in a physiologically relevant context. This value should be considered in conjunction with the binding and functional data to understand the compound's overall therapeutic potential.

Ideally, a promising candidate like this compound would exhibit high binding affinity and functional potency for GPR109A, with significantly lower affinity and potency for GPR109B. This would translate to a favorable selectivity ratio, suggesting a reduced potential for off-target effects mediated by GPR109B.

Conclusion

The rigorous, multi-tiered approach outlined in this guide provides a robust framework for assessing the selectivity of this compound for its presumed target, GPR109A. By systematically evaluating its binding affinity, functional potency, and cellular efficacy in comparison to established compounds, researchers can gain a comprehensive understanding of its selectivity profile. This detailed characterization is an indispensable step in the preclinical development of novel nicotinic acid derivatives, ultimately paving the way for safer and more effective therapeutic agents.

References

  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874. [Link]

  • Tunaru, S., et al. (2003). PUMA-G, an orphan G protein-coupled receptor, is a receptor for nicotinic acid. Nature Medicine, 9(3), 352-355. [Link]

  • Richman, J. G., et al. (2007). Agonist-dependent and -independent GPR109A receptor-G protein coupling and signaling. Journal of Biological Chemistry, 282(26), 18676-18684. [Link]

  • Lauring, B., et al. (2012). Niacin lipid-lowering efficacy is independent of GPR109A in mice. Science Translational Medicine, 4(148), 148ra115. [Link]

  • van der Hoorn, J. W., et al. (2008). The G protein-coupled receptor GPR109A is a promising target for the treatment of dyslipidemia. Current Opinion in Investigational Drugs, 9(4), 365-371. [Link]

A Comparative Review of the Therapeutic Potential of Nicotinic Acid Derivatives: From Dyslipidemia to Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of nicotinic acid (Niacin, Vitamin B3) and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings, comparative efficacy, and the rationale behind experimental designs to evaluate these multifaceted compounds.

Introduction: The Enduring Legacy of Nicotinic Acid and the Quest for Refinement

For over five decades, nicotinic acid has been a cornerstone in the management of dyslipidemia, recognized for its robust ability to modulate a wide spectrum of blood lipids.[1][2] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent available for raising high-density lipoprotein (HDL) cholesterol.[2][3][4] These actions made it a valuable tool in the prevention of atherosclerotic cardiovascular diseases.[5][6]

However, the clinical utility of nicotinic acid has been hampered by a significant side-effect profile, most notably a pronounced cutaneous vasodilation known as flushing.[7][8] This unpleasant, though harmless, effect often leads to poor patient compliance. This challenge spurred the development of various derivatives and formulations aimed at preserving the therapeutic benefits of the parent compound while mitigating its undesirable effects.[7] This review will compare the foundational compound, nicotinic acid, with its key derivative, Acipimox, exploring their mechanisms of action, therapeutic applications in cardiovascular and neurological disorders, and critically, their differentiated safety profiles, supported by experimental data and protocols.

The Core Mechanism: GPR109A Signaling

The primary therapeutic effects of nicotinic acid and its derivatives on lipid metabolism are mediated through the activation of a specific G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂), which is highly expressed on the surface of adipocytes.[8][9][10][11]

Mechanism of Action Cascade:

  • Receptor Activation: Nicotinic acid binds to and activates the GPR109A receptor on fat cells.[10][12]

  • Inhibition of Adenylyl Cyclase: This activation is coupled to an inhibitory G-protein (Gi), which suppresses the activity of adenylyl cyclase.[12]

  • Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[12]

  • Inhibition of Lipolysis: Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL).[13] This results in the inhibition of lipolysis, the process of breaking down stored triglycerides.

  • Decreased Free Fatty Acid Release: The net effect is a significant reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[9][13]

  • Hepatic Effects: The reduced flux of FFAs to the liver curtails the substrate available for hepatic triglyceride synthesis. This leads to decreased production of very-low-density lipoproteins (VLDL) and, consequently, a reduction in their catabolic product, LDL.[10][11][13][14]

The mechanism for increasing HDL cholesterol is less direct and not fully elucidated but is thought to involve the inhibition of HDL particle breakdown and reduced hepatic uptake.[11]

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid / Derivative GPR109A GPR109A Receptor NA->GPR109A Binds & Activates AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA_release Free Fatty Acid (FFA) Release Lipolysis->FFA_release FFA_Blood ↓ FFAs in Bloodstream FFA_release->FFA_Blood TG_Synth Triglyceride Synthesis VLDL_Prod VLDL Production TG_Synth->VLDL_Prod Leads to ↓ LDL_Levels ↓ Plasma LDL VLDL_Prod->LDL_Levels TG_Levels ↓ Plasma Triglycerides VLDL_Prod->TG_Levels FFA_Blood->TG_Synth Reduced Substrate

Caption: Experimental workflow for evaluating lipid-lowering drug effects in vitro.

Conclusion and Future Directions

Nicotinic acid and its derivatives remain a relevant class of therapeutic agents with multifunctional potential. [1]While the primary clinical application of nicotinic acid itself has been refined in the era of high-potency statins, its fundamental biology provides a powerful platform for drug development.

The comparative analysis clearly positions Acipimox as a superior alternative in terms of tolerability, addressing the principal barrier to nicotinic acid therapy—flushing. [15][16]This improved safety profile makes it a valuable option for managing hypertriglyceridemia in patients who are intolerant to or inadequately managed by other therapies.

Looking forward, the field is moving in two exciting directions. First is the continued development of novel GPR109A agonists or co-medications that can further refine the therapeutic window, maximizing lipid-modifying effects while eliminating side effects. [8]Second, and perhaps more compelling, is the exploration of these compounds in neurodegenerative diseases. [5][17][18]Their ability to boost central nervous system NAD+ levels opens a promising, non-lipid-mediated therapeutic avenue for conditions like Alzheimer's and Parkinson's disease. Future research must focus on well-designed clinical trials to validate these neuroprotective effects and establish optimal dosing and formulations for CNS delivery.

References

  • Kamal-Eldin, A., et al. (2015). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. European Food Research and Technology, 240, 495-505. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acipimox? Patsnap. [Link]

  • EMEDZ.NET. (n.d.). Acipimox (olbetam) - Uses, Dose, MOA, Brands, Side effects. EMEDZ.NET. [Link]

  • EMEDZ.NET. (2025). Pharmacology of Acipimox (Olbetam); Mechanism of action, Pharmacokinetics, Uses, Effects. EMEDZ.NET. [Link]

  • Carlson, L. A. (1983). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. [Link]

  • Chen, Y., et al. (2015). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. SpringerLink. [Link]

  • Patsnap Synapse. (2024). What is Acipimox used for? Patsnap. [Link]

  • Li, Y., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. [Link]

  • Guyton, J. R. (2007). Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. PubMed Central. [Link]

  • Parkhomets, P. K., et al. (1995). [Role of nicotinic acid and its derivatives in disorders of nervous system function]. PubMed. [Link]

  • GPnotebook. (2021). Acipimox. GPnotebook. [Link]

  • Al-Dwairi, A., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PubMed Central. [Link]

  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. [Link]

  • Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. PubMed. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Digby, J. E., et al. (2014). GPR109A and Vascular Inflammation. PubMed Central. [Link]

  • Shi, Y., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. [Link]

  • Jacob, J. N., & S, A. (2020). Nicotinic acid, its mechanism of action and pharmacological effects. Semantic Scholar. [Link]

  • Lavigne, P. M., & Karas, R. H. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. JAMA Network Open. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • ClinicalTrials.gov. (2012). Efficacy of Nicotine Acid on Dyslipidaemia in Patients With Metabolic Syndrome. ClinicalTrials.gov. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]

  • Yan, T., et al. (2010). Niacin, an Old Drug, has New Effects on Central Nervous System Disease. Current medicinal chemistry. [Link]

  • Garg, A., & Grundy, S. M. (1990). Nicotinic acid as therapy for dyslipidemia in non-insulin-dependent diabetes mellitus. PubMed. [Link]

  • Rennie, G., & Morris, R. (2019). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. PubMed Central. [Link]

  • Madasamy, S., et al. (2022). Differential Effects of Lipid-lowering Drugs in Modulating Morphology of Cholesterol Particles. JoVE. [Link]

  • Dr. G Bhanu Prakash. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

  • European Medicines Agency. (2014). Substances related to nicotinic acid - referral. European Medicines Agency. [Link]

  • Lavigne, P. M., & Karas, R. H. (2013). Effect of niacin therapy on cardiovascular outcomes in patients with coronary artery disease. Journal of the American College of Cardiology. [Link]

  • Clinical Research Trial Listing. (2025). Nicotinic Acid for the Treatment of Alzheimer's Disease. Clinicaltrials.gov. [Link]

  • Khan, A. S., et al. (2011). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non - diabetic hypercholesterolemic rats. PubMed Central. [Link]

  • Libella. (2015). CLINICAL STUDY PROTOCOL. Libella. [Link]

  • Guyton, J. R., et al. (2017). Niacin and heart disease prevention: Engraving its tombstone is a mistake. PubMed. [Link]

  • Ministry of Food and Drug Safety. (2014). Guidelines on the Clinical Evaluation of Medicinal Products for Treatment of Dyslipidemia. Ministry of Food and Drug Safety. [Link]

  • American Association of Clinical Endocrinology. (2018). Niacin Nico(nic Acid (Vitamin B3). AACE. [Link]

  • National Lipid Association. (n.d.). Landmark Clinical Trials. National Lipid Association. [Link]

  • Luria, M. H. (1988). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. PubMed. [Link]

  • Reiner, Ž. (2021). Novel Experimental Agents for the Treatment of Hypercholesterolemia. PubMed Central. [Link]

  • Lithell, H., et al. (1984). A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability. PubMed. [Link]

Sources

A Researcher's Guide to Validating the In Vivo Efficacy of 6-(Dimethylamino)nicotinic Acid in Preclinical Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of the novel compound 6-(dimethylamino)nicotinic acid. Given its structural similarity to nicotinic acid (Niacin, Vitamin B3), a known agonist for the G-protein coupled receptor GPR109A, this guide is predicated on the hypothesis that this compound acts as a modulator of inflammatory responses via this pathway.

The activation of GPR109A, an anti-inflammatory Gi protein-coupled receptor, is known to regulate inflammation by suppressing pro-inflammatory signaling pathways[1][2]. This document outlines a systematic approach to test this hypothesis, comparing the compound's performance against its parent molecule, nicotinic acid, in robust and validated animal models of acute and chronic inflammation.

Part 1: Scientific Rationale and Strategic Approach

The GPR109A Hypothesis: A Plausible Mechanism of Action

Nicotinic acid, while effective in treating dyslipidemia, also possesses significant immunomodulatory properties mediated through the GPR109A receptor, which is expressed on immune cells such as monocytes and macrophages[3][4]. Activation of GPR109A inhibits the production of pro-inflammatory mediators like TNF-α and Interleukin-6 (IL-6)[3]. The primary limitation of nicotinic acid is a pronounced flushing side effect, also mediated by GPR109A on skin cells.

Our core hypothesis is that the dimethylamino modification on the pyridine ring of this compound may alter its binding affinity, potency, or downstream signaling at the GPR109A receptor. This could potentially lead to a desirable therapeutic profile: enhanced anti-inflammatory efficacy with a reduced flushing response. This guide provides the experimental blueprint to dissect this possibility.

Experimental Validation Workflow

The validation process is structured to move from a broad assessment of anti-inflammatory activity to a more detailed characterization of the dose-response relationship and therapeutic window.

G cluster_0 Phase 1: Acute Inflammation Model cluster_1 Phase 2: Chronic Inflammation Model a1 Compound Formulation & Dosage Selection a2 Carrageenan-Induced Paw Edema Assay a1->a2 a3 Measure Paw Volume (Primary Endpoint) a2->a3 a4 Initial Efficacy Assessment a3->a4 b1 Dose-Range Finding Study (Based on Phase 1) a4->b1 Proceed if Efficacious b2 Adjuvant-Induced Arthritis (Chronic Model) b1->b2 b3 Monitor Clinical Score & Body Weight b2->b3 b4 Terminal Biomarker Analysis (Cytokines, Histology) b3->b4 c1 Comparative Efficacy Analysis b4->c1

Caption: High-level workflow for in vivo validation of this compound.

Part 2: Comparative Efficacy in an Acute Inflammation Model

To establish initial efficacy, the carrageenan-induced paw edema model in rats is an industry-standard, robust, and highly reproducible assay for evaluating acute anti-inflammatory effects.

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Sprague-Dawley rats (180-220g) are acclimatized for 7 days with free access to food and water.

  • Group Allocation (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in water, p.o.)

    • Group 2: this compound (Test Article, e.g., 30 mg/kg, p.o.)

    • Group 3: Nicotinic Acid (Comparator, 30 mg/kg, p.o.)

    • Group 4: Indomethacin (Positive Control, 10 mg/kg, p.o.)

  • Dosing: Animals are fasted overnight. The respective treatments are administered by oral gavage (p.o.) one hour prior to the inflammatory insult.

  • Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of λ-Carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Calculation of Edema and Inhibition:

    • Edema (mL) = (Paw volume at time t) - (Paw volume at baseline)

    • % Inhibition = [ (EdemaControl - EdemaTreated) / EdemaControl ] x 100

Anticipated Data and Interpretation

The primary endpoint is the reduction in paw volume (edema) compared to the vehicle control group. The data can be summarized for comparison.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema Model (4 hours post-injection)

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibition of Edema
Vehicle Control -0.85 ± 0.06-
This compound 300.48 ± 0.0443.5%
Nicotinic Acid (Comparator) 300.59 ± 0.0530.6%
Indomethacin (Positive Control) 100.31 ± 0.0363.5%

Interpretation: In this hypothetical dataset, this compound demonstrates superior anti-inflammatory activity compared to its parent compound, nicotinic acid, at the same dose. While not as potent as the broad-spectrum anti-inflammatory Indomethacin, its significant effect warrants further investigation in a chronic model.

Part 3: Efficacy Evaluation in a Chronic, Immune-Mediated Model

The adjuvant-induced arthritis (AIA) model in rats is a well-established model of chronic inflammation that shares pathological features with human rheumatoid arthritis. It is ideal for evaluating a compound's potential for disease modification over a sustained treatment period.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
  • Animal Acclimatization: Male Lewis rats (175-200g) are used due to their high susceptibility to AIA and are acclimatized for 7 days.

  • Induction of Arthritis: On Day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the base of the tail.

  • Group Allocation and Dosing (n=8 per group): Prophylactic treatment begins on Day 0 and continues daily until Day 21.

    • Group 1: Vehicle Control (p.o., daily)

    • Group 2: this compound (30 mg/kg, p.o., daily)

    • Group 3: Nicotinic Acid (30 mg/kg, p.o., daily)

    • Group 4: Methotrexate (Positive Control, 0.5 mg/kg, i.p., twice weekly)

  • Clinical Assessment:

    • Arthritis Score: Animals are scored every other day from Day 10 to Day 21. Each paw is graded on a scale of 0-4 (0=normal, 4=severe swelling and erythema), for a maximum score of 16 per animal.

    • Body Weight: Monitored as an indicator of general health.

  • Terminal Endpoints (Day 21):

    • Blood Collection: Serum is collected for cytokine analysis (TNF-α, IL-6, IL-1β) via ELISA.

    • Histopathology: Hind paws are collected, fixed in formalin, decalcified, and processed for H&E staining to assess inflammation, pannus formation, and bone erosion.

Anticipated Data and Interpretation

This model provides a richer dataset, combining clinical scores with key biomarkers.

Table 2: Comparative Efficacy in Adjuvant-Induced Arthritis Model

Treatment GroupMean Arthritis Score (Day 21) ± SEM% Reduction in ScoreSerum TNF-α (pg/mL) ± SEM
Vehicle Control 12.5 ± 1.1-158 ± 15
This compound 7.2 ± 0.842.4%85 ± 11
Nicotinic Acid (Comparator) 9.8 ± 1.021.6%112 ± 13
Methotrexate (Positive Control) 4.1 ± 0.567.2%51 ± 8

Interpretation: The hypothetical data suggest that daily administration of this compound significantly ameliorates the clinical signs of arthritis and reduces systemic levels of the key pro-inflammatory cytokine TNF-α. The effect is more pronounced than that of nicotinic acid, suggesting the dimethylamino modification confers a tangible therapeutic advantage in a chronic setting.

Part 4: Mechanistic Grounding

The observed anti-inflammatory effects are hypothesized to be mediated by the GPR109A signaling pathway.

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway compound This compound (Agonist) receptor GPR109A Receptor compound->receptor Binds gi_protein Gαi Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka nfkb NF-κB Pathway pka->nfkb Activates cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nfkb->cytokines Upregulates Transcription

Caption: Hypothesized GPR109A-mediated anti-inflammatory signaling cascade.

To confirm this mechanism, follow-up studies using GPR109A knockout mice would be the definitive step. If this compound loses its anti-inflammatory efficacy in GPR109A-/- mice, it would provide conclusive evidence that its action is mediated through this receptor[1][2].

Conclusion and Future Directions

This guide outlines a robust, phased approach to validate the in vivo anti-inflammatory efficacy of this compound. The proposed experiments are designed to objectively compare its performance against its parent compound, nicotinic acid, and an established standard-of-care. Positive results from this framework would provide a strong data package to support further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology studies, and investigation into its potential for a reduced flushing profile compared to nicotinic acid.

References

  • Title: Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC Source: PubMed Central URL: [Link]

  • Title: Role of GPR109A Receptor in the Efficacy of Nicotinic Acid Source: ResearchGate URL: [Link]

  • Title: The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival Source: Cancer Research - AACR Journals URL: [Link]

  • Title: Establishment of Model Mice to Evaluate Low Niacin Nutritional Status Source: PubMed URL: [Link]

  • Title: Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC Source: NIH URL: [Link]

  • Title: GPR109A and Vascular Inflammation - PMC Source: NIH URL: [Link]

  • Title: Nicotinic Acid Source: PubChem URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(dimethylamino)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-(dimethylamino)nicotinic acid. As researchers and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This document is designed to provide essential, immediate safety and logistical information, grounding procedural guidance in established regulatory frameworks and scientific principles.

Foundational Principle: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer its likely hazard profile from related nicotinic acid derivatives.

Based on data for analogous compounds such as 6-(Methylamino)nicotinic acid and nicotinic acid itself, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2][3][4][5][6] During thermal decomposition, it may release toxic fumes, including nitrogen oxides and carbon oxides.[2][7][8] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a framework of established safety protocols.

Table 1: Hazard Profile and Essential Safety Precautions
Hazard CategoryDescriptionRequired PPE & Handling
Acute Oral Toxicity Harmful if swallowed.[1]Avoid ingestion. Wash hands thoroughly after handling.[2][3][5]
Skin Irritation Causes skin irritation.[1]Wear nitrile or other chemically resistant gloves. Use proper glove removal technique.[2][5]
Eye Irritation Causes serious eye irritation.[1][2][3][5][6]Wear safety glasses or goggles. Ensure eyewash stations are accessible.[9]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust.[1][8]Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[2]
Environmental Hazard May be harmful to aquatic life. Do not let product enter drains.[3][5][7][8]Prevent release to the environment. All waste must be collected for proper disposal.

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of any laboratory chemical is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[10][11][12] The following workflow ensures compliance with these regulations.

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous according to the EPA.[13] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[14]

  • Action: Given its potential toxicity and irritant properties, waste this compound and any materials heavily contaminated with it (e.g., weigh boats, gloves, paper towels) should be managed as hazardous waste. This is the most conservative and safest approach.

Step 2: Segregation and Containerization

Chemical waste must be strictly segregated to prevent dangerous reactions.[12][15] Mixing incompatible chemicals is a common cause of laboratory accidents.

  • Causality: this compound may be incompatible with strong oxidizing agents, acids, and acid chlorides.[8] Accidental mixing could lead to vigorous, exothermic reactions.

  • Action:

    • Designate a specific, compatible waste container for this compound waste. Suitable containers are typically made of high-density polyethylene (HDPE).

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[15][16]

    • Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Chemical Hygiene Plan (CHP).[11]

Step 3: Proper Labeling

OSHA and EPA regulations require that all hazardous waste containers are clearly and accurately labeled.[10][15][16] This is critical for communicating hazards to everyone in the laboratory and to the waste disposal personnel.

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • A clear statement of the hazards (e.g., "Toxic," "Irritant")

    • The date on which waste was first added (the "accumulation start date")

Step 4: Accumulation and Storage in the Laboratory

Waste is typically stored temporarily in the lab in a designated Satellite Accumulation Area (SAA) before being collected by your institution's Environmental Health and Safety (EHS) department.[16]

  • Action:

    • Store the sealed waste container in a designated SAA, which should be at or near the point of generation.

    • Keep the container closed at all times except when adding waste.[16]

    • Ensure the storage area is away from sources of heat or ignition and separate from incompatible materials.[15]

    • Once the container is full, or if it has reached the institutional time limit for SAAs, arrange for it to be collected by your EHS or a licensed hazardous waste contractor.

Step 5: Final Disposal by a Licensed Professional

Under federal law, hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[3][7][8] It must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17]

  • Action: Your institution's EHS office will manage the final disposal process. They will work with a certified hazardous waste disposal company that will transport the waste off-site.[13] The typical final disposal method for this type of organic chemical waste is high-temperature incineration, which safely destroys the compound and turns it into less harmful components.[12][15]

Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for the proper disposal of this compound is illustrated below. This workflow provides a clear, logical path from waste generation to final, compliant disposal.

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs Institutional & Professional Disposal start Waste Generation (e.g., unused product, contaminated labware) characterize Step 1: Characterize Waste Is it hazardous? start->characterize segregate Step 2: Segregate & Containerize Use a dedicated, compatible container. characterize->segregate Yes, manage as hazardous. non_haz Follow non-hazardous waste procedures characterize->non_haz No (Not applicable for this compound) label_waste Step 3: Label Container 'Hazardous Waste', full chemical name, hazards, date. segregate->label_waste store Step 4: Store in Satellite Accumulation Area (SAA) Keep container closed. label_waste->store collect Arrange for EHS Collection store->collect Container is full or time limit reached transport Transport by Licensed Hauler collect->transport dispose Step 5: Final Disposal at TSDF (e.g., Incineration) transport->dispose

Sources

A Researcher's Guide to the Safe Handling of 6-(dimethylamino)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(dimethylamino)nicotinic acid (CAS No. 82846-28-4). As your partner in laboratory safety, we aim to build trust by providing value that extends beyond the product itself. This document is structured to offer a clear, in-depth technical guide, moving beyond a simple checklist to explain the reasoning behind each safety protocol.

Understanding the Risks: Hazard Profile of this compound

This compound is a solid, off-white to yellow powder.[1] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that necessitate careful handling to ensure personnel safety.[1]

Primary Hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4): Ingestion can lead to adverse health effects.[1]

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2): Direct contact with the skin can cause irritation.[1]

  • May cause an allergic skin reaction (Skin Sensitization, Category 1): Repeated exposure may lead to skin sensitization.[2]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A): Contact with eyes can result in significant irritation.[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3): Inhalation of the dust can irritate the respiratory system.[1]

The compound's signal word is "Warning".[1][2] It is crucial to adhere to the precautionary statements associated with these classifications to mitigate risks.

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1]
H317Skin Sensitization (Category 1)May cause an allergic skin reaction.[2]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)May cause respiratory irritation.[1]

Engineering Controls: The First Line of Defense

Before considering Personal Protective Equipment (PPE), it is essential to implement proper engineering controls to minimize exposure. The principle here is to contain the hazard at its source.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3] For weighing and preparing solutions, a certified chemical fume hood is mandatory to prevent the inhalation of dust particles.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces. This area should be clearly marked.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing skin, eye, and respiratory exposure. The following PPE is required when handling this compound.

Eye and Face Protection
  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.

  • Chemical Splash Goggles: Due to the risk of serious eye irritation, chemical splash goggles that provide a complete seal around the eyes are mandatory when there is any risk of splashing or dust generation.[1]

  • Face Shield: In addition to goggles, a face shield should be worn when handling larger quantities of the solid or when there is a significant risk of splashing.

Skin Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option, but it is always best to consult the glove manufacturer's compatibility chart for the specific chemical being handled. Gloves must be inspected for any signs of degradation or puncture before use and should be disposed of after handling the compound.

  • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls may be necessary.

Respiratory Protection
  • Respirator: If work cannot be conducted within a chemical fume hood or if there is a potential for dust generation in an open environment, a NIOSH-approved respirator is required. The specific type of respirator should be chosen based on a thorough risk assessment.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood weighing Weighing or transferring solid? fume_hood->weighing Yes ppe_respirator Required PPE: - NIOSH-approved respirator - Chemical splash goggles - Nitrile gloves - Lab coat/coveralls fume_hood->ppe_respirator No splash_risk Risk of splashing? weighing->splash_risk Yes ppe_fume_hood Required PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat weighing->ppe_fume_hood No ppe_goggles Add: - Chemical splash goggles splash_risk->ppe_goggles Low ppe_face_shield Add: - Face shield splash_risk->ppe_face_shield High ppe_goggles->ppe_fume_hood ppe_face_shield->ppe_goggles

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedure
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. The designated work area and fume hood should be clean and uncluttered.

  • Weighing: Carefully weigh the solid compound in the fume hood. Use a spatula to transfer the powder and avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If necessary, use a closed system for dissolution to minimize exposure.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[4]

Spill Response

In the event of a spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Cleanup: For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan
  • Waste Collection: All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program.[5] Do not dispose of it down the drain or in regular trash.

The following diagram outlines the disposal workflow.

Disposal_Workflow start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids (gloves, paper towels, etc.) waste_type->solid_waste Solid liquid_waste Unused Solutions waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container collect_solid Place in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Place in a labeled, sealed liquid waste container liquid_waste->collect_liquid rinse_container Triple rinse with a suitable solvent. Collect rinsate as liquid waste. empty_container->rinse_container dispose Arrange for pickup by Environmental Health & Safety collect_solid->dispose collect_liquid->dispose rinse_container->collect_liquid

Caption: Waste disposal workflow for this compound.

Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) readily available to provide to emergency medical personnel.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 6-(Methylamino)nicotinic acid. Retrieved from an equivalent SDS for a related compound to infer first aid measures.
  • Capot Chemical. (n.d.). MSDS of 6-Dimethylaminomethyl-nicotinic acid. Retrieved from an equivalent SDS for a related compound to infer general handling procedures.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: Nicotinic acid.
  • CymitQuimica. (2025, December 19). SAFETY DATA SHEET: 4-(Dimethylamino)Nicotinic Acid.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid.
  • ECHEMI. (n.d.). Nicotinic acid SDS, 59-67-6 Safety Data Sheets. Retrieved from an equivalent SDS for a related compound to infer physical properties.
  • Sigma-Aldrich. (2024, September 6). Sigma N0636 - SAFETY DATA SHEET. Retrieved from an equivalent SDS for a related compound to infer general safety precautions.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(dimethylamino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(dimethylamino)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.